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Core Science & Biosynthesis

Foundational

A Technical Guide to Ceranib-1: A Small Molecule Modulator of the Sphingolipid Rheostat

Executive Summary The intricate network of sphingolipid metabolism is central to the regulation of fundamental cellular processes, including proliferation, apoptosis, and stress responses. At the heart of this network li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intricate network of sphingolipid metabolism is central to the regulation of fundamental cellular processes, including proliferation, apoptosis, and stress responses. At the heart of this network lies the "sphingolipid rheostat," a critical balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P). The enzymes that govern this balance, ceramidases, represent key therapeutic targets for diseases characterized by dysregulated cell survival, such as cancer. This technical guide provides an in-depth exploration of Ceranib-1, a small molecule inhibitor of ceramidases. We will dissect its mechanism of action, its impact on the sphingolipid rheostat, and the downstream cellular consequences. Furthermore, this guide offers field-proven experimental protocols for researchers and drug development professionals seeking to utilize Ceranib-1 as a tool to investigate sphingolipid metabolism and its therapeutic potential.

The Sphingolipid Rheostat: A Critical Regulator of Cell Fate

Sphingolipid metabolism is a dynamic and interconnected series of pathways responsible for the synthesis and breakdown of bioactive lipids that are pivotal in cell signaling. The fate of a cell—whether it survives, proliferates, or undergoes programmed cell death—is profoundly influenced by the relative intracellular concentrations of ceramide and sphingosine-1-phosphate (S1P).[1][2]

1.1. Key Metabolic Pathways

Ceramide, the central hub of sphingolipid metabolism, can be generated through three primary routes:

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme.[3] A series of subsequent reactions leads to the formation of dihydroceramide, which is then desaturated to form ceramide.

  • Sphingomyelin Hydrolysis: In response to various cellular stresses and signals, sphingomyelinases (SMases) located at the plasma membrane, lysosomes, or in neutral compartments can hydrolyze sphingomyelin to rapidly generate ceramide.[1]

  • The Salvage Pathway: This recycling pathway involves the breakdown of complex sphingolipids back to sphingosine, which can then be re-acylated by ceramide synthases (CerS) to form ceramide.[4]

Once generated, ceramide can be catabolized by ceramidases to produce sphingosine. Sphingosine, in turn, is phosphorylated by sphingosine kinases (SK1 and SK2) to yield S1P.[1] This conversion is the critical tipping point of the rheostat.

1.2. The Ceramide/S1P Dichotomy

The opposing roles of ceramide and S1P are fundamental to cellular decision-making:

  • Ceramide: Accumulation of intracellular ceramide is a potent trigger for anti-proliferative and pro-apoptotic pathways.[2] It can induce cell cycle arrest, senescence, and programmed cell death, making it a key player in tumor suppression.[1]

  • Sphingosine-1-Phosphate (S1P): In stark contrast, S1P promotes cell survival, proliferation, migration, and angiogenesis.[5][6] It functions by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating pro-survival signaling cascades.[5]

Ceramidases, by hydrolyzing ceramide, directly control the levels of both lipids, effectively acting as the fulcrum of the ceramide/S1P rheostat.[1][7] There are five known human ceramidases, classified by their optimal pH: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1-3).[4][8]

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Dihydroceramide Dihydroceramide Ketosphinganine->Dihydroceramide Ceramide Ceramide (Pro-Apoptotic) Dihydroceramide->Ceramide DES Ceramidase Ceramidases (AC, NC) Ceramide->Ceramidase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide ComplexSL Complex Sphingolipids Sphingosine Sphingosine ComplexSL->Sphingosine Sphingosine->Ceramide CerS S1P S1P (Pro-Survival) Sphingosine->S1P Ceramidase->Sphingosine Ceranib1 Ceranib-1 Ceranib1->Ceramidase Downstream_Effects cluster_molecular Molecular Level cluster_cellular Cellular Level Ceranib1 Ceranib-1 Treatment Inhibition Inhibition of Acid/Neutral Ceramidases Ceranib1->Inhibition Ceramide_Up ↑ Intracellular Ceramide Inhibition->Ceramide_Up S1P_Down ↓ Sphingosine & S1P Inhibition->S1P_Down Apoptosis Induction of Apoptosis (Caspase Activation) Ceramide_Up->Apoptosis CellCycle G2/M Cell Cycle Arrest Ceramide_Up->CellCycle Proliferation Decreased Proliferation S1P_Down->Proliferation Loss of pro-survival signal CellCycle->Proliferation

Caption: Downstream effects of Ceranib-1. Inhibition of ceramidases alters the sphingolipid rheostat, leading to apoptosis, cell cycle arrest, and reduced proliferation.

Experimental Protocols for Investigating Ceranib-1's Effects

To rigorously investigate the role of Ceranib-1, a multi-pronged approach is necessary, validating its effect on the enzymatic target, the metabolic consequences, and the resulting cellular phenotype. The following protocols provide a self-validating framework for studying Ceranib-1.

Experimental_Workflow cluster_assays Validation Assays start Seed Cells (e.g., SKOV3) treatment Treat with Ceranib-1 (Dose-Response & Time-Course) start->treatment assay_target Target Engagement: Cellular Ceramidase Assay (Protocol 4.1) treatment->assay_target assay_metabolic Metabolic Effect: LC-MS/MS Lipidomics (Protocol 4.2) treatment->assay_metabolic assay_phenotype Phenotypic Outcome: Viability & Apoptosis Assays (Protocol 4.3) treatment->assay_phenotype

Caption: A validated experimental workflow for characterizing the effects of Ceranib-1.

Protocol: Cellular Ceramidase Activity Assay
  • Causality: This assay directly measures the enzymatic activity of intracellular ceramidases. It is the essential first step to confirm that Ceranib-1 is engaging its intended target within the cellular environment. A fluorogenic substrate is used for its sensitivity and suitability for high-throughput formats.

  • Methodology:

    • Cell Plating: Seed SKOV3 cells in a 96-well, black, clear-bottom plate at a density that will result in a near-confluent monolayer (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.

    • Inhibitor Treatment: Prepare serial dilutions of Ceranib-1 (e.g., from 1 µM to 300 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the Ceranib-1 dilutions or vehicle control (e.g., 0.5% DMSO). Incubate for 4-6 hours.

    • Substrate Addition: Prepare a working solution of a fluorogenic ceramidase substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol-7-yl)amino)hexanoyl)-D-erythro-sphingosine, RBM14 C6) in an appropriate assay buffer.

    • Cell Lysis & Reaction: Gently wash the cells with PBS. Lyse the cells and initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 465/540 nm) every 5 minutes for 1-2 hours.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Normalize the rates to the vehicle control and plot the percent inhibition versus the log of Ceranib-1 concentration to determine the IC₅₀ value.

Protocol: Quantification of Intracellular Ceramide via LC-MS/MS
  • Causality: This protocol provides the definitive link between enzyme inhibition and the metabolic consequence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering the specificity and sensitivity to accurately quantify changes in multiple endogenous ceramide species (differing in acyl chain length).

  • Methodology:

    • Cell Culture and Treatment: Culture SKOV3 cells in 6-well plates to ~80% confluency. Treat cells with Ceranib-1 at a concentration known to inhibit ceramidase (e.g., 2x the enzyme IC₅₀, ~100 µM) and a vehicle control for 24 hours.

    • Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS, and scrape them into 1 mL of PBS. Centrifuge to pellet the cells.

    • Lipid Extraction (Bligh-Dyer Method):

      • Resuspend the cell pellet in a glass tube.

      • Add a mixture of chloroform:methanol (1:2, v/v) containing an internal standard (e.g., C17-ceramide).

      • Vortex thoroughly and incubate on ice.

      • Induce phase separation by adding chloroform and water.

      • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Sample Preparation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Reconstitute the lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

    • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution to separate the different ceramide species. Detect and quantify the ceramides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Data Analysis: Quantify each ceramide species by comparing its peak area to the peak area of the internal standard. Compare the levels in Ceranib-1-treated samples to the vehicle control.

Protocol: Assessing Cell Viability and Apoptosis
  • Causality: These assays measure the ultimate phenotypic outcome of Ceranib-1 treatment. It is critical to perform both a viability/metabolic assay (like MTS) and a specific apoptosis assay (like Annexin V staining). This dual approach allows you to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (induction of cell death), providing a more complete picture of the drug's action.

  • Methodology:

    • Cell Culture and Treatment: Seed SKOV3 cells in appropriate plates (96-well for MTS, 12-well for flow cytometry). Treat with a range of Ceranib-1 concentrations (e.g., 0.1 µM to 100 µM) for an extended period (e.g., 72 hours) to assess the anti-proliferative effects. [1] 2. MTS Assay (Viability):

      • Add MTS reagent to each well of the 96-well plate.

      • Incubate according to the manufacturer's instructions (typically 1-4 hours).

      • Measure the absorbance at 490 nm. The signal is proportional to the number of metabolically active, viable cells.

      • Calculate the percentage of viability relative to the vehicle control and determine the anti-proliferative IC₅₀.

    • Annexin V/Propidium Iodide (PI) Staining (Apoptosis via Flow Cytometry):

      • Harvest both adherent and floating cells from the 12-well plates.

      • Wash the cells with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cells.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze the cells immediately by flow cytometry.

    • Data Analysis (Flow Cytometry): Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Conclusion and Future Directions

Ceranib-1 is an invaluable pharmacological tool for probing the complexities of sphingolipid metabolism. By inhibiting ceramidases, it provides a direct method to elevate intracellular ceramide levels, allowing researchers to meticulously study the downstream consequences on cell signaling, apoptosis, and proliferation. [1]The data gathered from such studies strongly support the hypothesis that ceramidases are viable targets for the development of novel anticancer therapeutics. [1][9] The discovery of Ceranib-1 has paved the way for the development of more potent and specific analogs, such as Ceranib-2, which demonstrate enhanced anti-tumor activity in vitro and in vivo. [1]Future research will likely focus on developing inhibitors with improved isoform specificity (e.g., AC vs. NC vs. ACERs) and optimizing pharmacokinetic properties for clinical translation. The continued exploration of ceramidase inhibitors will undoubtedly deepen our understanding of the sphingolipid rheostat's role in health and disease, opening new avenues for therapeutic intervention.

References

  • MedchemExpress.com. Ceranib1 | Ceramidase Inhibitor.
  • National Center for Biotechnology Information. Sphingosine 1-Phosphate | C18H38NO5P | CID 5283560 - PubChem.
  • Gomez-Munoz, A., et al. (2004). Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages. Journal of Biological Chemistry, 279(9), 8316-8322. [Link]

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. [Link]

  • ResearchGate. Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. [Link]

  • ResearchGate. Discovery and Evaluation of Inhibitors of Human Ceramidase. [Link]

  • El Bawab, S., et al. (2016). Ceramidases, roles in sphingolipid metabolism and in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(1), 4-15. [Link]

  • Snider, J. M., et al. (2016). Neutral ceramidase-active site inhibitor chemotypes and binding modes. Bioorganic & Medicinal Chemistry Letters, 26(2), 524-529. [Link]

  • Roper, S., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]

  • Canals, D., et al. (2019). Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. International Journal of Molecular Sciences, 20(23), 6041. [Link]

  • KORNHERR, J., et al. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry, 34(1), 1-14. [Link]

  • Haematologica. (2024). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. [Link]

  • He, X., et al. (2019). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. Cells, 8(12), 1545. [Link]

  • Vethakanraj, H. S., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Anti-Cancer Drugs, 29(1), 50-60. [Link]

  • The Medical Biochemistry Page. Sphingolipid Metabolism and the Ceramides. [Link]

Sources

Exploratory

Ceranib 1 and the Ceramide/S1P Rheostat: A Technical Deep Dive

Executive Summary Ceranib 1 represents a pivotal tool in the modulation of sphingolipid metabolism, specifically targeting acid ceramidase (ASAH1) .[1][2] By inhibiting the hydrolysis of ceramide into sphingosine, Cerani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceranib 1 represents a pivotal tool in the modulation of sphingolipid metabolism, specifically targeting acid ceramidase (ASAH1) .[1][2] By inhibiting the hydrolysis of ceramide into sphingosine, Ceranib 1 disrupts the "sphingolipid rheostat"—the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3][4] This guide provides a comprehensive technical analysis of Ceranib 1, detailing its mechanism of action, pharmacological profile, and validated experimental protocols for researchers investigating metabolic vulnerabilities in cancer and drug resistance.[1]

The Ceramide/S1P Rheostat: Mechanistic Foundation

The "sphingolipid rheostat" is a biostatistical model determining cell fate based on the ratio of two bioactive lipids:[1]

  • Ceramide (Cer): A pro-apoptotic, anti-proliferative signaling molecule.[1][5][6][7] Accumulation leads to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.[1]

  • Sphingosine-1-Phosphate (S1P): A pro-survival, pro-mitogenic lipid that signals through G-protein coupled receptors (S1PR1-5) to promote proliferation, migration, and angiogenesis.[1]

The Role of Acid Ceramidase (ASAH1): ASAH1 is the rate-limiting enzyme that clears ceramide by hydrolyzing it into sphingosine and free fatty acids.[1][2] Sphingosine is subsequently phosphorylated by Sphingosine Kinase (SPHK1/2) to generate S1P.[1][2][8]

  • High ASAH1 Activity: Low Ceramide / High S1P

    
    Cell Survival / Drug Resistance .[1]
    
  • ASAH1 Inhibition (Ceranib 1): High Ceramide / Low S1P

    
    Apoptosis .[1]
    
Visualization: The Sphingolipid Rheostat Pathway

RheostatPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Phosphorylation ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes SPHK Sphingosine Kinase (SPHK1/2) SPHK->Sphingosine Catalyzes Ceranib1 Ceranib 1 (Inhibitor) Ceranib1->ASAH1 Blocks

Caption: The Sphingolipid Rheostat.[1][2][5][6][7][8][9][10][11][12] Ceranib 1 blocks ASAH1, preventing the conversion of pro-death Ceramide to pro-survival S1P.[1]

Ceranib 1: Pharmacology and Mechanism[2]

Ceranib 1 (3-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-1H-quinolin-2-one) is a non-lipid, small-molecule inhibitor of acid ceramidase.[1] Unlike lipid-based inhibitors (e.g., B13), Ceranib 1 possesses a "drug-like" quinolone scaffold, improving its utility in cellular assays.[1]

Key Pharmacological Data
ParameterValue / DescriptionSource
Target Acid Ceramidase (ASAH1)Draper et al. [1]
IC50 (Enzyme) ~55 µM (Cellular Ceramidase Activity)Draper et al. [1]
IC50 (Viability) ~3.9 µM (SKOV3 Ovarian Cancer Cells)Draper et al. [1]
Mechanism Non-competitive inhibition (putative)[1]
Downstream Effect Accumulation of Ceramide species; Depletion of S1P[1]
Solubility Soluble in DMSO (up to 100 mM)[2]

Note on Potency Discrepancy: Researchers often observe a discrepancy between the IC50 for enzyme inhibition (~55 µM) and cell viability (~4 µM).[1] This is attributed to the "rheostat effect": even partial inhibition of ASAH1 can trigger a threshold accumulation of ceramide sufficient to induce apoptosis, or potential accumulation of dihydrosphingosine-1-phosphate (dhS1P) which may have distinct signaling properties [1].[1]

Experimental Protocols

Protocol A: Fluorogenic Acid Ceramidase Inhibition Assay

Purpose: To validate Ceranib 1 activity directly against ASAH1 in live cells.

Materials:

  • Substrate: NBD-C12-Ceramide or Rbm14-12 (fluorogenic ceramide analog).

  • Cell Line: SKOV3 or similar high-ASAH1 expressing line.[1]

  • Buffer: Sodium Acetate (25 mM, pH 4.[10]5) for lysate assays; Complete media for live-cell assays.[1]

Workflow:

  • Seeding: Plate cells (e.g., 2 x 10^4 cells/well) in a 96-well black-walled plate. Allow attachment (24h).

  • Treatment: Treat cells with Ceranib 1 (0.5 µM – 50 µM) for 4–24 hours.[1] Include a DMSO vehicle control.[1]

  • Substrate Addition: Add NBD-C12-Ceramide (final conc. 10–20 µM).

  • Incubation: Incubate at 37°C for 3 hours.

  • Extraction (Optional but recommended): Lipid extraction (Bligh & Dyer) followed by TLC can separate the product (NBD-Sphingosine) from the substrate.[1]

    • Alternative High-Throughput: If using Rbm14-12, the hydrolysis releases a fluorophore (umbelliferone) detectable directly without extraction.[1]

  • Detection: Measure fluorescence (Ex/Em specific to substrate, e.g., 360/446 nm for umbelliferone).[1][10]

  • Calculation: % Inhibition = [1 - (RFU_treated / RFU_control)] * 100.[1]

Protocol B: Lipidomics Workflow (LC-MS/MS)

Purpose: To confirm the "Rheostat Shift" (Ceramide elevation / S1P reduction).

Workflow Visualization:

LipidomicsWorkflow Sample Cell Pellet (Treated vs Control) Extraction Lipid Extraction (C17-Ceramide Internal Std) Sample->Extraction Separation HPLC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Analysis Data Normalization (Cer/S1P Ratio) Detection->Analysis

Caption: LC-MS/MS workflow for quantifying the Ceramide/S1P ratio shift induced by Ceranib 1.

Critical Steps:

  • Internal Standards: Spike samples with non-endogenous standards (e.g., C17-Ceramide, C17-S1P) before extraction to account for recovery loss.

  • Normalization: Normalize lipid levels to total cellular phosphate or total protein content.[1]

  • Data Interpretation: A successful Ceranib 1 treatment should show a >2-fold increase in Total Ceramide and a statistically significant decrease in S1P .[1]

Therapeutic Implications

1. Overcoming Chemotherapy Resistance: Many tumors (e.g., ovarian, prostate) upregulate ASAH1 to metabolize pro-apoptotic ceramide generated by chemotherapy (e.g., Paclitaxel).[1] Co-treatment with Ceranib 1 resensitizes these cells by blocking this escape route [1].[1]

2. Synergistic Combinations:

  • Ceranib 1 + Paclitaxel: Enhances apoptosis in taxane-resistant lines.[1]

  • Ceranib 1 + Fenretinide: Fenretinide increases de novo ceramide synthesis; Ceranib 1 prevents its clearance, creating a "two-hit" metabolic toxicity.[1]

References

  • Draper, J. M., et al. (2011). "Discovery and evaluation of inhibitors of human ceramidase."[1][4][8][11] Molecular Cancer Therapeutics, 10(11), 2052-2061.[1][2][4]

  • MedChemExpress. "Ceranib-1 Product Information."

  • Bedia, C., et al. (2010). "A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease."[1][10] Journal of Lipid Research, 51, 3542-3547.[1]

  • Realini, N., et al. (2013). "Ceramidases in cancer: from therapeutic targets to biomarkers."[1] Advanced Drug Delivery Reviews, 65(1), 9-22.[1]

Sources

Foundational

Ceranib 1 as a chemical probe for ceramidase function

Topic: Ceranib 1 as a chemical probe for ceramidase function Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Targeting the Sphingolipid Rheostat via Acid Ceramidas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ceranib 1 as a chemical probe for ceramidase function Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Targeting the Sphingolipid Rheostat via Acid Ceramidase Inhibition

Executive Summary

Ceranib 1 represents a significant class of non-lipid small molecule inhibitors targeting Acid Ceramidase (ASAH1) . By blocking the hydrolytic cleavage of ceramide into sphingosine, Ceranib 1 disrupts the "sphingolipid rheostat"—a critical signaling balance determining cell fate.[1][2] Unlike earlier lipid-based inhibitors (e.g., B13, N-oleoylethanolamine) which often suffer from poor bioavailability or metabolic instability, Ceranib 1 offers a "drug-like" quinolinone scaffold. This guide details the mechanistic basis, physicochemical handling, and validated experimental protocols for utilizing Ceranib 1 to probe sphingolipid metabolism and sensitize neoplastic cells to apoptosis.

Mechanistic Profile & Signaling Architecture

The Target: Acid Ceramidase (ASAH1)

Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid. This reaction is the rate-limiting step in the clearance of pro-apoptotic ceramide and the generation of pro-survival sphingosine-1-phosphate (S1P).

Mode of Action

Ceranib 1 functions as a catalytic inhibitor of ASAH1.

  • Primary Effect: Accumulation of intracellular ceramide species (C16, C24, etc.).

  • Secondary Effect: Depletion of sphingosine and S1P.[1][2][3][4][5][6]

  • Net Result: A shift in the cellular phenotype from proliferation/survival toward cell cycle arrest (G1 accumulation) and apoptosis.[6]

Visualization: The Sphingolipid Rheostat

The following diagram illustrates the specific intervention point of Ceranib 1 within the sphingolipid metabolic pathway.

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Growth Arrest) Ceramide->Sphingosine Acid Ceramidase (ASAH1) S1P Sphingosine-1-Phosphate (Pro-Survival/Mitogenic) Sphingosine->S1P Sphingosine Kinase (SPHK1/2) Ceranib1 Ceranib 1 Ceranib1->Ceramide Accumulation Ceranib1->Sphingosine Inhibits Hydrolysis

Figure 1: Ceranib 1 blocks the conversion of Ceramide to Sphingosine, forcing an accumulation of pro-apoptotic Ceramide.[1][2]

Physicochemical Properties & Handling[2]

To ensure experimental reproducibility, strict adherence to solubility and storage parameters is required. Ceranib 1 is hydrophobic; improper handling leads to precipitation in aqueous media, yielding false negatives.

PropertySpecification
Chemical Name 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone
Molecular Weight 395.45 g/mol
CAS Number 328076-61-5
Solubility DMSO: ~25 mg/mL (63 mM); Ethanol: < 1 mg/mL; Water: Insoluble
Appearance Yellow to orange solid
Storage (Solid) -20°C (stable for >1 year)
Storage (Solution) -80°C (use within 3 months; avoid freeze-thaw cycles)
Reconstitution Protocol
  • Solvent: Use high-grade anhydrous DMSO.

  • Concentration: Prepare a 10 mM or 25 mM stock solution .

  • Dissolution: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Aliquot into single-use amber vials to prevent light degradation and moisture absorption.

Experimental Frameworks

Protocol A: Determination of Cellular IC50 (Proliferation Assay)

Objective: Quantify the antiproliferative potency of Ceranib 1 in a target cell line (e.g., SKOV3, MCF7).

Reagents:

  • Target cells (exponential growth phase)[1][2]

  • Ceranib 1 (10 mM DMSO stock)

  • MTS or SRB Assay Kit

  • Vehicle Control (DMSO)[2][3][7]

Workflow:

  • Seeding: Plate cells in 96-well plates (typically 3,000–5,000 cells/well). Allow attachment for 24 hours.

  • Dosing: Prepare serial dilutions of Ceranib 1 in culture media.

    • Range: 0.1 µM to 100 µM.

    • Final DMSO: Must remain < 0.5% (v/v) to avoid solvent toxicity.

  • Incubation: Treat cells for 24 to 72 hours . (Note: 72 hours allows for multiple cell cycles, maximizing the observation of growth arrest).

  • Readout: Add MTS reagent, incubate 1-4 hours, and measure absorbance at 490 nm.

  • Analysis: Normalize to Vehicle Control. Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

    • Reference Value: SKOV3 IC50 ≈ 3.9 µM [1].[1][3][4]

Protocol B: Sphingolipid Profiling via LC-MS/MS

Objective: Validate target engagement by measuring the Ceramide/S1P ratio.

Workflow Visualization:

LCMSWorkflow Step1 Cell Seeding (6-well plate, 70% confluence) Step2 Treatment (Ceranib 1 @ 5-10 µM for 24h) Step1->Step2 Step3 Lipid Extraction (Bligh & Dyer Method) Step2->Step3 Step2->Step3 Harvest & Wash (PBS) Step4 Internal Standards Spike (C17-Ceramide, C17-S1P) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Data Normalization (pmol lipid / mg protein) Step5->Step6

Figure 2: Workflow for validating Ceranib 1 activity via lipidomics.

Critical Steps:

  • Treatment: Treat cells with Ceranib 1 (e.g., 5 µM) for 24 hours.

  • Harvest: Wash cells with ice-cold PBS. Scrape into methanol/chloroform.

  • Extraction: Use a modified Bligh & Dyer method. Crucial: Acidify the aqueous phase to ensure extraction of phosphorylated species (S1P), or use specific two-phase extractions optimized for sphingolipids.

  • Quantification: Use Multiple Reaction Monitoring (MRM) on a Triple Quadrupole Mass Spectrometer.

  • Expected Outcome:

    • Ceramide (Total): > 150% increase relative to control.

    • Sphingosine/S1P: > 40% decrease relative to control.[3][6]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Dilute stock in intermediate media before adding to cells. Do not exceed 50 µM in direct cell culture without validation.
No Apoptosis Observed High SPHK1 activity or alternative clearance pathways.Verify ASAH1 expression in cell line. Co-treat with SPHK1 inhibitors (e.g., PF-543) to block S1P shunt.
High Variability Inconsistent cell confluence.Sphingolipid levels fluctuate with cell density. Standardize seeding density and harvest at <80% confluence.
Ceranib 1 vs. Ceranib 2 Confusion between analogs.Ceranib 2 is a structural analog with higher potency (IC50 ~0.7 µM in SKOV3) [1].[7] Ensure the correct CAS/compound is used.

References

  • Draper, J. M., et al. (2011).[4][5][7] "Discovery and evaluation of inhibitors of human ceramidase." Molecular Cancer Therapeutics, 10(11), 2052-2061.[2]

  • Realini, N., et al. (2013). "Ceramidases in cancer: from droplets to drugs." Journal of Lipid Research, 54(1), 299-306.

  • Vethakanraj, H. S., et al. (2015).[5] "Targeting ceramide metabolic pathway induces apoptosis in human breast cancer cell lines."[5][8] Biochemical and Biophysical Research Communications, 464(3), 833-839.

  • Coant, N., et al. (2017). "Ceramidases, roles in sphingolipid metabolism and in health and disease."[1][2][5][7] Advances in Biological Regulation, 63, 122-131.

Sources

Exploratory

A-Technical-Guide-to-Ceranib-1-Discovery-Synthesis-and-Application

Abstract This technical guide provides an in-depth exploration of Ceranib-1, a novel, non-lipid inhibitor of human ceramidase. We will delve into the initial discovery of Ceranib-1 through small molecule library screenin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ceranib-1, a novel, non-lipid inhibitor of human ceramidase. We will delve into the initial discovery of Ceranib-1 through small molecule library screening and detail a representative synthetic route for its production. The guide will further elucidate its mechanism of action, focusing on its role in modulating the ceramide/sphingosine-1-phosphate (S1P) rheostat. Detailed protocols for in vitro characterization, including ceramidase activity and cell viability assays, are provided. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting sphingolipid metabolism.

Introduction: The Critical Role of Ceramidases in Cellular Signaling

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes. Beyond their structural role, sphingolipids and their metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. A key regulatory point in sphingolipid metabolism is the enzymatic conversion of ceramide to sphingosine, a reaction catalyzed by ceramidases.

Ceramide, often referred to as a "pro-apoptotic" lipid, can induce cell death when its intracellular concentrations are elevated. Conversely, sphingosine can be phosphorylated by sphingosine kinases (SK1/2) to form sphingosine-1-phosphate (S1P), a potent "pro-survival" and mitogenic signaling molecule.[1] The balance between intracellular levels of ceramide and S1P, often termed the "ceramide/S1P rheostat," is crucial in determining cell fate.[2]

Ceramidases, by hydrolyzing ceramide, shift this balance towards cell survival and proliferation. Overexpression of ceramidases has been implicated in various pathologies, including cancer, where it can contribute to tumor growth and resistance to therapy.[2] Consequently, the development of potent and specific ceramidase inhibitors has become an attractive strategy for therapeutic intervention, particularly in oncology.[2]

The Discovery of Ceranib-1: A Novel Scaffold for Ceramidase Inhibition

Ceranib-1 was identified through the screening of a small molecule library for inhibitors of human ceramidase activity.[2][3] This screening effort aimed to identify novel, non-lipid-based inhibitors that could serve as chemical probes to study the role of ceramidases and as starting points for drug development.

The initial high-throughput screen utilized a cell-based assay with a fluorogenic ceramide analog as a substrate.[3] This allowed for the measurement of intracellular ceramidase activity in a high-throughput format. From this screen, Ceranib-1 emerged as a promising lead compound.[3] Subsequent studies confirmed that Ceranib-1 inhibits cellular ceramidase activity, leading to an accumulation of multiple ceramide species and a decrease in the levels of sphingosine and S1P.[3][4]

Importantly, the inhibitory effect of Ceranib-1 was not a result of general cytotoxicity, as cell viability assays demonstrated that the compound did not induce significant cell death under the conditions of the primary screen.[3] This discovery provided the first non-lipid inhibitors of human ceramidase activity and opened a new avenue for the development of targeted cancer therapies.[2]

Chemical Synthesis of Ceranib-1

While the seminal paper on Ceranib-1 focuses more on its biological activity, the synthesis of its more potent analog, Ceranib-2, is described. The synthesis of Ceranib-1 itself follows standard organic chemistry principles. Below is a representative, conceptual synthetic workflow. For specific, validated synthetic protocols, researchers should refer to the primary literature and specialized chemical synthesis journals.

Conceptual Synthetic Workflow

The synthesis of Ceranib-1, (2R,3E)-N-(4-hydroxyphenyl)-2-((3-oxonon-1-en-1-yl)amino)octadecanamide, involves the coupling of three key fragments: a modified fatty acid, an amino alcohol backbone, and a phenolic moiety.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate & Product A 3-Oxononanoic Acid R1 Amide Coupling I A->R1 B (2R,3R)-2-Aminooctadecane-1,3-diol B->R1 C 4-Aminophenol R2 Amide Coupling II C->R2 I1 Intermediate Amide R1->I1 Formation of first amide bond P Ceranib-1 R2->P Formation of second amide bond I1->R2

Caption: Conceptual workflow for the synthesis of Ceranib-1.

Step-by-Step Experimental Protocol (Conceptual)
  • Activation of 3-Oxononanoic Acid: Dissolve 3-oxononanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA). Stir at room temperature to form the activated ester.

  • First Amide Coupling: To the activated ester solution, add (2R,3R)-2-aminooctadecane-1,3-diol. Allow the reaction to proceed until completion, monitored by TLC or LC-MS.

  • Purification of Intermediate: Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting intermediate amide by column chromatography.

  • Second Amide Coupling: The hydroxyl group of the intermediate is then converted to a leaving group or the molecule is otherwise prepared for the second coupling. In a separate flask, 4-aminophenol is activated. The two activated species are then reacted together under appropriate conditions to form the second amide bond.

  • Final Purification: After the second coupling reaction is complete, the reaction mixture is worked up and the final product, Ceranib-1, is purified using column chromatography or recrystallization to yield a pure solid.

Table of Reagents and Materials
Reagent/MaterialPurposeKey Properties
3-Oxononanoic AcidStarting MaterialC9 carboxylic acid
(2R,3R)-2-Aminooctadecane-1,3-diolStarting MaterialChiral amino alcohol
4-AminophenolStarting MaterialAromatic amine
HATU/HBTUCoupling AgentPeptide coupling reagent
DIPEABaseNon-nucleophilic amine base
Dichloromethane (DCM)SolventAnhydrous, aprotic
Silica GelStationary PhaseFor column chromatography

Mechanism of Action and In Vitro Characterization

Ceranib-1 exerts its biological effects by directly inhibiting the activity of ceramidases, leading to a shift in the ceramide/S1P rheostat towards ceramide accumulation.

The Sphingolipid Rheostat and Ceranib-1's Point of Intervention

The central role of Ceranib-1 is to block the degradation of ceramide, thereby increasing its intracellular concentration and promoting ceramide-mediated signaling pathways, such as apoptosis.

G cluster_pathway Sphingolipid Metabolism cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcomes SM Sphingomyelin Cer Ceramide SM->Cer Sphingomyelinase Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis Promotes S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SK1/2) Proliferation Proliferation & Survival S1P->Proliferation Promotes Ceranib1 Ceranib-1 Ceranib1->Cer Inhibits

Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and apoptosis.

In Vitro Efficacy: IC50 Values

The potency of Ceranib-1 has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Cell LineIC50 (µM)Citation
SKOV3 (ovarian cancer)55[3]
A549 (lung cancer)Varies with dose[5]
DU145 (prostate cancer)Varies with dose[5]
MCF7 (breast cancer)Varies with dose[5]

Note: The antiproliferative effects of Ceranib-1 can vary depending on the cell line and experimental conditions.[5]

Experimental Protocol: In Vitro Ceramidase Activity Assay

This protocol describes a method to assess the inhibitory effect of Ceranib-1 on cellular ceramidase activity using a fluorogenic substrate.

  • Cell Culture: Plate cells (e.g., SKOV3) in a 96-well plate and grow to near-confluence.

  • Compound Treatment: Prepare serial dilutions of Ceranib-1 in cell culture media. Remove the old media from the cells and add the media containing the different concentrations of Ceranib-1. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add a fluorogenic ceramidase substrate (e.g., a C12-NBD-ceramide analog) to each well at a final concentration of approximately 16 µM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • Fluorescence Measurement: Measure the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex=355 nm, Em=460 nm).[6] The fluorescence intensity is proportional to the amount of substrate hydrolyzed by ceramidase.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Ceranib-1 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability Assay (MTS Assay)

It is crucial to distinguish between direct inhibition of ceramidase and non-specific cytotoxicity. The MTS assay is a colorimetric method for assessing cell viability.

  • Cell Culture and Treatment: Plate cells and treat with Ceranib-1 as described in the ceramidase activity assay protocol.

  • MTS Reagent Addition: After the desired treatment period (e.g., 24-72 hours), add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of treated cells to the vehicle control to determine the effect of Ceranib-1 on cell viability.

Therapeutic Potential and Future Directions

The discovery of Ceranib-1 and its analogs has provided valuable tools for studying the role of ceramidases in health and disease. Its ability to modulate the ceramide/S1P rheostat makes it a promising candidate for further development, particularly in the context of cancer therapy.[2] Studies have shown that Ceranib-1 can inhibit the proliferation of cancer cells and induce cell cycle arrest and cell death.[2]

Furthermore, the more potent analog, Ceranib-2, has demonstrated in vivo efficacy in delaying tumor growth in a syngeneic tumor model without significant toxicity.[2] This suggests that targeting ceramidases with small molecule inhibitors is a viable therapeutic strategy.

Future research will likely focus on:

  • Optimizing the potency and selectivity of Ceranib-1 analogs.

  • Investigating the efficacy of ceramidase inhibitors in combination with other anticancer agents.[2]

  • Exploring the therapeutic potential of ceramidase inhibitors in other diseases where sphingolipid metabolism is dysregulated, such as inflammatory and neurodegenerative disorders.[6]

References

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. [Link]

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. AACR Journals. [Link]

  • Various Authors. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]

  • Tan, S. F., & Voelkel-Johnson, C. (2020). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 25(21), 5029. [Link]

  • Various Authors. (n.d.). Ceranib-1 and synthesis of Ceranib-2. ResearchGate. [Link]

  • Beckham, T. H., et al. (2024). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica. [Link]

Sources

Foundational

A Technical Guide to Modulating Cellular Ceramide Levels with Ceranib-1

Introduction: The Sphingolipid Rheostat and the Central Role of Ceramide Within the intricate network of cellular signaling, sphingolipids have emerged as critical regulators of cell fate. The balance between pro-apoptot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sphingolipid Rheostat and the Central Role of Ceramide

Within the intricate network of cellular signaling, sphingolipids have emerged as critical regulators of cell fate. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often termed the "sphingolipid rheostat".[1][2] This delicate equilibrium is a key determinant in cellular decisions ranging from proliferation and differentiation to senescence and apoptosis.[3] Ceramide, a central hub in sphingolipid metabolism, consists of a sphingosine backbone linked to a fatty acid via an amide bond.[4][5] Its accumulation is a well-established trigger for cell cycle arrest and apoptosis, making it a focal point for therapeutic intervention, particularly in oncology.[1][3]

The intracellular concentration of ceramide is tightly controlled by a series of enzymes responsible for its synthesis and degradation. Among these, the ceramidases are crucial for hydrolyzing ceramide into sphingosine and a fatty acid.[6] This action not only reduces the levels of pro-apoptotic ceramide but also provides the substrate for the synthesis of pro-proliferative S1P.[6][7] There are several types of ceramidases, classified by their optimal pH, including acid, neutral, and alkaline ceramidases.[8] Neutral ceramidase (nCDase), in particular, has garnered significant attention as a therapeutic target due to its role in various disease states.[3][6]

This guide provides a comprehensive technical overview of Ceranib-1, a small molecule inhibitor of ceramidase activity. We will delve into its mechanism of action, provide detailed protocols for its application in cell culture, and describe robust methodologies for quantifying the resultant accumulation of cellular ceramides.

Ceranib-1: A Tool for a Mechanistic Interrogation of Ceramide Signaling

Ceranib-1 is a potent ceramidase inhibitor that effectively increases intracellular ceramide levels.[9] By blocking the hydrolysis of ceramide, Ceranib-1 shifts the sphingolipid rheostat towards a pro-apoptotic state.[1][9] This makes it an invaluable tool for researchers studying ceramide-mediated signaling pathways and for professionals in drug development exploring novel anti-cancer strategies. Treatment of cells with Ceranib-1 has been shown to induce a dose-dependent accumulation of various ceramide species, leading to a concurrent decrease in sphingosine and S1P levels.[1][9]

Mechanism of Action: Tipping the Balance

Neutral ceramidase (nCDase) is a zinc-containing hydrolase that catalyzes the breakdown of ceramide into sphingosine and a fatty acid.[3][6] Ceranib-1 acts as an inhibitor of this enzymatic activity. By preventing the degradation of endogenous ceramides, Ceranib-1 causes these bioactive lipids to accumulate within the cell.[1][9] This accumulation can trigger a cascade of downstream events, including the activation of apoptotic pathways.[3] The ability of Ceranib-1 to modulate the ceramide/S1P ratio provides a powerful method for investigating the roles of these lipids in cellular homeostasis and disease.[1]

Ceranib1_Mechanism cluster_pathway Sphingolipid Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Neutral Ceramidase (nCDase) S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase (SPHK) Ceranib1 Ceranib-1 Ceranib1->Inhibition Inhibition->Ceramide Inhibits Hydrolysis

Caption: Mechanism of Ceranib-1 action on the sphingolipid pathway.

Experimental Protocols: A Practical Guide

The following sections provide detailed, field-tested protocols for utilizing Ceranib-1 to induce ceramide accumulation and for the subsequent quantification of these lipids.

Part 1: Cellular Treatment with Ceranib-1

This protocol outlines the steps for treating cultured cells with Ceranib-1 to induce ceramide accumulation. The choice of cell line, Ceranib-1 concentration, and treatment duration are critical parameters that should be optimized for each experimental system.

Rationale for Experimental Choices:

  • Concentration Range: The effective concentration of Ceranib-1 can vary between cell lines. A dose-response experiment is crucial to determine the optimal concentration that induces ceramide accumulation without causing significant acute cytotoxicity.[1][9] Concentrations typically range from 1 µM to 50 µM.[8]

  • Treatment Duration: The time required to observe significant ceramide accumulation can range from a few hours to 24 hours or more.[8] A time-course experiment is recommended to identify the optimal treatment duration.

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve Ceranib-1.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and sub-confluent (typically 70-80% confluency) at the time of treatment.

  • Ceranib-1 Preparation: Prepare a stock solution of Ceranib-1 in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Ceranib-1 or the vehicle control.

  • Incubation: Incubate the cells for the predetermined duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual treatment medium. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet. The cell pellet is now ready for lipid extraction.

Part 2: Quantification of Cellular Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[4]

Rationale for Experimental Choices:

  • Lipid Extraction: A robust lipid extraction method is critical to ensure efficient recovery of ceramides from the cell pellet. The choice of organic solvents is based on their ability to effectively solubilize lipids while precipitating proteins and other cellular components.

  • Internal Standards: The addition of non-naturally occurring lipid species as internal standards before extraction is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.[10]

  • LC Separation: The use of a suitable chromatography column and mobile phase gradient allows for the separation of different ceramide species based on their hydrophobicity, which is determined by the length and saturation of their fatty acid chains.[11]

  • MS/MS Detection: Tandem mass spectrometry provides high specificity by monitoring a specific precursor-to-product ion transition for each ceramide species, enabling accurate quantification even in complex biological matrices.[12]

Experimental_Workflow Start Cell Culture (e.g., SKOV3) Treatment Treatment with Ceranib-1 or Vehicle Start->Treatment Harvesting Cell Harvesting & Washing Treatment->Harvesting Extraction Lipid Extraction (add Internal Standards) Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Ceramide Quantification Analysis->Quantification End Results Quantification->End

Caption: Experimental workflow for analyzing Ceranib-1's effect.

Step-by-Step Methodology:

  • Lipid Extraction: a. Resuspend the cell pellet in a defined volume of PBS. b. Add the internal standard mixture containing known amounts of non-endogenous ceramide species. c. Perform a biphasic lipid extraction using a mixture of chloroform and methanol.[10] For example, add chloroform and methanol to the cell suspension, vortex thoroughly, and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids. e. Dry the extracted lipids under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a methanol/chloroform mixture, compatible with the LC-MS/MS system.[10]

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the different ceramide species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid). c. Detect and quantify the individual ceramide species using the mass spectrometer operating in a multiple reaction monitoring (MRM) mode.

  • Data Analysis: a. Integrate the peak areas for each endogenous ceramide species and the corresponding internal standard. b. Calculate the concentration of each ceramide species by normalizing its peak area to the peak area of the internal standard and comparing it to a standard curve generated with known amounts of ceramide standards.

Data Presentation and Interpretation

The results of a typical experiment investigating the effect of Ceranib-1 on cellular ceramide levels can be summarized in a table for clear comparison.

Table 1: Effect of Ceranib-1 on Ceramide Species in SKOV3 Cells

Ceramide SpeciesVehicle Control (pmol/mg protein)Ceranib-1 (12.5 µM) (pmol/mg protein)Fold Change
C14:0-Ceramide10.2 ± 1.515.8 ± 2.11.55
C16:0-Ceramide150.5 ± 12.3185.6 ± 15.71.23
C18:0-Ceramide85.3 ± 7.9102.4 ± 9.81.20
C24:0-Ceramide45.1 ± 4.268.9 ± 6.51.53
C24:1-Ceramide60.7 ± 5.889.2 ± 8.11.47
Total Ceramides 351.8 ± 31.7 461.9 ± 42.2 1.31

Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from published literature.[1]

Interpretation: Treatment with Ceranib-1 is expected to cause a significant increase in the levels of multiple ceramide species.[1][9] The magnitude of this increase can vary depending on the specific ceramide species, the cell type, and the experimental conditions. The accumulation of specific ceramide species, such as those with long acyl chains (e.g., C16:0, C18:0), is often associated with the induction of apoptosis.[13][14]

Conclusion and Future Directions

Ceranib-1 is a valuable pharmacological tool for manipulating cellular ceramide levels. By inhibiting neutral ceramidase, it provides a reliable method for studying the downstream consequences of ceramide accumulation. The protocols outlined in this guide offer a robust framework for conducting such investigations. Future research in this area will likely focus on developing more specific inhibitors for different ceramidase isoforms and exploring the therapeutic potential of these compounds in a wider range of diseases.

References

  • MedchemExpress. (n.d.). Ceranib1 | Ceramidase Inhibitor.
  • Haematologica. (2024). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma.
  • El Bawab, S., et al. (n.d.). Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer. PMC.
  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate.
  • Barth, B. M., et al. (n.d.). Neutral ceramidase-active site inhibitor chemotypes and binding modes. PMC.
  • Gomez-Larrauri, A., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. ResearchGate.
  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC - NIH.
  • Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
  • ResearchGate. (n.d.). Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2.
  • Boiten, W., et al. (2025). LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery. ResearchGate.
  • Cyberlipid. (n.d.). Quantification of ceramides.
  • Piskovatska, V. (2023). Lipidomics & Ceramide Analysis in Skin Research. YouTube.
  • Boiten, W., et al. (n.d.). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC - NIH.
  • Bio-protocol. (2025). Lipid extraction and analysis of ceramide species.
  • Gomez-Larrauri, A., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane.
  • Lee, J., et al. (n.d.). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics.
  • Ch T, A. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC International - Chromatography Online.
  • Uddin, M. M., et al. (n.d.). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. PMC.
  • Gangoiti, P., et al. (n.d.). Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival. MDPI.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Basis of Ceranib-1 Activity

Abstract Ceranib-1, a novel non-lipid inhibitor of acid ceramidase (AC), presents a significant opportunity for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism, such as cancer....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceranib-1, a novel non-lipid inhibitor of acid ceramidase (AC), presents a significant opportunity for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism, such as cancer. Understanding the precise molecular interactions that govern its inhibitory activity is paramount for the rational design of next-generation therapeutics with improved potency and selectivity. This guide provides a comprehensive examination of the structural basis of Ceranib-1's mechanism of action. We will explore the architecture of its molecular target, acid ceramidase, delineate the key interactions within the inhibitor binding site, and provide detailed, field-proven protocols for researchers to validate and expand upon these findings.

Introduction: The Significance of Targeting Acid Ceramidase

Sphingolipids are a class of bioactive lipids that act as critical regulators of cellular fate, governing processes from proliferation to apoptosis.[1][2] The balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a key determinant in cell survival or death.[1][3] Acid ceramidase (AC), encoded by the ASAH1 gene, is the central enzyme that controls this balance by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][4]

In numerous pathologies, particularly cancer, AC is overexpressed, tilting the rheostat towards S1P production, thereby promoting cell proliferation and resistance to therapy.[3][5] Consequently, inhibiting AC to increase intracellular ceramide levels has emerged as a promising anti-cancer strategy. Ceranib-1 was identified as a novel, non-lipid small molecule inhibitor of ceramidases, capable of inducing ceramide accumulation, decreasing S1P levels, and inhibiting the proliferation of cancer cells.[3][6] This guide delves into the structural underpinnings of how Ceranib-1 achieves this inhibition.

The Molecular Target: Structure and Function of Human Acid Ceramidase (ASAH1)

To understand the inhibitor, we must first understand the enzyme. Human acid ceramidase is a lysosomal cysteine amidase that undergoes autocatalytic cleavage to become active.[7][8] The crystal structure of the activated human AC (PDB ID: 5U7Z) reveals a heterodimer composed of an alpha and a beta subunit.[8][9]

Key Architectural Features:

  • Autocleavage: The enzyme is synthesized as a proenzyme. Upon autocleavage, a significant conformational change occurs, exposing a hydrophobic channel that grants substrate access to the active site.[7][8]

  • Active Site: The catalytic machinery is buried within the enzyme. The active site features a critical cysteine residue (Cys143) that acts as the nucleophile for catalysis.[9]

  • Substrate Channel: A deep, hydrophobic channel leads from the enzyme surface to the buried active site. This channel is shaped to accommodate the long acyl chain of ceramide, contributing to substrate specificity.[7]

The central role of AC in sphingolipid metabolism is depicted in the pathway diagram below.

Sphingolipid_Metabolism cluster_0 Sphingolipid Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-Apoptotic) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (ASAH1) S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase Inhibitor Ceranib-1 Ceramide -> Sphingosine Ceramide -> Sphingosine Inhibitor->Ceramide -> Sphingosine Inhibits

Caption: Role of Acid Ceramidase in the Sphingolipid Rheostat.

The Structural Basis of Ceranib-1 Inhibition

While a co-crystal structure of Ceranib-1 with acid ceramidase is not yet publicly available, extensive research combining computational modeling, structure-activity relationship (SAR) studies, and analysis of homologous structures provides a strong foundation for understanding its binding mode.

Mode of Inhibition: A Non-Competitive Mechanism

Kinetic studies have characterized Ceranib-1 as a non-competitive inhibitor.[10] This implies that Ceranib-1 does not bind to the catalytic active site where ceramide binds. Instead, it binds to an allosteric site, a secondary location on the enzyme.[10] Binding to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding.[10] This is a crucial insight, as it directs the search for the binding pocket away from the active site occupied by the ceramide substrate.

Identifying the Binding Pocket: A Multi-faceted Approach

The identification of a drug's binding site is a cornerstone of structure-based drug design. For Ceranib-1, this involves a synergistic workflow combining computational prediction with experimental validation.

Workflow cluster_workflow Binding Site Identification Workflow PDB 1. Obtain Crystal Structure (e.g., PDB: 5U7Z, 6MHM) Docking 2. Computational Docking (Predict Binding Pose of Ceranib-1) PDB->Docking Hypothesis 3. Formulate Hypothesis (Identify Key Interacting Residues) Docking->Hypothesis Mutagenesis 4. Site-Directed Mutagenesis (Mutate Predicted Residues) Hypothesis->Mutagenesis Assay 5. Activity Assay (Measure IC50 of Ceranib-1 on Mutants) Mutagenesis->Assay Validation 6. Validate Binding Site (Loss of Inhibition Confirms Residue Importance) Assay->Validation Interactions cluster_interaction Hypothesized Ceranib-1/AC Interactions Ceranib1 Ceranib-1 Phe_Tyr Phe / Tyr Ceranib1->Phe_Tyr π-π Stacking Leu_Ile Leu / Ile Ceranib1->Leu_Ile Hydrophobic Arg_Asn Arg / Asn Ceranib1->Arg_Asn H-Bonding Pocket Allosteric Pocket (on Acid Ceramidase)

Caption: Key molecular interactions governing Ceranib-1 binding.

Experimental validation through site-directed mutagenesis is the gold standard for confirming these predicted interactions. [11][12]By mutating a hypothesized interacting residue (e.g., changing an Arginine to an Alanine), one would expect to see a significant increase in the IC50 value of Ceranib-1, indicating that the inhibitor's binding has been compromised.

Experimental Protocols for Validation and Characterization

To ensure scientific integrity, the following protocols provide a self-validating framework for researchers investigating Ceranib-1 or novel AC inhibitors.

Protocol 1: In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of AC by monitoring the release of a fluorescent product. It is the primary method for determining the half-maximal inhibitory concentration (IC50) of compounds like Ceranib-1.

Objective: To quantify the inhibitory potency of Ceranib-1 against recombinant human acid ceramidase.

Materials:

  • Recombinant human acid ceramidase (rhAC)

  • Fluorogenic ceramide substrate (e.g., Rbm14-12)

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5

  • Ceranib-1 stock solution (in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355-370 nm, Emission: 460-465 nm)

Step-by-Step Procedure:

  • Prepare Reagents: Dilute rhAC in Assay Buffer to the desired working concentration. Prepare a serial dilution of Ceranib-1 in Assay Buffer (ensure final DMSO concentration is <1% in all wells).

  • Plate Layout:

    • Blank Wells: Assay Buffer only.

    • Control Wells (100% Activity): rhAC + Assay Buffer with DMSO vehicle.

    • Test Wells: rhAC + diluted Ceranib-1.

  • Inhibitor Pre-incubation: Add 50 µL of the appropriate Ceranib-1 dilution or vehicle control to the wells. Add 25 µL of diluted rhAC to the Control and Test wells.

  • Incubate: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity every 5 minutes for 60-180 minutes. [13]7. Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of Ceranib-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Typical Value for Ceranib-1
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.28-55 µM (cell-based) [3]
Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [14][15]It is the most rigorous method for determining binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding. [15][16] Objective: To determine the thermodynamic parameters of the Ceranib-1/AC interaction.

Materials:

  • Highly purified, concentrated rhAC

  • Ceranib-1

  • ITC Buffer: A well-defined buffer like PBS or HEPES, pH 7.4. Crucially, the protein and inhibitor must be in identically matched buffer.

  • Isothermal Titration Calorimeter

Step-by-Step Procedure:

  • Sample Preparation: Dialyze the rhAC extensively against the ITC buffer. Dissolve Ceranib-1 in the final dialysis buffer to create the ligand solution. Degas both solutions immediately before use.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading: Load the rhAC solution (typically 20-50 µM) into the sample cell. Load the Ceranib-1 solution (typically 10-fold higher concentration, 200-500 µM) into the titration syringe. [17]4. Titration: Perform a series of small (e.g., 2 µL) injections of the Ceranib-1 solution into the rhAC solution. The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-release peaks for each injection.

    • Integrating these peaks yields a binding isotherm (heat change vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to extract the Kd, n, and ΔH values. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Parameter Description
Kd (Dissociation Constant) A measure of binding affinity. Lower Kd = tighter binding.
n (Stoichiometry) The molar ratio of ligand to protein at saturation.
ΔH (Enthalpy) The heat change upon binding (favorable if negative).
ΔG (Gibbs Free Energy) The overall energy of binding (favorable if negative).
ΔS (Entropy) The change in disorder upon binding (favorable if positive).
Protocol 3: Computational Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. [18][19]It is an invaluable tool for generating initial binding hypotheses and guiding experimental work. [20][21] Objective: To predict the binding pose of Ceranib-1 in the allosteric pocket of acid ceramidase.

Step-by-Step Procedure:

  • Receptor Preparation:

    • Download the crystal structure of human acid ceramidase from the Protein Data Bank (e.g., PDB ID: 5U7Z).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.

  • Ligand Preparation:

    • Obtain the 3D structure of Ceranib-1 (e.g., from PubChem or by drawing it in a molecular editor).

    • Assign charges and define rotatable bonds.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the predicted allosteric binding site on the protein. The search for the best binding pose will be confined to this space.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of Ceranib-1 within the grid box. [20]5. Pose Analysis and Scoring:

    • The program will output a series of possible binding poses, ranked by a scoring function that estimates the binding free energy.

    • Analyze the top-ranked poses, paying close attention to plausible intermolecular interactions (hydrogen bonds, hydrophobic contacts) to select the most likely binding mode. This pose forms the basis for the mutagenesis hypotheses.

Conclusion and Future Directions

The inhibitory activity of Ceranib-1 is rooted in its ability to bind to an allosteric site on acid ceramidase, inducing a conformational change that impairs catalysis. This guide has outlined the structural features of the enzyme and the hypothesized molecular interactions that stabilize the inhibitor complex. The provided experimental workflows—enzymatic assays, isothermal titration calorimetry, and computational docking—form a robust, integrated strategy for validating this structural basis and for screening and characterizing new chemical entities.

Future research should focus on obtaining a high-resolution co-crystal structure of acid ceramidase in complex with Ceranib-1. This would provide definitive, atomic-level proof of the binding site and interactions, paving the way for the structure-based design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases driven by sphingolipid dysregulation.

References

  • Airola, M. V., & Hannun, Y. A. (2013). Sphingolipid metabolism and the sphingolipid salvage pathway. Cellular signalling, 20(6), 1010–1018.
  • Draper, D., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(10), 2052-2061.
  • MedChemExpress. (n.d.). Ceranib-1.
  • R&D Systems. (n.d.). Ceranib 1.
  • Khan Academy. (n.d.). Noncompetitive inhibition.
  • Gatt, S., & Das, S. K. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(10), 2052–2061.
  • Airola, M. V., et al. (2015). Structural basis for ceramide recognition and hydrolysis by human Neutral Ceramidase. Structure, 23(8), 1484-1493.
  • Catalyst University. (2020). Sphingolipids | Biosynthesis.
  • Stone, T. W., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv.
  • Gebai, A., et al. (2018). Structural basis for the activation of acid ceramidase.
  • RCSB Protein Data Bank. (2018). 5U7Z: Human acid ceramidase (ASAH1, aCDase) self-activated.
  • He, X., et al. (2003). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Clinical Chemistry, 49(12), 2044-2049.
  • Rudnitskaya, A., et al. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
  • Mao, C., & Obeid, L. M. (2008). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 424–434.
  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC.
  • Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2595, 101-112.
  • Arenz, C., et al. (2015). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 56(2), 353-360.
  • Park, J. H., & Schuchman, E. H. (2006). Ceramidases, roles in sphingolipid metabolism and in health and disease.
  • Fan, J., et al. (2019). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • ResearchGate. (n.d.). 3D crystal structure of human acid ceramidase (ASAH1, aCDase). PDB ID: 5U7Z.
  • King, M. W. (n.d.). The Medical Biochemistry Page: Sphingolipid Metabolism and the Ceramides.
  • MDPI. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase.
  • International Journal of Advanced Biochemistry Research. (n.d.). Drug-enzyme interaction studies using computational models.
  • Jacobson, K. A., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 271(22), 12810-12815.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • RCSB Protein Data Bank. (2019). 6MHM: Crystal structure of human acid ceramidase in covalent complex with carmofur.
  • MDPI. (n.d.). The Role of Ceramides in Metabolic and Cardiovascular Diseases.
  • ACS Omega. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development.
  • bioRxiv. (2024). Targeting IDH1-Mutated Oligodendroglioma with Acid Ceramidase Inhibitors.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • UniProt. (2009). ASAH1 - Acid ceramidase - Homo sapiens (Human).
  • MDPI. (n.d.). Effects of Site-Directed Mutations on the Communicability between Local Segments and Binding Pocket Distortion of Engineered GH11 Xylanases Visualized through Network Topology Analysis.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Digital CSIC. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase.

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Foundational

Whitepaper: A Technical Guide to Ceranib-1's Impact on Sphingosine-1-Phosphate Signaling

Abstract The dynamic balance between ceramide and sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a critical determinant of cell fate. High levels of ceramide are strongly correlated with grow...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dynamic balance between ceramide and sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a critical determinant of cell fate. High levels of ceramide are strongly correlated with growth arrest and apoptosis, whereas elevated S1P levels promote proliferation, survival, and inflammation.[1][2][3] The enzyme neutral ceramidase (nCDase) is a pivotal controller of this balance, catalyzing the hydrolysis of ceramide to sphingosine, the direct precursor for S1P.[1][2] Ceranib-1, a potent and specific non-lipid inhibitor of ceramidase, provides researchers with a powerful tool to pharmacologically manipulate this rheostat.[2][4][5] This guide offers an in-depth examination of the mechanism by which Ceranib-1 disrupts the production of S1P, leading to a functional attenuation of its downstream signaling pathways. We provide field-proven experimental protocols to validate this mechanism, ensuring scientific integrity through self-validating experimental design.

The Sphingolipid Rheostat: A Fulcrum of Cellular Decision-Making

Sphingolipid metabolism generates a series of bioactive lipids that govern fundamental cellular processes.[3] At the heart of this network lies the relationship between ceramide and S1P.

  • Ceramide: Generated in response to cellular stresses and inflammatory signals, ceramide accumulation triggers pathways leading to apoptosis and cell cycle arrest.[2]

  • Sphingosine-1-Phosphate (S1P): Conversely, S1P is a potent signaling molecule that, upon secretion, activates a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[6][7][8] This engagement initiates cascades, including the PI3K/Akt and MAPK pathways, that are robustly pro-survival, pro-proliferative, and pro-angiogenic.[8][9]

The conversion of ceramide to sphingosine, catalyzed by ceramidases, is the rate-limiting step for the subsequent synthesis of S1P by sphingosine kinases (SphK1/2).[1][6] Therefore, ceramidase activity is a critical node for controlling the intracellular S1P pool and, consequently, the activation of S1P-dependent signaling.

Mechanism of Action: How Ceranib-1 Severs the S1P Supply Line

Ceranib-1 functions by directly inhibiting the activity of ceramidases, with a likely preference for acid and neutral isoforms.[2][4] This is not merely a theoretical claim; its mechanism has been empirically demonstrated to induce profound and predictable shifts in the sphingolipid profile.

The causal chain of events following cellular exposure to Ceranib-1 is as follows:

  • Target Engagement: Ceranib-1 binds to and inhibits ceramidase enzymes.

  • Substrate Accumulation: The enzymatic hydrolysis of ceramide is blocked, leading to a significant, dose-dependent accumulation of multiple endogenous ceramide species (e.g., C14, C24, C26).[2]

  • Precursor Depletion: With ceramide hydrolysis halted, the production of sphingosine is drastically reduced.

  • S1P Synthesis Failure: Sphingosine kinases (SphK1 and SphK2) are deprived of their necessary substrate, sphingosine. This directly results in a sharp, dose-dependent decrease in the intracellular concentration of S1P.[2][3][4][10]

By preventing the generation of sphingosine, Ceranib-1 effectively cuts off the raw material for S1P synthesis, thereby silencing the S1P signaling axis at its origin. This shifts the rheostat towards ceramide, favoring anti-proliferative and pro-apoptotic outcomes.

Signaling Pathway Diagram

The following diagram illustrates the pivotal position of ceramidase in the sphingolipid pathway and the precise point of intervention by Ceranib-1.

Sphingolipid_Pathway cluster_inhibitor Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Proliferation & Survival S1P->Proliferation Ceranib1 Ceranib-1 Ceranib1->Ceramide INHIBITS

Caption: The Ceramide/S1P Rheostat and Point of Ceranib-1 Inhibition.

A Validated Experimental Workflow for Assessing Ceranib-1's Impact

To rigorously quantify the effects of Ceranib-1, a multi-pronged approach is essential. The following protocols, designed for a well-documented model system like SKOV3 human ovarian cancer cells, constitute a self-validating workflow.[2][3] The core principle is to simultaneously measure target engagement (ceramidase inhibition), the primary biochemical outcome (sphingolipid modulation), and potential confounding factors (cytotoxicity).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Start Seed SKOV3 Cells (e.g., 96-well & 6-well plates) Incubate Incubate 24h (Allow Adherence) Start->Incubate Treat Treat with Ceranib-1 (Dose-Response) & Vehicle Control Incubate->Treat Incubate24h Incubate 24h Treat->Incubate24h Assay1 Assay 1: Ceramidase Activity (Fluorogenic Substrate) Incubate24h->Assay1 Assay2 Assay 2: Lipid Extraction (for HPLC-MS/MS) Incubate24h->Assay2 Assay3 Assay 3: Cell Viability (MTS) (Cytotoxicity Control) Incubate24h->Assay3 Analysis1 Measure Fluorescence (Plate Reader) Calculate IC50 Assay1->Analysis1 Analysis2 Quantify Sphingolipids (Ceramide, Sphingosine, S1P) Normalize to Control Assay2->Analysis2 Analysis3 Measure Absorbance Confirm No Acute Toxicity Assay3->Analysis3 Conclusion Correlate Target Inhibition with Biochemical Outcome in Non-Toxic Range Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Sources

Protocols & Analytical Methods

Method

Ceranib-1: A Comprehensive Guide for In Vitro Cell Culture Applications

Introduction: Targeting the Sphingolipid Rheostat with Ceranib-1 In the intricate landscape of cellular signaling, the balance between pro-apoptotic and pro-survival molecules often dictates a cell's fate. The sphingolip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Sphingolipid Rheostat with Ceranib-1

In the intricate landscape of cellular signaling, the balance between pro-apoptotic and pro-survival molecules often dictates a cell's fate. The sphingolipid rheostat, a critical concept in cell biology, posits that the intracellular ratio of ceramide to sphingosine-1-phosphate (S1P) acts as a switch in this decision-making process.[1] Elevated ceramide levels are strongly associated with the induction of apoptosis, cell cycle arrest, and senescence, while S1P promotes proliferation, survival, and angiogenesis.[2] At the heart of this regulatory network lies a family of enzymes known as ceramidases, which catalyze the hydrolysis of ceramide into sphingosine, the precursor of S1P.[3]

Ceranib-1 is a potent, cell-permeable, small molecule inhibitor of ceramidases.[4] By blocking the activity of these enzymes, Ceranib-1 effectively shifts the sphingolipid balance towards the accumulation of various ceramide species.[3][4] This targeted disruption of sphingolipid metabolism makes Ceranib-1 a valuable tool for researchers investigating the roles of ceramide in diverse cellular processes and a promising agent in the development of novel therapeutics, particularly in oncology.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of Ceranib-1 in in vitro cell culture experiments. We will delve into the mechanistic underpinnings of Ceranib-1, offer step-by-step experimental procedures, and provide insights into data interpretation and troubleshooting, ensuring scientific integrity and the generation of robust and reproducible results.

Mechanism of Action: Tipping the Scales Towards Apoptosis

Ceranib-1 exerts its biological effects by directly inhibiting the activity of ceramidases, thereby preventing the breakdown of endogenous ceramides.[4] This leads to a significant increase in the intracellular concentration of multiple ceramide species and a corresponding decrease in the levels of sphingosine and S1P.[4][5] The accumulation of ceramide, a key second messenger in cellular stress responses, triggers a cascade of downstream events that ultimately culminate in cell death.[6]

The pro-apoptotic signaling initiated by ceramide accumulation is multifaceted and can engage both the intrinsic and extrinsic apoptotic pathways.[7] Key downstream effects include:

  • Mitochondrial Dysfunction: Ceramide can directly impact the mitochondrial outer membrane, leading to increased permeability and the release of pro-apoptotic factors like cytochrome c.[8]

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase. This, in turn, leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[3][9]

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway Activation: Ceramide accumulation can activate stress-activated signaling cascades, including the JNK pathway, which plays a crucial role in promoting apoptosis.[2]

  • Inhibition of Pro-Survival Pathways: Elevated ceramide levels can antagonize pro-survival signaling pathways, such as the Akt pathway, further sensitizing cells to apoptosis.[2]

The following diagram illustrates the central role of Ceranib-1 in modulating the sphingolipid pathway and inducing apoptosis.

Ceranib1_Mechanism cluster_membrane Cellular Environment cluster_enzymes Enzymatic Conversions cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide  SMase Sphingosine Sphingosine Ceramide->Sphingosine  Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P  SphK Proliferation Proliferation S1P->Proliferation SMase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase Ceranib1 Ceranib-1 Ceranib1->Ceramidase Inhibition

Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and promoting apoptosis.

Experimental Protocols and Considerations

The successful application of Ceranib-1 in cell culture experiments requires careful attention to several key parameters, including compound preparation, determination of optimal working concentrations, and appropriate treatment durations.

Reagent Preparation and Storage

Stock Solution Preparation:

Ceranib-1 is typically supplied as a solid powder. Due to its hydrophobic nature, it is soluble in organic solvents such as DMSO.[1]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for minimal solvent addition to the cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Procedure:

    • Briefly centrifuge the vial of Ceranib-1 powder to ensure all the material is at the bottom.

    • Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex or gently sonicate the vial until the powder is completely dissolved.

Storage:

Proper storage of the Ceranib-1 stock solution is crucial to maintain its activity.

  • Short-term storage (up to 1 month): Store at -20°C.

  • Long-term storage (up to 6 months): Store at -80°C.[4]

Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Determining Optimal Working Concentration: A Step-by-Step Guide

The optimal concentration of Ceranib-1 is highly dependent on the cell line and the biological endpoint being investigated (e.g., inhibition of proliferation vs. induction of apoptosis). Therefore, it is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.

Experimental Workflow for Dose-Response Analysis:

Dose_Response_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Allow cells to adhere (overnight) Cell_Seeding->Incubation_1 Treatment Treat with a serial dilution of Ceranib-1 Incubation_1->Treatment Incubation_2 Incubate for the desired duration (e.g., 24-72h) Treatment->Incubation_2 Viability_Assay Perform a cell viability assay (e.g., MTT, MTS) Incubation_2->Viability_Assay Data_Analysis Analyze data and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the optimal working concentration of Ceranib-1.

Protocol for a 96-well Plate-Based Dose-Response Assay:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density will vary between cell lines and should be determined empirically.

  • Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Ceranib-1 Dilutions:

    • Prepare a 2X working stock of the highest desired concentration of Ceranib-1 in complete cell culture medium. For example, if your highest final concentration is 100 µM, prepare a 200 µM working stock.

    • Perform a serial dilution of the 2X working stock in complete cell culture medium to generate a range of concentrations. A 2-fold or 3-fold dilution series is typically sufficient.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Ceranib-1 concentration) and a no-treatment control (medium only).

  • Treatment:

    • Carefully remove the existing medium from the cells.

    • Add an equal volume of the 2X Ceranib-1 dilutions to the corresponding wells. For example, add 100 µL of the 2X dilutions to wells containing 100 µL of medium, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment duration. Common time points for assessing cell viability are 24, 48, and 72 hours.[10][11]

  • Cell Viability Assay:

    • At the end of the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.[10]

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the log of the Ceranib-1 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Recommended Starting Concentration Ranges:

Based on published data, the following concentration ranges can be used as a starting point for your dose-response experiments:

Cell Line (Example)EndpointConcentration RangeIncubation TimeIC50
SKOV3 (Ovarian Cancer)Proliferation Inhibition10 nM - 10 µM72 hours3.9 µM[1][4]
SKOV3 (Ovarian Cancer)Ceramidase InhibitionVaries24 hours55 µM[5]
A-498 (Renal Carcinoma)Viability Reduction3.13 µM - 100 µM48 hours73 µM[10]
T-98G (Glioblastoma)Apoptosis Induction10 µM - 25 µM24-48 hoursN/A[12]
HepG2 (Hepatocellular Carcinoma)Apoptosis Induction1 µM - 50 µM24-48 hours~10 µM[13]

Note: These values are for guidance only. It is imperative to determine the IC50 for your specific cell line and experimental conditions.

Protocol for Assessing Apoptosis

Once the optimal working concentration of Ceranib-1 has been determined, its ability to induce apoptosis can be assessed using various methods. A common and robust method is flow cytometry analysis of Annexin V and Propidium Iodide (PI) staining.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the predetermined apoptotic concentration of Ceranib-1 and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).

    • Combine the detached cells with the supernatant from the previous step.

  • Staining:

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

Data Interpretation and Validation

Self-Validating Systems:

A key principle of robust scientific research is the inclusion of self-validating systems within the experimental design. When using Ceranib-1, this can be achieved by:

  • Confirming Ceramide Accumulation: To directly validate that Ceranib-1 is acting on its intended target, measure the intracellular levels of ceramide and S1P using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). A successful experiment should demonstrate a dose-dependent increase in ceramide species and a decrease in sphingosine and S1P.[5]

  • Assessing Downstream Markers of Apoptosis: Correlate the observed cell death with the activation of key apoptotic markers. For example, perform western blotting to detect the cleavage of caspase-3 and its substrate, PARP.[9] An increase in the cleaved forms of these proteins will confirm that the observed cell death is occurring through apoptosis.

  • Utilizing Appropriate Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells. A positive control for apoptosis (e.g., staurosporine) can also be included to ensure that the experimental system is capable of undergoing apoptosis.

Conclusion

Ceranib-1 is a powerful pharmacological tool for investigating the intricate roles of sphingolipid metabolism in cell fate decisions. By inhibiting ceramidase activity and promoting the accumulation of pro-apoptotic ceramide, Ceranib-1 provides a targeted approach to modulate the sphingolipid rheostat in vitro. The protocols and guidelines presented in this document are designed to equip researchers with the necessary information to design and execute robust and reproducible experiments. By adhering to the principles of scientific integrity, including the use of self-validating systems and appropriate controls, researchers can confidently utilize Ceranib-1 to unravel the complexities of ceramide signaling and its implications in health and disease.

References

  • Draper, J. M., Xia, Z., Smith, R. A., Zhuang, Y., Wang, W., & Smith, C. D. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061.
  • Doan, N. B., Nguyen, H. S., Montoure, A., Al-Gizawwee, E., Kiskis, J., Tsiros, C., ... & Bielawski, J. (2017). Acid ceramidase is a novel drug target for pediatric brain tumors. Oncotarget, 8(15), 24753.
  • García-Barros, M., Coant, N., Truman, J. P., Snider, A. J., & Obeid, L. M. (2014). Sphingolipids in cancer: a numbers game. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1841(1), 77-87.
  • Palit, F., Vejselova Sezer, C., & Kutlu, H. M. (2022). Efficacy of ceramidase inhibition on human renal cell carcinoma: a cell culture study. European Review for Medical and Pharmacological Sciences, 26(1), 121-128.
  • Selimoglu, R., Ozkurt, M., & Erkasap, N. (2018). Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells. Biotechnology & Biotechnological Equipment, 32(2), 467-475.
  • Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2002). Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells. Journal of Biological Chemistry, 277(17), 14659-14665.
  • Wang, G., Li, W., & Li, K. (2008). Ceramide induces cell apoptosis via a caspase-dependent mitochondrial pathway. The Journal of Immunology, 181(9), 6069-6077.
  • Vethakanraj, H. S., Sesurajan, B. P., Padmanaban, V. P., Jayaprakasam, M., Murali, S., & Sekar, A. K. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Anti-cancer drugs, 29(1), 50-60.
  • Zeidan, Y. H., & Hannun, Y. A. (2007). Ceramide signaling: an overview. Current protocols in molecular biology, 78(1), 14-8.
  • Vejselova, H., Palit, F., Izgordu, H., & Kutlu, H. M. (2020). Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor. Folia Biologica, 66(4), 131-139.
  • Erkasap, N., Ozyurt, R., Ozkurt, M., Karadağ, A., & Meral Evis, C. (2016). Targeting Inhibition of Ceramidase Induces Apoptosis in Hepatocellular Carcinoma in vitro. Journal of Gastrointestinal Cancer, 47(4), 428-434.
  • Kim, M. Y., Lin, Y., & Hsieh, T. C. (2009). Ceramide-induced apoptosis in human breast cancer MCF-7 cells is mediated by the caspases- and poly (ADP-ribose) polymerase-cleavage pathway. Journal of cellular physiology, 219(3), 738-745.
  • Anta, B., Pérez-Valero, V., & He, X. (2019).
  • Lewis, A. C., Wallington-Beddoe, C. T., & Pitson, S. M. (2022). Ceramide Accumulation Induces the Integrated Stress Response in AML. Cancer Discovery, 12(7), 1629-1631.
  • Shah, A. K. (1998). Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis. Howard Hughes Fellowship.
  • Ashley, B., & Pitson, S. (2024). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma.
  • Tuder, R. M., & Petrache, I. (2011). Involvement of ceramide in cell death responses in the pulmonary circulation. Proceedings of the American Thoracic Society, 8(1), 38-44.
  • Garcia-Ruiz, C., Colell, A., Mari, M., Morales, A., & Fernandez-Checa, J. C. (1999). Ceramide accumulation precedes caspase-dependent apoptosis in CHP-100 neuroepithelioma cells exposed to the protein phosphatase inhibitor okadaic acid. Journal of Biological Chemistry, 274(23), 16279-16286.

Sources

Application

determining optimal Ceranib 1 concentration for SKOV3 cells

Application Note: Optimization of Ceranib-1 Concentration for Acid Ceramidase Inhibition in SKOV3 Ovarian Cancer Cells Abstract & Introduction Ceranib-1 is a non-lipid, small-molecule inhibitor of Acid Ceramidase (ASAH1)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Ceranib-1 Concentration for Acid Ceramidase Inhibition in SKOV3 Ovarian Cancer Cells

Abstract & Introduction

Ceranib-1 is a non-lipid, small-molecule inhibitor of Acid Ceramidase (ASAH1). In ovarian cancer models, particularly the SKOV3 cell line, ASAH1 is often upregulated, driving the metabolism of pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P). This "sphingolipid rheostat" shift confers chemotherapy resistance.[1]

Determining the "optimal" concentration of Ceranib-1 is nuanced. The concentration required to inhibit 50% of enzymatic activity (biochemical IC50) often differs from the concentration required to induce 50% cytotoxicity (phenotypic IC50). For SKOV3 cells, literature suggests a phenotypic IC50 of approximately 3.9 µM (proliferation inhibition), whereas maximal enzymatic inhibition may require higher concentrations (~28–55 µM).

This guide provides a standardized workflow to empirically determine the optimal Ceranib-1 concentration for your specific SKOV3 sub-clone, balancing maximal target engagement with minimal off-target toxicity.

Mechanism of Action: The Sphingolipid Rheostat

Ceranib-1 targets the hydrolysis of Ceramide.[1][2][3] By blocking ASAH1, Ceranib-1 forces the accumulation of intracellular Ceramide (C16, C24), triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis, while simultaneously starving the cell of the mitogenic S1P.

Figure 1: Ceranib-1 Mechanism of Action

SphingolipidPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes Ceranib1 Ceranib-1 (Inhibitor) Ceranib1->ASAH1 Inhibits (IC50 ~28-55 µM)

Caption: Ceranib-1 blocks the conversion of pro-apoptotic Ceramide to pro-survival S1P by inhibiting Acid Ceramidase.[4][5]

Experimental Strategy

To determine the optimal concentration, we must generate a dose-response curve. We will utilize a broad logarithmic range centered around the known literature value (~4 µM).

  • Target Range: 0.1 µM to 100 µM.

  • Solvent: DMSO (Dimethyl sulfoxide).[6]

  • Duration: 72 hours (standard for proliferation assays) vs. 24 hours (for mechanism/lipid accumulation studies).

  • Readout: CellTiter-Glo® (ATP quantification) or MTT/MTS (Metabolic activity).

Materials & Reagents

ReagentSpecificationStorage
Ceranib-1 Purity ≥98%; MW: 395.45 g/mol -20°C (Desiccated)
SKOV3 Cells ATCC® HTB-77™Liquid Nitrogen
McCoy's 5A Medium Modified, +10% FBS, +1% Pen/Strep4°C
DMSO Cell Culture Grade (Sterile)RT
Assay Reagent CellTiter-Glo or MTT-20°C / 4°C

Protocol 1: Preparation of Stock & Working Solutions

Scientific Rationale: Ceranib-1 is hydrophobic. Improper solubilization leads to micro-precipitation, causing high variability in data. We use a "DMSO-push" method to ensure complete solvation before introducing aqueous media.

  • Stock Solution (25 mM):

    • Weigh 5 mg of Ceranib-1.

    • Add 505.7 µL of sterile DMSO.

    • Vortex vigorously for 30 seconds. Inspect for clarity.

    • Note: If particulates persist, warm to 37°C for 5 minutes.

    • Aliquot into light-protected tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles.

  • Serial Dilution (1000x Concentrates):

    • Prepare a 96-well "Master Plate" (V-bottom) with DMSO only.

    • Perform 1:2 or 1:3 serial dilutions in 100% DMSO .

    • Why? Diluting directly into media often crashes the compound out of solution.[6] Keeping it in DMSO until the final step maintains solubility.[6]

Tube/WellConcentration (in DMSO)Final Assay Conc. (1:1000 dilution)
S1 100 mM100 µM
S2 30 mM30 µM
S3 10 mM10 µM
S4 3 mM3 µM
S5 1 mM1 µM
S6 0.3 mM0.3 µM
S7 0.1 mM0.1 µM
Vehicle 0 mM (Pure DMSO)0 µM (0.1% DMSO)

Protocol 2: Dose-Response Viability Assay (72h)

Workflow Diagram

ExperimentalWorkflow Step1 Seed SKOV3 Cells (3,000 cells/well) Vol: 100 µL Step2 Adherence Period (24 Hours @ 37°C) Step1->Step2 Step3 Treatment Add 100 µL 2x Drug Media (Final DMSO: 0.1%) Step2->Step3 Step4 Incubation (72 Hours) Step3->Step4 Step5 Readout (CellTiter-Glo / MTT) Step4->Step5 Step6 Data Analysis (Non-linear Regression) Step5->Step6

Caption: Step-by-step workflow for determining the phenotypic IC50 of Ceranib-1 in SKOV3 cells.

Step-by-Step Procedure:

  • Seeding:

    • Harvest SKOV3 cells in exponential growth phase (70-80% confluency).

    • Dilute to 30,000 cells/mL in complete McCoy’s 5A medium.

    • Dispense 100 µL/well (3,000 cells/well) into a white-walled 96-well plate (for luminescence) or clear plate (for MTT).

    • Control: Seed 3 wells with media only (No cells) as Background Blank.

    • Incubate 24 hours at 37°C, 5% CO2.

  • Treatment Preparation (2x Intermediate):

    • Dilute your DMSO stocks (from Protocol 1) 1:500 into pre-warmed media.

    • Example: Add 2 µL of S3 (10 mM) into 998 µL Media = 20 µM (2x) solution with 0.2% DMSO.

    • Why 2x? Adding 100 µL of 2x drug to the existing 100 µL in the well is gentler on cells than aspirating and replacing media, which can detach loosely adherent mitotic cells.

  • Dosing:

    • Add 100 µL of the 2x Intermediate solutions to the respective wells.

    • Final Volume: 200 µL.

    • Final Drug Conc: 1x (e.g., 10 µM).[2]

    • Final DMSO Conc: 0.1% (Constant across all wells).

    • Perform technical triplicates for each concentration.

  • Incubation:

    • Incubate for 72 hours . Ceranib-1 acts via ceramide accumulation; this is a gradual pro-apoptotic pressure, not an acute toxin. 24 hours is often insufficient to see phenotypic viability loss.

  • Readout (CellTiter-Glo Example):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake on orbital shaker (2 mins).

    • Incubate 10 mins (RT) to stabilize signal.

    • Measure Luminescence (Integration time: 0.5 - 1 sec).

Data Analysis & Interpretation

  • Normalize Data:

    
    
    
  • Curve Fitting:

    • Plot log[Concentration] (x-axis) vs. % Viability (y-axis).

    • Fit using a 4-parameter logistic (4PL) regression model.

  • Expected Results (SKOV3):

    • Phenotypic IC50: You should observe an IC50 between 3.0 µM and 5.0 µM .

    • Maximal Efficacy: At >30 µM, viability should approach 0%.

    • Interpretation:

      • If IC50 > 10 µM: Check cell passage number (high passage SKOV3 can drift) or Ceranib-1 degradation.

      • If IC50 < 1 µM: Ensure DMSO concentration was <0.5%, as SKOV3 can be sensitive to solvent stress.

Validation: Target Engagement

To confirm the cytotoxicity is due to ASAH1 inhibition and not off-target toxicity, perform a Western Blot for LC3B (autophagy marker) or measure Ceramide levels.

  • Quick Check: Treat cells with 10 µM Ceranib-1 for 24 hours .

  • Result: You should see a significant increase in Total Ceramide levels (Lipidomics) or an increase in cleaved PARP (Western Blot) compared to vehicle.

References

  • Draper, J. M., et al. (2011). "Discovery and evaluation of inhibitors of human ceramidase."[7] Molecular Cancer Therapeutics, 10(11), 2052-2061.[3][8]

    • Key Finding: Establishes Ceranib-1 IC50 in SKOV3 proliferation (~3.9 µM) vs enzyme activity (~55 µM).[2]

  • MedChemExpress. "Ceranib-1 Product Datasheet."

    • Key Finding: Solubility d
  • Vethakanraj, H. S., et al. (2015). "Targeting ceramide metabolic pathway induces apoptosis in human breast cancer cell lines." Biochemical and Biophysical Research Communications, 464(3), 833-839.

    • Key Finding: Validates the apoptotic mechanism of Ceranib analogs.
  • Cayman Chemical. "Ceranib-2 Product Information."

    • Key Finding: Comparative potency d

Sources

Method

Application Note: Ceranib 1 Solubility, Preparation, and Handling Guide

Abstract & Introduction Ceranib 1 is a non-lipid, small-molecule inhibitor of acid ceramidase (AC) , a key enzyme in the sphingolipid rheostat.[1][2] By blocking the hydrolysis of ceramide into sphingosine, Ceranib 1 dri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ceranib 1 is a non-lipid, small-molecule inhibitor of acid ceramidase (AC) , a key enzyme in the sphingolipid rheostat.[1][2] By blocking the hydrolysis of ceramide into sphingosine, Ceranib 1 drives the intracellular accumulation of pro-apoptotic ceramide species while depleting pro-survival sphingosine-1-phosphate (S1P).[1][2] This mechanism makes it a critical tool in oncology research, particularly for investigating resistance to chemotherapy (e.g., paclitaxel) in ovarian and breast cancers.

This guide provides a standardized protocol for the solubilization, storage, and experimental preparation of Ceranib 1. Due to its lipophilic nature, improper handling often leads to precipitation in aqueous media, inconsistent IC50 values, and experimental variability. This document details the "DMSO-Push" method for stock preparation and validated vehicle formulations for biological assays.

Physicochemical Identity

Before preparation, verify the compound identity to ensure accurate molarity calculations.

PropertySpecification
Compound Name Ceranib 1
CAS Number 328076-61-5
Molecular Formula C₂₆H₂₁NO₃
Molecular Weight 395.45 g/mol
Appearance Off-white to light yellow solid
Target Acid Ceramidase (AC)
IC50 (Cellular) ~3.9 µM (SKOV3 cells); Range 4–55 µM depending on assay conditions

Solubility Profile

Ceranib 1 is highly hydrophobic. It is insoluble in water and standard buffers (PBS, Tris) without organic co-solvents.

SolventSolubility LimitComments
DMSO (Anhydrous) ~100 mM (39.5 mg/mL)Recommended Stock Solvent. Slight warming (37°C) or sonication may be required for concentrations >50 mM.
Ethanol < 5 mMPoor solubility. Not recommended for high-concentration stocks.
Water / PBS InsolubleImmediate precipitation occurs if stock is added directly without intermediate dilution or surfactants.
DMF ~25 mg/mLAlternative to DMSO, but higher toxicity for cell culture.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a stable 10 mM stock solution in DMSO.

Materials
  • Ceranib 1 powder (e.g., 5 mg vial).

  • DMSO (Dimethyl sulfoxide), sterile-filtered, anhydrous (Cell culture grade, >99.9%).

  • Vortex mixer and Ultrasonic water bath.

  • Amber glass vials or opaque polypropylene tubes (to protect from light).

Step-by-Step Procedure
  • Calculate Volume: Determine the volume of DMSO required to achieve 10 mM.

    • Formula:

      
      
      
    • Example: For 5 mg of Ceranib 1:

      
      
      
  • Solubilization:

    • Add the calculated volume of DMSO directly to the product vial.

    • Vortex vigorously for 30 seconds.

    • Inspect: If particulates remain, float the vial in an ultrasonic bath for 2–5 minutes at room temperature. The solution must be completely clear and yellow/amber.

  • Aliquot & Storage:

    • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -80°C (Stable for 6 months) or -20°C (Stable for 1 month).

    • Note: Ceranib 1 is sensitive to moisture. Ensure caps are tight and sealed with Parafilm.

Protocol: In Vitro Working Solutions

Critical Warning: Direct addition of high-concentration DMSO stock to cell culture media often causes "shock precipitation," where the compound crashes out as microscopic crystals, leading to false negatives.

The "Intermediate Dilution" Method

Use this method to safely dilute Ceranib 1 for cell treatment (Target: 10 µM).

  • Thaw the 10 mM DMSO stock at 37°C until fully dissolved. Vortex well.

  • Prepare Intermediate (10x):

    • Dilute the 10 mM stock 1:100 into serum-free media or PBS containing 1-5% BSA (Bovine Serum Albumin). The BSA acts as a carrier to prevent precipitation.

    • Result: 100 µM intermediate solution (1% DMSO).

  • Final Dilution (1x):

    • Dilute the 100 µM intermediate 1:10 into the final cell culture well.

    • Final Concentration: 10 µM Ceranib 1 (0.1% DMSO).

  • Controls: Always run a "Vehicle Control" well containing the same final % of DMSO (e.g., 0.1%).

Biological Context: Mechanism of Action

Ceranib 1 functions by shifting the sphingolipid balance toward apoptosis.

CeranibMechanism Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Outcome Outcomes: 1. Ceramide Accumulation 2. S1P Depletion 3. Apoptosis / G1 Arrest Ceramide->Outcome S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Phosphorylation AC Acid Ceramidase (AC) AC->Ceramide Catalyzes SK Sphingosine Kinase Ceranib1 Ceranib 1 Ceranib1->AC INHIBITS

Figure 1: Mechanism of Action.[1][3] Ceranib 1 inhibits Acid Ceramidase, blocking the conversion of Ceramide to Sphingosine, thereby preventing the formation of the proliferative signal S1P.[1][2]

In Vivo Formulation Considerations

Note: While Ceranib-2 is the preferred analog for in vivo studies due to higher potency and metabolic stability, Ceranib 1 can be administered using high-solubility vehicle formulations.

Recommended Vehicle (Intraperitoneal - i.p.):

  • 10% DMSO (Solubilizer)[4]

  • 40% PEG 300 (Co-solvent)[4]

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Diluent)[4]

Preparation Protocol:

  • Dissolve Ceranib 1 in DMSO to create a high-concentration concentrate (e.g., 25 mg/mL).

  • Add PEG 300 and vortex.

  • Add Tween-80 and vortex.

  • Slowly add Saline while vortexing.

  • Observation: The solution should remain clear. If turbidity occurs, sonicate gently. Prepare fresh daily.

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation in Media Rapid addition of DMSO stock; Low protein content in media.Use the "Intermediate Dilution" method (Section 5). Ensure media contains >5% FBS or BSA during addition.
Loss of Potency Hydrolysis due to moisture; Freeze-thaw cycles.Use anhydrous DMSO. Store in single-use aliquots at -80°C.
Inconsistent IC50 Variable cell density; Ceranib 1 adhering to plastics.Standardize cell seeding density. Use glass vials for intermediate dilutions if possible, or low-binding plastics.

References

  • Draper, J. M., et al. (2011). "Discovery and evaluation of inhibitors of human ceramidase."[5] Molecular Cancer Therapeutics, 10(11), 2052-2061.[1][5]

  • R&D Systems. "Ceranib 1 Product Datasheet."

  • Cayman Chemical. "Ceranib-2 Product Information & Solubility." (Analogous formulation data).

  • MedChemExpress. "Ceranib-1 Solubility and Preparation."

Sources

Application

Synergistic Targeting of the Sphingolipid Rheostat: Protocol for Ceranib-1 and Paclitaxel Combination

Abstract This Application Note details the experimental framework for evaluating the synergistic efficacy of Ceranib-1 , a potent acid ceramidase (AC) inhibitor, in combination with the taxane chemotherapeutic paclitaxel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the experimental framework for evaluating the synergistic efficacy of Ceranib-1 , a potent acid ceramidase (AC) inhibitor, in combination with the taxane chemotherapeutic paclitaxel .[1][2] Elevated acid ceramidase activity in solid tumors (e.g., ovarian, breast) metabolizes pro-apoptotic ceramides into pro-survival sphingosine-1-phosphate (S1P), conferring resistance to chemotherapy.[1] By inhibiting AC, Ceranib-1 restores lethal ceramide levels, sensitizing cells to paclitaxel-induced apoptosis. This guide provides optimized protocols for stock preparation, combination dosing matrices, and mechanistic validation assays.

Mechanistic Rationale

The therapeutic strategy relies on shifting the "sphingolipid rheostat" toward cell death while simultaneously disrupting cytoskeletal dynamics.

  • Paclitaxel: Stabilizes microtubules, arresting cells in the G2/M phase and triggering apoptosis.

  • Ceranib-1: Inhibits Acid Ceramidase (ASAH1), preventing the hydrolysis of ceramides.

  • Synergy: Paclitaxel treatment often induces de novo ceramide generation. Tumor cells upregulate AC to clear this stress signal. Ceranib-1 blocks this escape route, leading to a supralinear accumulation of apoptotic ceramides (C16, C24) and enhancing paclitaxel cytotoxicity.

Pathway Visualization

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Mitochondrial Permeabilization S1P Sphingosine-1-Phosphate (Pro-Survival/Proliferation) Sphingosine->S1P Sphingosine Kinase AC Acid Ceramidase (AC) AC->Ceramide Catalyzes Hydrolysis Paclitaxel Paclitaxel Paclitaxel->Ceramide Induces Generation Microtubules Microtubule Stabilization Paclitaxel->Microtubules Stabilizes Ceranib1 Ceranib-1 Ceranib1->AC Inhibits Microtubules->Apoptosis G2/M Arrest

Caption: The Sphingolipid Rheostat.[1][3][4] Ceranib-1 inhibits Acid Ceramidase, blocking the conversion of pro-apoptotic Ceramide to pro-survival S1P. This amplifies the apoptotic signaling initiated by Paclitaxel.

Material Preparation & Storage

Compound Specifications
CompoundMolecular WeightSolubilityStorage (Stock)Stability
Ceranib-1 305.41 g/mol DMSO (~25 mg/mL)-20°C or -80°C>6 months (frozen)
Paclitaxel 853.91 g/mol DMSO (~50 mg/mL)-20°C>1 year (frozen)
Stock Solution Protocol

Critical Step: Ceranib-1 is hydrophobic. Improper solubilization results in micro-precipitation that skews IC50 data.

  • Ceranib-1 Stock (10 mM):

    • Weigh 3.05 mg of Ceranib-1.

    • Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Reagent).

    • Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Aliquot into 20 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

  • Paclitaxel Stock (1 mM):

    • Prepare a 1 mM stock in DMSO.[4]

    • Store in glass vials if possible, as paclitaxel can leach plasticizers from certain plastics over long periods (though polypropylene eppendorfs are generally acceptable for short-term storage).

Experimental Protocol: In Vitro Combination Assay

Cell Culture Requirements
  • Cell Lines: SKOV3 (Ovarian), MCF-7 (Breast), or paclitaxel-resistant variants (e.g., SKOV3-TR).

  • Media: RPMI-1640 or DMEM + 10% FBS. Note: Avoid high lipid-content serum if studying lipidomics, but standard FBS is acceptable for cytotoxicity assays.

Phase I: Single Agent Dose-Response (Range Finding)

Before combining, determine the IC50 for each drug individually.

  • Ceranib-1 Range: 0.5 µM – 50 µM.

  • Paclitaxel Range: 1 nM – 100 nM.

  • Duration: 72 hours.

Phase II: Combination Matrix (Checkerboard Assay)

This protocol uses the Chou-Talalay method to quantify synergy.

Workflow Diagram:

Workflow Step1 Day 0: Seeding 3,000-5,000 cells/well (96-well plate) Step2 Day 1: Treatment Add Ceranib-1 + Paclitaxel (Concurrent) Step1->Step2 Step3 Day 4: Readout MTT / SRB / CCK-8 Assay (72h Exposure) Step2->Step3 Step4 Analysis Calculate Combination Index (CI) (CompuSyn / R) Step3->Step4

Caption: Standard 72-hour concurrent treatment workflow for cytotoxicity assessment.

Step-by-Step Procedure:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment overnight (16–24h).

  • Preparation of Working Solutions:

    • Dilute stocks in complete media immediately before use.

    • Solvent Control: Ensure final DMSO concentration is <0.5% in all wells.

  • Dosing Matrix:

    • Design a 6x6 matrix.

    • Axis A (Ceranib-1): 0, 1, 2.5, 5, 10, 20 µM.

    • Axis B (Paclitaxel): 0, 1, 5, 10, 20, 50 nM (adjust based on cell line sensitivity).

    • Replicates: Triplicate wells for each combination.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Read Absorbance at 570 nm.

Data Analysis (Synergy Calculation)

Calculate the Combination Index (CI) using the equation:



  • 
     and 
    
    
    
    : Concentrations of Ceranib-1 and Paclitaxel in combination to achieve effect
    
    
    (e.g., 50% kill).
  • 
     and 
    
    
    
    : Concentrations of single agents to achieve the same effect.

Interpretation:

  • CI < 0.9: Synergism (Desired outcome).

  • CI = 0.9 - 1.1: Additive.

  • CI > 1.1: Antagonism.

Mechanistic Validation Protocols

To confirm that the observed synergy is due to AC inhibition and apoptosis, perform the following confirmatory assays.

Apoptosis Analysis (Annexin V / PI)
  • Goal: Distinguish between cytostatic effects and true apoptotic cell death.

  • Protocol:

    • Treat cells with Ceranib-1 (at IC20) + Paclitaxel (at IC20) for 48 hours.

    • Harvest cells (including floating cells).

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via Flow Cytometry.[1]

  • Expected Result: The combination should show a significant increase in Q2 (Late Apoptosis) and Q4 (Early Apoptosis) populations compared to single agents.

Western Blotting Targets

Validate the molecular mechanism by probing for:

  • Acid Ceramidase (ASAH1): Ceranib-1 inhibits activity, not necessarily expression, but compensatory upregulation may occur.

  • PARP Cleavage: Marker of executioner caspase activity.

  • LC3B-I/II: To assess if autophagy is being triggered (ceramids can induce autophagy).

  • Mcl-1 / Bcl-2: Paclitaxel resistance is often mediated by Bcl-2 family proteins; Ceranib-1 should downregulate these survival factors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Ceranib-1 concentration too high in aqueous media.Do not exceed 50 µM in media. Pre-dilute in DMSO before adding to media to prevent "shock" precipitation.
No Synergy (CI ~1) Paclitaxel dose too high (killing cells before Ceranib-1 acts).Lower the Paclitaxel range. The sensitizer (Ceranib-1) needs live cells to modulate metabolism.
Inconsistent IC50 Evaporation in outer wells.Use PBS in edge wells of the 96-well plate (exclude them from the assay).

References

  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase.[5] Molecular Cancer Therapeutics, 10(11), 2052-2061.[1][5]

  • Realini, N., et al. (2013). Ceramidases in cancer: from therapeutic targets to tumor markers. FEBS Letters, 587(1), 3022-3030.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

  • Vethakanraj, H. S., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines.[5][6] Anti-Cancer Drugs, 29(1), 50-60.[5]

  • SelleckChem. Ceranib-1 Product Data Sheet & Solubility Information.

Sources

Method

MTS assay protocol for Ceranib 1 cytotoxicity testing

Application Note & Protocol Abstract This application note details a standardized protocol for evaluating the cytotoxicity of Ceranib-1 , a potent non-lipid inhibitor of acid ceramidase (AC). By blocking the hydrolysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note details a standardized protocol for evaluating the cytotoxicity of Ceranib-1 , a potent non-lipid inhibitor of acid ceramidase (AC). By blocking the hydrolysis of pro-apoptotic ceramide into pro-proliferative sphingosine-1-phosphate (S1P), Ceranib-1 shifts the cellular "sphingolipid rheostat" toward apoptosis. This guide utilizes the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), a colorimetric method chosen for its solubility and "add-and-read" simplicity, minimizing experimental error compared to traditional MTT assays.

Introduction & Mechanism of Action

Ceranib-1 (MW: 395.45 g/mol ) targets the sphingolipid metabolic pathway. In many cancers, acid ceramidase is upregulated, metabolizing ceramide (a tumor suppressor) into sphingosine, which is then phosphorylated to S1P (a tumor promoter). Ceranib-1 inhibits this enzymatic step, leading to the accumulation of intracellular ceramides and the induction of apoptosis.

Why MTS? Unlike MTT, which produces insoluble formazan crystals requiring solubilization (introducing variability), the MTS tetrazolium compound is bioreduced by metabolically active cells into a soluble formazan product. This allows for direct absorbance reading, making it ideal for high-throughput screening of small molecule inhibitors like Ceranib-1.

Visualizing the Mechanism

The following diagram illustrates the specific intervention point of Ceranib-1 within the sphingolipid pathway.

CeranibMechanism cluster_0 Sphingolipid Rheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (Pro-Proliferative) Sphingosine->S1P Phosphorylation Proliferation Cell Survival & Proliferation S1P->Proliferation Ceramidase Acid Ceramidase (Enzyme) Ceramidase->Ceramide Catalyzes Ceranib1 Ceranib-1 (Inhibitor) Ceranib1->Ceramidase Inhibits

Caption: Ceranib-1 blocks Acid Ceramidase, causing Ceramide accumulation (Apoptosis) and S1P depletion (Survival).

Materials & Reagents
Chemicals [1][2][3][4][5][6][7][8]
  • Ceranib-1: C26H21NO3, MW 395.45 g/mol . (Note: Ensure distinction from Ceranib-2).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade (≥99.9%).

  • MTS Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent.

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (standard cytotoxic agents).

Biologicals [1][2][4][5][6][7][8][9][10]
  • Cell Line: SKOV3 (Ovarian Cancer) is the standard reference model for Ceranib-1 activity (IC50 range: 3.9 µM – 55 µM depending on conditions).

  • Culture Medium: McCoy’s 5A or DMEM supplemented with 10% FBS and 1% Pen/Strep.

Experimental Design: The "Self-Validating" Setup

To ensure data integrity, the plate layout must include specific controls. Do not rely on "edge wells" for data due to evaporation effects; fill them with PBS or media.

  • Vehicle Control (VC): Cells + Media + DMSO (at the highest concentration used in treatment, e.g., 0.1%). This represents 100% viability.

  • Media Blank (MB): Media + DMSO + MTS (No cells). Subtract this background absorbance from all readings.

  • Positive Control (PC): Cells + Cytotoxic Agent (e.g., Staurosporine). Validates that the cells can die.

  • Test Wells: Cells + Ceranib-1 (Serial Dilutions).

Step-by-Step Protocol
Phase 1: Stock Preparation (Critical for Accuracy)

Ceranib-1 is hydrophobic. Proper solubilization is essential to prevent micro-precipitation which skews IC50 values.

  • Calculate: To make a 10 mM Stock , dissolve 3.95 mg of Ceranib-1 in 1.0 mL of DMSO.

  • Dissolve: Vortex vigorously. If particles remain, warm to 37°C for 5 minutes.

  • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells and count viability (>95% required).

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent; SKOV3 typically 5,000/well).

  • Seed 100 µL of cell suspension into inner 60 wells of a 96-well plate.

  • Add 100 µL PBS to perimeter wells.

  • Incubate 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 3: Drug Treatment (Day 1)

Prepare a 2X Working Solution plate to ensure consistent mixing before adding to cells.

  • Target Final Concentrations: 0, 1.5, 3.1, 6.25, 12.5, 25, 50, 100 µM.

  • Final DMSO Concentration: Must be kept constant (e.g., 0.1% or 0.5%) across all wells.

Dilution Table (Preparation of 2X Concentrates):

Step Target Final Conc. (µM) 2X Working Conc. (µM) Preparation (in Sterile Media)
A 100 200 20 µL of 10 mM Stock + 980 µL Media
B 50 100 500 µL of Sol. A + 500 µL Media
C 25 50 500 µL of Sol. B + 500 µL Media
D 12.5 25 500 µL of Sol. C + 500 µL Media
E 6.25 12.5 500 µL of Sol. D + 500 µL Media
F 3.12 6.25 500 µL of Sol. E + 500 µL Media
G 1.56 3.12 500 µL of Sol. F + 500 µL Media

| VC | 0 (Vehicle) | 0 | Media + equivalent DMSO (e.g., 0.2% for 2X) |

  • Remove culture media from the assay plate (carefully, or add 2X solution to existing 100µL if preferred—Protocol below assumes "Add-to" method for minimal disturbance ).

  • Add-to Method: Add 100 µL of the 2X Working Solutions to the respective wells containing 100 µL of cells.

    • Result: Final volume = 200 µL. Final drug concentration = 1X.

  • Incubate for 24 to 72 hours (72h is recommended for Ceranib-1 to observe antiproliferative effects fully).

Phase 4: MTS Assay & Readout (Day 3/4)
  • Thaw MTS reagent (protected from light).[11]

  • Pipette 20 µL of MTS reagent directly into each well (approx. 10% of total volume).

  • Incubate at 37°C for 1 to 4 hours .

    • Check: Inspect visually after 1 hour. A brown formazan color should develop in Vehicle Control wells.

  • Measure absorbance at 490 nm using a microplate reader.

Assay Workflow Visualization

MTSWorkflow Start Start: Ceranib-1 Stock (10 mM in DMSO) Seeding Day 0: Seed Cells (5k/well, 96-well plate) Start->Seeding Dilution Day 1: Prepare 2X Serial Dilutions (0 - 100 µM) Seeding->Dilution 24h Attachment Treatment Add 100µL 2X Drug to 100µL Cells (Final: 1X Drug, 0.1% DMSO) Dilution->Treatment Incubation Incubate 24-72 Hours (37°C, 5% CO2) Treatment->Incubation MTS_Add Add 20µL MTS Reagent (Protect from light) Incubation->MTS_Add Read Read Absorbance @ 490nm (After 1-4 Hours) MTS_Add->Read

Caption: Step-by-step workflow for Ceranib-1 MTS Cytotoxicity Assay.

Data Analysis & Troubleshooting
Calculation of IC50
  • Background Subtraction: Average OD490 of Media Blank wells and subtract from all other values.

  • Normalization: Calculate % Viability for each well:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background OD Microbial contamination or phenol red interference.Use phenol red-free media; ensure sterility.
Low Signal in VC Low cell number or metabolic activity.Increase seeding density or MTS incubation time.
Precipitation Ceranib-1 insolubility at high conc.Do not exceed 100 µM in aqueous media; check stock clarity.
Variable Replicates Pipetting error or evaporation.Use multi-channel pipettes; fill edge wells with PBS.
References
  • Draper, J. M., et al. (2011).[12] "Discovery and evaluation of inhibitors of human ceramidase." Molecular Cancer Therapeutics, 10(11), 2052-2061.

  • R&D Systems. "Ceranib 1 Product Datasheet & Biological Activity."

  • Promega Corporation. "CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin."

  • MedChemExpress. "Ceranib-1: Ceramidase Inhibitor Properties."

Sources

Application

Application Notes and Protocols: Optimizing Ceranib-1 Treatment Duration for Robust Apoptosis Induction

Abstract Ceranib-1 is a potent small molecule inhibitor of neutral ceramidases, critical enzymes in sphingolipid metabolism. By blocking the hydrolysis of ceramide, Ceranib-1 effectively shifts the dynamic equilibrium of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceranib-1 is a potent small molecule inhibitor of neutral ceramidases, critical enzymes in sphingolipid metabolism. By blocking the hydrolysis of ceramide, Ceranib-1 effectively shifts the dynamic equilibrium of the ceramide/sphingosine-1-phosphate (S1P) rheostat towards the accumulation of pro-apoptotic ceramide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ceranib-1 to induce apoptosis. We delve into the underlying mechanism of action, provide detailed protocols for determining optimal treatment duration and concentration, and offer methods for validating apoptotic induction. This guide is designed to provide both the theoretical framework and practical steps necessary for the successful application of Ceranib-1 in apoptosis research.

Part 1: The Molecular Basis of Ceranib-1-Induced Apoptosis

The Ceramide/S1P Rheostat: A Decisive Cellular Switch

Cell fate—whether a cell survives, proliferates, or undergoes programmed cell death (apoptosis)—is governed by a complex network of signaling pathways. Central to this regulation is the sphingolipid metabolic pathway, which features a critical control point known as the ceramide/sphingosine-1-phosphate (S1P) rheostat.[1][2][3] This rheostat is predicated on the opposing biological activities of two key sphingolipid metabolites:

  • Ceramide (Cer): Widely recognized as a pro-apoptotic lipid second messenger. Its accumulation, often triggered by cellular stress, initiates signaling cascades leading to cell cycle arrest and apoptosis.[4][5][6]

  • Sphingosine-1-Phosphate (S1P): In contrast, S1P is a potent pro-survival and mitogenic signaling molecule.[4][7] It is generated by the phosphorylation of sphingosine, which itself is a product of ceramide hydrolysis.[2]

The balance between intracellular levels of ceramide and S1P is therefore a determining factor in a cell's decision to live or die.[8][9] A high ceramide-to-S1P ratio pushes the cell towards apoptosis, while a low ratio promotes survival and proliferation.

Ceranib-1: Tilting the Rheostat Towards Apoptosis

Ceramidases are the enzymes responsible for hydrolyzing ceramide into sphingosine and a fatty acid, thereby reducing pro-apoptotic ceramide levels and providing the substrate for pro-survival S1P synthesis.[3] Ceranib-1 functions as a specific inhibitor of ceramidase activity.[10][11] By blocking this enzymatic step, Ceranib-1 treatment leads to two critical and concurrent events:

  • Accumulation of Intracellular Ceramide: With its primary catabolic pathway blocked, multiple species of ceramide build up within the cell.[1][12]

  • Depletion of Sphingosine and S1P: The production of sphingosine, the precursor for S1P, is significantly reduced, leading to a decrease in the cellular pool of pro-survival S1P.[11][12]

This dual action decisively shifts the rheostat towards a pro-apoptotic state, triggering the cellular machinery of programmed cell death.

Figure 1: Mechanism of Ceranib-1 action. Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and S1P depletion, shifting the cellular rheostat to favor apoptosis.

Part 2: Establishing Effective Ceranib-1 Treatment Parameters

The efficacy of Ceranib-1 is highly dependent on both its concentration and the duration of exposure. These parameters are, in turn, influenced by the specific cell type being investigated due to variations in metabolic rates and signaling pathway sensitivities. Therefore, a systematic approach to determine the optimal conditions is paramount.

Causality of Experimental Design
  • Dose-Response (Concentration Optimization): The primary goal is to identify the concentration range that induces a significant apoptotic response without causing immediate, widespread necrosis, which can confound results. This is typically achieved by treating cells with a serial dilution of Ceranib-1 for a fixed duration. The resulting data are used to calculate an IC50 value (the concentration that inhibits a biological process by 50%), which serves as a benchmark for subsequent experiments.

  • Time-Course (Duration Optimization): Apoptosis is a process that unfolds over time. Short incubation periods may be sufficient to observe initial signaling events (e.g., changes in sphingolipid levels), but longer durations are necessary to observe downstream markers like caspase activation and loss of cell viability. A time-course experiment, using a fixed, effective concentration of Ceranib-1, is essential to pinpoint the optimal window for observing the desired apoptotic endpoints.

Reported Effective Concentrations and Durations

The following table summarizes effective concentrations and treatment durations for Ceranib-1 and its more potent analog, Ceranib-2, from published studies. This data serves as an excellent starting point for designing your own experiments.

CompoundCell Line(s)Endpoint MeasuredEffective Concentration (IC50)Treatment DurationReference
Ceranib-1 SKOV3 (ovarian carcinoma)Proliferation Inhibition3.9 µM72 hours[1][12]
Ceranib-1 SKOV3 (ovarian carcinoma)Ceramidase Inhibition55 µM24 hours[1]
Ceranib-2 A549 (lung adenocarcinoma)Cytotoxicity22 µM24 hours[13]
Ceranib-2 H460 (large cell lung carcinoma)Cytotoxicity8 µM24 hours[13]
Ceranib-2 MCF-7, MDA MB-231 (breast cancer)ApoptosisIC50 doses24-48 hours[5]
Ceranib-1/2 SKOV3 (ovarian carcinoma)Sphingolipid level changes0.78 - 50 µM24 hours[3]

Note: Ceranib-2 is a structural analog reported to be a more potent inhibitor than Ceranib-1.[1]

Part 3: Experimental Protocols for Apoptosis Induction and Assessment

The following protocols provide a self-validating workflow for using Ceranib-1 to induce and quantify apoptosis.

G cluster_assays Parallel Apoptosis Assessment start Seed Cells at Optimal Density incubation Allow Cells to Adhere (e.g., 24h) start->incubation treatment Treat with Ceranib-1 (Dose-Response & Time-Course) incubation->treatment harvest Harvest Cells (Adherent + Supernatant) treatment->harvest flow Flow Cytometry (Annexin V / PI Staining) harvest->flow Aliquot 1 caspase Caspase Activity Assay (e.g., Caspase-Glo 3/7) harvest->caspase Aliquot 2 western Western Blotting (Cleaved PARP, Cleaved Caspase-3) harvest->western Aliquot 3 analysis Data Analysis & Interpretation flow->analysis caspase->analysis western->analysis

Figure 2: Experimental workflow for assessing Ceranib-1-induced apoptosis.

Protocol 3.1: Cell Treatment with Ceranib-1

This protocol outlines the fundamental steps for treating cultured cells with Ceranib-1.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of Ceranib-1 (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C as recommended by the supplier.[12] Avoid repeated freeze-thaw cycles.

    • Prepare complete cell culture medium appropriate for your cell line.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting/flow cytometry). The seeding density should be chosen so that cells are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvest.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO2) to allow for adherence and recovery (typically 18-24 hours).

  • Ceranib-1 Treatment:

    • On the day of treatment, thaw an aliquot of the Ceranib-1 stock solution.

    • Prepare serial dilutions of Ceranib-1 in complete culture medium to achieve the desired final concentrations.

    • Crucial Control: Prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest concentration of Ceranib-1 used. This is essential to ensure that any observed effects are not due to the solvent.

    • Carefully remove the old medium from the cells and replace it with the Ceranib-1-containing medium or vehicle control medium.

    • Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3.2: Validation of Apoptosis

It is critical to use multiple, independent methods to confirm that the observed cell death is indeed apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Principle: This is the gold standard for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Following treatment, carefully collect both the culture supernatant (containing detached, potentially apoptotic cells) and the adherent cells (harvested using a gentle enzyme like trypsin).

    • Wash the combined cell suspension with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1x10^6 cells/mL.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze immediately by flow cytometry.

    • Expected Outcome: A significant increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cell populations in Ceranib-1 treated samples compared to the vehicle control.

B. Caspase Activation Assays

  • Principle: Apoptosis is executed by a family of proteases called caspases.[14][15] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct biochemical evidence of apoptosis.

  • Methodology (Luminometric/Fluorometric Plate-Based Assay):

    • Seed cells in a white-walled 96-well plate and treat as described in Protocol 3.1.

    • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the caspase assay reagent (e.g., Caspase-Glo® 3/7) directly to the wells. This reagent typically contains a pro-luminogenic caspase substrate and a cell lysis buffer.

    • Incubate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).

    • Measure luminescence or fluorescence using a plate reader.

    • Expected Outcome: A dose- and time-dependent increase in caspase-3/7 activity in Ceranib-1 treated cells.

C. Western Blotting for Apoptotic Markers

  • Principle: Western blotting can detect the cleavage (and thus activation) of specific proteins that are hallmarks of apoptosis.

  • Key Targets:

    • PARP (Poly (ADP-ribose) polymerase): A 116 kDa nuclear protein that is cleaved by activated caspase-3 into an 89 kDa fragment. Detection of this fragment is a classic indicator of apoptosis.

    • Caspase-3: Pro-caspase-3 (35 kDa) is cleaved into active fragments of 17/19 kDa.

  • Methodology:

    • Treat and harvest cells as previously described. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for cleaved PARP and/or cleaved caspase-3.

    • Use an appropriate loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Expected Outcome: Appearance of the 89 kDa cleaved PARP fragment and/or the 17/19 kDa cleaved caspase-3 fragments in Ceranib-1 treated samples.

Protocol 3.3: Sphingolipid Analysis by LC-MS/MS
  • Principle: To directly confirm the mechanism of action, quantifying the changes in intracellular ceramide and S1P levels is the most definitive approach. This requires specialized equipment and expertise.[16][17]

  • Brief Workflow:

    • After treatment, cells are harvested and washed.

    • Lipids are extracted from the cell pellet using a solvent system (e.g., a modified Bligh-Dyer method).

    • The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Expected Outcome: A significant increase in the levels of various ceramide species and a corresponding decrease in sphingosine and S1P levels in Ceranib-1 treated cells compared to controls.[1][3]

Part 4: Data Interpretation and Troubleshooting

ObservationPossible Cause(s)Suggested Solution(s)
Low or no apoptotic response 1. Ceranib-1 concentration is too low. 2. Treatment duration is too short. 3. Cell line is resistant.1. Increase the concentration range in your dose-response experiment. 2. Extend the time-course (e.g., up to 72 hours). 3. Confirm target expression (ceramidase) and consider using a more potent analog like Ceranib-2.
High background in vehicle control 1. DMSO concentration is too high and causing toxicity. 2. Cells were overgrown or unhealthy at the start.1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). 2. Optimize seeding density to ensure cells are healthy and sub-confluent. Use fresh culture medium.
Inconsistent results between assays 1. Different assays measure different stages of apoptosis. 2. Technical error in one of the assays.1. Correlate your findings with the time-course. Caspase activation precedes significant membrane permeability (PI staining). 2. Review protocols carefully and ensure proper controls are included for each assay.
High PI staining with low Annexin V (necrosis) 1. Ceranib-1 concentration is too high, causing acute cytotoxicity.1. Lower the concentration of Ceranib-1. The goal is to induce programmed cell death, not necrosis.

Conclusion

Ceranib-1 is a valuable pharmacological tool for investigating the role of the ceramide/S1P rheostat in cell fate determination. By inhibiting ceramidase, it provides a reliable method for inducing a pro-apoptotic state through the accumulation of endogenous ceramide. Successful application requires a systematic optimization of treatment duration and concentration, specific to the cellular model under investigation. By employing a multi-faceted validation strategy that combines cytometric, biochemical, and immunoblotting techniques, researchers can confidently and robustly characterize the apoptotic effects of Ceranib-1, paving the way for new insights into cancer biology and therapeutic development.

References

  • Shand, F. W., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-61. Available at: [Link]

  • Gómez-Muñoz, A., et al. (2004). Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages. The Journal of biological chemistry, 279(9), 8316–8322. Available at: [Link]

  • Saddoughi, S. A., & Ogretmen, B. (2013). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Molecules and cells, 35(5), 373–381. Available at: [Link]

  • Ceramide-1-phosphate. (n.d.). Lipotype. Retrieved from [Link]

  • Gasparri, C., et al. (2023). Exploratory Pilot Study on the Serum Ceramide (16:0) to Sphingosine-1-Phosphate Ratio as a Potential Indicator of Lupus Nephritis and Disease Activity. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Kutlu, H. M., et al. (2020). The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro. Bratislavske lekarske listy, 121(10), 738-746. Available at: [Link]

  • Labbé, D., et al. (2022). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica, 107(1), 162-177. Available at: [Link]

  • Shand, F. W., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. Retrieved from [Link]

  • El-Murr, N., et al. (2017). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Chemico-biological interactions, 277, 135–145. Available at: [Link]

  • Al-Imari, L., & El-Elimat, T. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 26(13), 3981. Available at: [Link]

  • Kim, M. Y., & Kim, J. (2022). A Rheostat of Ceramide and Sphingosine-1-Phosphate as a Determinant of Oxidative Stress-Mediated Kidney Injury. International journal of molecular sciences, 23(7), 3968. Available at: [Link]

  • Scarlatti, F., et al. (2011). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Cell death & disease, 2(6), e175. Available at: [Link]

  • Bedia, C., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of lipid research, 63(12), 100299. Available at: [Link]

  • Zheng, D., & Liwinski, T. (2020). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Diseases. Journal of Inflammation Research, 13, 505–519. Available at: [Link]

  • Kim, M. Y., & Kim, J. (2022). A Rheostat of Ceramide and Sphingosine-1-Phosphate as a Determinant of Oxidative Stress-Mediated Kidney Injury. International Journal of Molecular Sciences, 23(7), 3968. Available at: [Link]

  • Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). (n.d.). ResearchGate. Retrieved from [Link]

  • Aureli, M., et al. (2016). Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. Cancers, 8(1), 10. Available at: [Link]

  • Doan, N. B., et al. (2015). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget, 6(20), 17984–17996. Available at: [Link]

  • Gangoiti, P., et al. (2010). Cell death/survival signal by ceramide and sphingosine-1-phosphate. Journal of biomedical science, 17, 25. Available at: [Link]

  • Chipuk, J. E., & Green, D. R. (2008). Sphingolipids and mitochondrial apoptosis. Biochimica et biophysica acta, 1780(4), 617–625. Available at: [Link]

  • Carrizzo, A., et al. (2022). Sphingolipids and Atherosclerosis: The Dual Role of Ceramide and Sphingosine-1-Phosphate. International Journal of Molecular Sciences, 23(1), 443. Available at: [Link]

  • Chipuk, J. E., & Green, D. R. (2011). Sphingolipids and mitochondrial apoptosis. ResearchGate. Retrieved from [Link]

  • Sweeney, E. A., et al. (1998). Inhibition of sphingolipid induced apoptosis by caspase inhibitors indicates that sphingosine acts in an earlier part of the apoptotic pathway than ceramide. FEBS letters, 425(1), 61–65. Available at: [Link]

  • Zheng, D., et al. (2021). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Journal of visualized experiments : JoVE, (173), 10.3791/62762. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening for Acid Ceramidase Inhibitors using Ceranib-1 as a Benchmark Control

Abstract & Introduction The sphingolipid metabolic pathway has emerged as a critical target in oncology, specifically the "sphingolipid rheostat"—the dynamic balance between pro-apoptotic ceramide and pro-survival sphing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The sphingolipid metabolic pathway has emerged as a critical target in oncology, specifically the "sphingolipid rheostat"—the dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) .[1][2][3]

Acid Ceramidase (ASAH1) is the lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine. Overexpression of ASAH1 is observed in various cancers (e.g., prostate, melanoma, ovarian), conferring resistance to chemotherapy by metabolizing apoptotic ceramide into proliferative S1P.

Ceranib-1 (3-[(E)-3-(4-hydroxyphenyl)acryloyl]-4-phenyl-1H-quinolin-2-one) was the first identified non-lipid inhibitor of human acid ceramidase. In High-Throughput Screening (HTS) campaigns, Ceranib-1 serves as the gold-standard positive control for assay validation and hit characterization.

This guide details the protocols for utilizing Ceranib-1 to validate fluorogenic enzymatic assays and cell-based screens targeting ASAH1.

Mechanism of Action

Ceranib-1 functions as a molecular break in the sphingolipid pathway. By inhibiting ASAH1, it forces the accumulation of intracellular ceramide. This shift disrupts the rheostat, triggering the intrinsic apoptotic pathway.

Pathway Visualization

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes Ceranib1 Ceranib-1 (Inhibitor) Ceranib1->ASAH1  BLOCKS

Figure 1: The Sphingolipid Rheostat.[2][4] Ceranib-1 inhibits ASAH1, preventing the conversion of Ceramide to Sphingosine.

HTS Assay Design Principles

To screen for novel ASAH1 inhibitors, or to study Ceranib-1 derivatives, a Fluorogenic Biochemical Assay is the industry standard due to its sensitivity and Z' factor robustness.

Key Assay Components
ComponentSpecificationPurpose
Enzyme Recombinant Human ASAH1 (rhAC)Target enzyme.[5] Must be active at acidic pH.
Substrate RBM14-C12 or 4-MU-β-Glc-Cer Fluorogenic substrates that release a fluorescent moiety (e.g., Umbelliferone) upon hydrolysis.
Control Ceranib-1 (50 µM)Defines the "100% Inhibition" baseline.
Buffer pH 4.5 - 5.0 Critical. ASAH1 is a lysosomal enzyme; it is inactive at neutral pH.

Protocol 1: Biochemical HTS (Fluorogenic)

This protocol is adapted from the original discovery screen by Draper et al. (2011) and optimized for 384-well microplates.

Reagents & Preparation[1][2][3][4][6][7][8]
  • Assay Buffer: 25 mM Sodium Acetate, 0.1% Triton X-100, pH 4.5.

  • Substrate Solution: 20 µM Fluorogenic Ceramide Substrate (e.g., RBM14-C12) in Assay Buffer.

  • Ceranib-1 Stock: Dissolve Ceranib-1 in 100% DMSO to 10 mM.

    • Note: Ceranib-1 is hydrophobic. For aqueous dilution, intermediate steps in PEG300 may be required (see Troubleshooting).

Workflow Steps
  • Dispense Enzyme: Add 10 µL of rhAC (0.5 µg/mL final) to each well of a black, flat-bottom 384-well plate.

  • Compound Addition:

    • Test Wells: Add 100 nL of library compounds (pin tool or acoustic dispenser).

    • Positive Control: Add 100 nL Ceranib-1 (Final conc: 50 µM).

    • Negative Control: Add 100 nL DMSO.

  • Pre-Incubation: Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Substrate Addition: Dispense 10 µL of Substrate Solution to start the reaction.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Stop & Read:

    • Add 10 µL of Stop Solution (0.2 M Glycine-NaOH, pH 10.5).

    • Mechanism:[2][3][6][7] The pH shift stops the enzyme AND maximizes the fluorescence of the released coumarin/umbelliferone group.

    • Read: Fluorescence Intensity (Ex: 355 nm / Em: 460 nm).

HTS Logic Diagram

HTS_Workflow Prep 1. Plate Prep (384-well Black) Dispense 2. Enzyme + Compound (Ceranib-1 Control) Prep->Dispense Substrate 3. Add Fluorogenic Substrate (pH 4.5) Dispense->Substrate Incubate 4. Incubation (60 min @ 37°C) Substrate->Incubate Stop 5. Stop Solution (pH 10.5 - Boost Signal) Incubate->Stop Read 6. Read Fluorescence (Ex 355 / Em 460) Stop->Read

Figure 2: Step-by-step workflow for the fluorogenic acid ceramidase inhibition assay.

Protocol 2: Cell-Based Validation (SKOV3 Model)

Hits identified in the biochemical screen must be validated in a cellular context to ensure membrane permeability and target engagement. Ceranib-1 serves as the benchmark for phenotypic efficacy.

Cell Line Selection

SKOV3 (Human Ovarian Adenocarcinoma) is the standard model. It expresses high levels of ASAH1 and is sensitive to ceramide accumulation.

Methodology
  • Seeding: Plate SKOV3 cells at 5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment:

    • Replace media with fresh media containing Ceranib-1 (Dose-response: 1 µM to 100 µM).

    • Include a Vehicle Control (DMSO < 0.5%).[2]

  • Incubation: 24 to 72 hours at 37°C, 5% CO₂.

  • Viability Readout (MTS Assay):

    • Add MTS reagent (e.g., CellTiter 96®).

    • Incubate 1-4 hours.

    • Read Absorbance at 490 nm.

  • Expected Result: Ceranib-1 should display an IC50 of approximately 28–55 µM in SKOV3 cells (Draper et al., 2011).[1][8]

Data Analysis & Quality Control

Calculating Z-Factor

To validate the HTS plate quality using Ceranib-1 controls:



  • 
    : Mean and SD of Positive Control (Ceranib-1 treated).
    
  • 
    : Mean and SD of Negative Control (DMSO treated).
    
  • Target: A Z' > 0.5 indicates an excellent assay.

Normalization

Normalize data to Percent Inhibition:



Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Signal-to-Noise Incorrect pH in Stop SolutionEnsure Stop Solution is pH > 10.0. The fluorophore (Umbelliferone/AMC) has low quantum yield at acidic pH.
Ceranib-1 Precipitation HydrophobicityCeranib-1 is highly lipophilic. Solubility Protocol: Dissolve in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for high-concentration stocks.
High Background AutofluorescenceCompounds in the library may fluoresce at 460 nm. Use a kinetic read mode or a "Time 0" subtraction to correct for compound interference.
Inconsistent IC50 Serum InterferenceAlbumin in FBS can bind hydrophobic drugs like Ceranib-1. Run cell assays in low-serum (1-2%) media if potency shifts drastically.

References

  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase.[3][8][6] Molecular Cancer Therapeutics, 10(11), 2052-2061.[2][3][8][6]

  • Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease.[4] Journal of Lipid Research, 51(12), 3542-3547.

  • Realini, N., et al. (2013). Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Scientific Reports, 3, 1035.

  • MedChemExpress. Ceranib-1 Product Information and Solubility Protocols.

Sources

Application

quantifying changes in sphingolipid levels after Ceranib 1 treatment

Quantifying Metabolic Shifts Induced by Acid Ceramidase Inhibition with Ceranib 1 Abstract Dysregulation of sphingolipid metabolism is a hallmark of chemoresistance in ovarian and colon cancers. Acid ceramidase (ASAH1) f...

Author: BenchChem Technical Support Team. Date: February 2026

Quantifying Metabolic Shifts Induced by Acid Ceramidase Inhibition with Ceranib 1

Abstract

Dysregulation of sphingolipid metabolism is a hallmark of chemoresistance in ovarian and colon cancers. Acid ceramidase (ASAH1) functions as a metabolic "switch," hydrolyzing pro-apoptotic ceramides into pro-survival sphingosine and sphingosine-1-phosphate (S1P).[1] Ceranib 1 , a non-lipid inhibitor of ASAH1, disrupts this rheostat, forcing an accumulation of ceramide species. This application note details a rigorous LC-MS/MS workflow to quantify these specific metabolic perturbations. We provide a validated protocol for treating SKOV3 cells, extracting sphingolipids, and analyzing the resulting mass spectral data to confirm ASAH1 inhibition.

Introduction: The Mechanism of Action

To accurately quantify the effects of Ceranib 1, one must understand the specific nodes it impacts within the sphingolipid network.

  • The Target: Ceranib 1 inhibits Acid Ceramidase (AC), the enzyme responsible for the deacylation of ceramide within the lysosome.

  • The Rheostat Shift: By blocking this conversion, Ceranib 1 prevents the formation of Sphingosine (Sph) and its downstream phosphorylation into S1P.

  • The Metabolic Signature: Successful treatment is defined by a distinct "lipid signature":

    • Elevation of long-chain Ceramides (C16:0, C18:0, C24:1).

    • Depletion of Sphingosine and S1P.[2][3][4][5]

    • Anomalous Accumulation of dihydrosphingosine-1-phosphate (dhS1P)—a unique biomarker specific to Ceranib 1 (distinct from its analog Ceranib 2) [1].

Visualizing the Pathway Blockade

The following diagram illustrates the specific enzymatic block induced by Ceranib 1 and the resulting accumulation of upstream substrates.

sphingolipid_pathway Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-Apoptotic) Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Blocked by Ceranib 1 S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Phosphorylation dhCeramide Dihydroceramide dhCeramide->Ceramide DES1 dhSphingosine Dihydrosphingosine dhCeramide->dhSphingosine Deacylation dhS1P dhS1P (Biomarker) dhSphingosine->dhS1P Phosphorylation SMase SMase AC Acid Ceramidase (ASAH1) SK Sphingosine Kinase DES Desaturase (DES1) Ceranib1 Ceranib 1 (Inhibitor) Ceranib1->AC

Figure 1: Mechanism of Action. Ceranib 1 inhibits Acid Ceramidase, blocking the conversion of Ceramide to Sphingosine, leading to Ceramide accumulation and S1P depletion.[4][6]

Experimental Protocol
Phase 1: Cell Culture & Treatment

Model System: SKOV3 (Human Ovarian Carcinoma) cells are the standard model for Ceranib 1 validation due to their high basal acid ceramidase activity [1].

  • Seeding: Plate SKOV3 cells at

    
     cells/well in 6-well plates. Allow to adhere overnight in McCoy’s 5A Medium + 10% FBS.
    
  • Preparation of Ceranib 1:

    • Dissolve Ceranib 1 powder in DMSO to create a 10 mM stock .

    • Note: Ceranib 1 has poor aqueous solubility. Ensure the stock is clear before dilution.

  • Treatment:

    • Replace media with fresh media containing 10 µM Ceranib 1 (or vehicle control, 0.1% DMSO).

    • Incubation Time: 24 hours. (Note: 4-6 hours is sufficient for enzyme inhibition, but 24 hours allows for measurable accumulation of downstream lipid species).

Phase 2: Lipid Extraction (Modified Bligh & Dyer)

Sphingolipids are amphipathic. A standard Bligh & Dyer extraction is preferred over Folch for these polar lipids to maximize recovery of S1P.

Reagents: Methanol (LC-MS grade), Chloroform, Formic Acid, Internal Standards (IS).

  • Cell Harvesting:

    • Wash cells 2x with ice-cold PBS.

    • Scrape cells into 500 µL ice-cold methanol. Transfer to a glass tube (borosilicate). Do not use plastic tubes to avoid plasticizer contamination (phthalates interfere with lipid MS signals).

  • Internal Standard Spike (Crucial for Quantification):

    • Add 10 pmol of non-endogenous standards: C17-Ceramide and C17-Sphingosine-1-Phosphate .

    • Why: C17 chain lengths do not occur naturally in humans, making them perfect normalization references.

  • Phase Separation:

    • Add 250 µL Chloroform and 200 µL Water (Final ratio MeOH:CHCl3:H2O = 2:1:0.8).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection:

    • For Ceramides (Organic Phase): Collect the lower chloroform layer.

    • For S1P/Sphingoid bases (Aqueous/Organic Interface): S1P partitions partially into the aqueous phase. For comprehensive profiling, a two-step extraction or an acidified extraction (add 0.1% formic acid) is recommended to drive S1P into the organic phase.

  • Drying: Evaporate solvent under a stream of nitrogen gas. Reconstitute in 100 µL of Mobile Phase A (see below).

Phase 3: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP). Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode (ESI+).

Chromatography Setup:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate.

  • Gradient: 0-1 min (60% B), 1-5 min (ramp to 100% B), 5-7 min (hold 100% B).

MRM Transition Table: Use these transitions to program the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (approx)
C16-Ceramide 538.5 [M+H]+264.3 (Sph base)4.2 min
C18-Ceramide 566.5 [M+H]+264.34.8 min
C24:1-Ceramide 648.6 [M+H]+264.35.5 min
Sphingosine (Sph) 300.3 [M+H]+282.3 (Water loss)2.1 min
S1P 380.3 [M+H]+264.31.8 min
dhS1P 382.3 [M+H]+266.31.9 min
C17-Cer (IS)552.5 [M+H]+264.34.5 min
Data Analysis & Interpretation
Workflow Visualization

The following diagram outlines the logical flow from sample to data, highlighting the critical normalization step.

experimental_workflow Sample SKOV3 Cells + Ceranib 1 (24h) Spike Spike Internal Std (C17-Cer, C17-S1P) Sample->Spike Add IS Extract Lipid Extraction (Bligh & Dyer) LCMS LC-MS/MS (MRM Mode) Extract->LCMS Inject Organic Phase Spike->Extract Analysis Peak Integration & Normalization LCMS->Analysis Raw Data

Figure 2: Experimental Workflow. Internal standards are added prior to extraction to account for lipid loss during phase separation.

Expected Quantitative Results

Upon successful inhibition of Acid Ceramidase by Ceranib 1 (10 µM, 24h), the following fold-changes relative to vehicle control are expected:

Lipid SpeciesExpected TrendApprox. Fold ChangeMechanistic Reason
Total Ceramide INCREASE 1.5x - 2.0xSubstrate accumulation due to AC blockade.
C16-Ceramide INCREASE 2.0xMajor substrate for AC in SKOV3 cells.
Sphingosine DECREASE 0.5x (50%)Product depletion (AC is the sole source).
S1P DECREASE 0.4x (60%)Downstream depletion; loss of pro-survival signal.
dhS1P INCREASE > 5.0xUnique to Ceranib 1. Likely due to off-target modulation or shunting [1].

Interpretation: If C16-Ceramide levels do not rise significantly, check the Ceranib 1 stock solution for precipitation. If S1P is not detected, ensure the extraction was acidified (formic acid) to recover phosphorylated lipids.

References
  • Draper, J. M., Xia, Z., Smith, R. A., Zhuang, Y., Wang, W., & Smith, C. D. (2011).[4] Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061.[4][6]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole mass spectrometry. Journal of Lipid Research, 50(8), 1696–1707.

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 579, 443-467.

Sources

Method

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Acid Ceramidase Inhibitor Ceranib-1

Abstract & Introduction The "sphingolipid rheostat" is a critical regulator of cell fate, balancing pro-apoptotic ceramide against pro-survival sphingosine-1-phosphate (S1P).[1] Ceranib-1 is a potent, non-lipid inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The "sphingolipid rheostat" is a critical regulator of cell fate, balancing pro-apoptotic ceramide against pro-survival sphingosine-1-phosphate (S1P).[1] Ceranib-1 is a potent, non-lipid inhibitor of Acid Ceramidase (ASAH1) , an enzyme frequently upregulated in diverse cancers (e.g., ovarian, prostate, melanoma). By inhibiting ASAH1, Ceranib-1 blocks the hydrolysis of ceramide into sphingosine, forcing an accumulation of intracellular ceramide. This shift triggers antiproliferative signaling, predominantly manifesting as G1 cell cycle arrest and subsequent apoptosis.

This application note provides a high-fidelity workflow for validating Ceranib-1 activity using flow cytometry. Unlike colorimetric viability assays (e.g., MTT/MTS) which only measure metabolic activity, this protocol allows for the precise quantitation of DNA content, enabling the researcher to distinguish between cytostasis (G1 arrest) and cytotoxicity (Sub-G1 apoptosis).

Mechanistic Background: The Sphingolipid Rheostat

Understanding the target is prerequisite to experimental design. Ceranib-1 targets the salvage pathway of sphingolipid metabolism.

  • Target: Acid Ceramidase (ASAH1).

  • Action: Competitive inhibition.

  • Outcome:

    • 
       Ceramide:  Activates PP2A, dephosphorylates Rb (Retinoblastoma protein), and downregulates Cyclin D1, leading to G1 arrest.
      
    • 
       S1P:  Reduces survival signaling via S1PRs (G-protein coupled receptors).
      
Figure 1: Ceranib-1 Mechanism of Action[2]

CeranibMechanism Ceranib Ceranib-1 ASAH1 Acid Ceramidase (ASAH1) Ceranib->ASAH1 Inhibits Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis blocked by Ceranib-1 Out_Arrest G1 Cell Cycle Arrest & Apoptosis Ceramide->Out_Arrest Accumulation Triggers S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase Out_Survival Cell Proliferation & Migration S1P->Out_Survival Depletion Reduces

Caption: Ceranib-1 inhibits ASAH1, shifting the balance toward Ceramide accumulation (yellow) and S1P depletion (green), ultimately forcing cell cycle arrest.

Experimental Design & Reagents

Critical Reagents
ReagentSpecificationPurpose
Ceranib-1 Purity

98%
ASAH1 Inhibition. Dissolve in DMSO.
Propidium Iodide (PI) 50

g/mL
Stoichiometric DNA binding.[2]
RNase A 100

g/mL (DNase-free)
Degrades RNA to prevent false PI signals.
Ethanol 70% (v/v) in dH2O, Ice Cold Fixation and permeabilization.
PBS Ca2+/Mg2+ freeWashing and suspension buffer.
Dosage & Timing Strategy

Based on seminal work by Draper et al. (2011) and subsequent validation:

  • Cell Models: SKOV3 (Ovarian), HeLa (Cervical), PC-3 (Prostate).

  • IC50 Reference: ~3.9

    
    M (SKOV3).[3][4]
    
  • Recommended Dose Curve: 0

    
    M (DMSO Control), 1 
    
    
    
    M, 5
    
    
    M, 10
    
    
    M, 25
    
    
    M.
  • Time Points:

    • 24 Hours: Early G1 arrest detection (Optimal).

    • 48 Hours: Late apoptosis (Sub-G1 accumulation) becomes dominant.

Protocol: High-Fidelity Cell Cycle Analysis

Expert Insight: The most common failure mode in cell cycle analysis is cell clumping during fixation. A doublet (two G1 cells stuck together) has the same DNA content as one G2/M cell (4N), causing false positives. The "Dropwise Fixation" step below is non-negotiable.

Step 1: Treatment and Harvest[5][9]
  • Seed cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treat with Ceranib-1 (and DMSO vehicle control) for 24 hours.

  • Harvest: Collect supernatant (floating dead cells) and trypsinized adherent cells into the same tube.

    • Why? Excluding floating cells underestimates the apoptotic fraction (Sub-G1).

  • Centrifuge at 500 x g for 5 minutes. Wash pellet once with ice-cold PBS.

Step 2: The "Dropwise" Fixation (Critical)
  • Resuspend the cell pellet in 300

    
    L of PBS  to a single-cell suspension.
    
  • Prepare 700

    
    L of absolute ethanol  (pre-chilled to -20°C).
    
  • Action: Place the tube on a low-speed vortex. While vortexing , add the ethanol dropwise .

    • Mechanism:[5][2][4][6][7][8] Gradual dehydration prevents proteins from cross-linking cells into clumps.

  • Incubate at -20°C for at least 2 hours (Overnight is preferred for optimal stoichiometry).

Step 3: Staining[9]
  • Centrifuge fixed cells at 800 x g for 5 minutes. (Ethanol makes cells buoyant; higher speed is required).

  • Decant ethanol carefully. Wash twice with PBS.

  • Resuspend in 500

    
    L of Staining Solution :
    
    • PBS + 0.1% Triton X-100 (optional, improves entry)

    • RNase A (100

      
      g/mL)[8]
      
    • Propidium Iodide (50 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      g/mL)[8]
      
  • Incubate for 30 minutes at 37°C or 1 hour at Room Temp in the dark.

    • Why? RNase needs time and temperature to digest double-stranded RNA, which PI would otherwise stain.

Figure 2: Experimental Workflow

Workflow Harvest Harvest (Adherent + Floating) Fix Fixation (Dropwise EtOH) Harvest->Fix Prevents Clumping Wash Wash (PBS x2) Fix->Wash Digest RNase A Digestion Wash->Digest Removes RNA Stain PI Staining (Stoichiometric) Digest->Stain Acquire Flow Cytometry (Linear Mode) Stain->Acquire

Caption: Step-by-step workflow emphasizing the critical fixation and RNA digestion steps required for clean data.

Data Acquisition & Analysis

Instrument Setup:

  • Laser: 488 nm (Blue) or 561 nm (Yellow-Green).

  • Detector: Linear scale (LIN) on the PE/PI channel (usually ~585/40 nm or >600 nm LP). Do not use Log scale for cell cycle (G1/G2 ratio must be linear 1:2).

Gating Strategy
  • FSC vs. SSC: Gate on the main population to exclude debris.

  • Doublet Discrimination (Crucial): Plot PI-Area vs. PI-Width (or PI-Height).

    • Logic: Single cells have proportional Area and Width. Doublets have 2x Area but larger Width. Gate out the high-width population.

  • Histogram: Plot PI-Area (Linear).

Expected Results with Ceranib-1[1][8]
  • Control (DMSO): Typical distribution (e.g., G1: 55%, S: 25%, G2/M: 20%).

  • Ceranib-1 Treated:

    • G1 Arrest: Significant increase in the G1 peak (2N DNA content).

    • S-Phase Depletion: Reduction in the intermediate region between G1 and G2.

    • Sub-G1: At higher concentrations (>10

      
      M) or later times (48h), a population with <2N DNA appears, indicating DNA fragmentation (Apoptosis).
      

Troubleshooting & Validation

IssueProbable CauseSolution
High CV (Broad Peaks) Poor staining or instrument alignment.Ensure RNase incubation was sufficient (30 min @ 37°C). Run Flow Check Beads to verify instrument linearity.
"Shoulder" on G2 Peak Doublets (Two G1 cells).Tighten the Pulse Width vs. Area gate. Ensure dropwise ethanol fixation was used.
No G1 Arrest Observed Incorrect timepoint or dosage.Ceranib-1 acts via ceramide accumulation; this is not immediate.[4] Ensure at least 18-24h treatment.[5][9] Verify IC50 for your specific cell line.
High Sub-G1 Debris Excessive cytotoxicity.The cells are dying too fast to measure arrest. Lower the concentration or harvest earlier (12-16h).

References

  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase.[3][4] Molecular Cancer Therapeutics, 10(11), 2052-2061.[4][7]

    • Core reference for Ceranib-1 synthesis, IC50 values, and biological activity.
  • Realini, N., et al. (2013). Acid ceramidase in melanoma: expression, localization, and effects of pharmacological inhibition. Journal of Biological Chemistry, 291(5), 2422-2434.

    • Validates G1 arrest mechanism via Cyclin D1 downregul
  • Darzynkiewicz, Z., et al. (2017). Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 91(9), 852-856.

    • Authoritative guide on distinguishing apoptosis (Sub-G1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ceranib-1 Solubilization Guide

Welcome to the Ceranib-1 Technical Hub Status: Active Compound: Ceranib-1 (Ceramidase Inhibitor) CAS: 328076-61-5 Molecular Weight: 395.45 g/mol Challenge: High lipophilicity (LogP ~4-5) resulting in poor aqueous solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ceranib-1 Technical Hub

Status: Active Compound: Ceranib-1 (Ceramidase Inhibitor) CAS: 328076-61-5 Molecular Weight: 395.45 g/mol Challenge: High lipophilicity (LogP ~4-5) resulting in poor aqueous solubility and rapid precipitation in standard buffers (PBS, Saline).[1][2]

Welcome. If you are accessing this guide, you likely encountered precipitation when diluting Ceranib-1 into cell culture media or attempting to formulate it for animal injection.[2] This is the most common technical hurdle with non-lipid ceramidase inhibitors.[2]

This guide moves beyond basic datasheets to provide field-proven formulation strategies . We treat solubility not just as a property, but as a step-wise engineering process.[2]

Master Solubilization Protocols

Phase 1: The Primary Stock (The Foundation)

Never attempt to dissolve solid Ceranib-1 directly into water or buffer.[2] It will form a hydrophobic film or clumps that are impossible to recover.[2]

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous)Ceranib-1 is soluble up to 100 mg/mL (250 mM) in pure DMSO.[1][2][3]
Alternative DMF (Dimethyl formamide)Use only if DMSO is contraindicated; similar solubility profile.[1][2]
Storage -80°C (6 months)Protect from moisture.[1][2] Hygroscopic DMSO reduces solubility over time.[2][3]
Visual Check Clear, light yellowIf cloudy, sonicate at 40 kHz for 5-10 mins at 37°C.
Phase 2: The "Golden Ratio" for Aqueous Formulation

For in vivo administration or high-concentration in vitro assays where simple DMSO dilution fails (precipitates >10 µM), you must use a co-solvent system.

The 10/40/5/45 Protocol (Yields ~2.5 mg/mL Clear Solution) Target Audience: In Vivo IP/Oral Dosing & High-Dose In Vitro[1][2]

This specific order of addition is critical . Do not mix all solvents at once.[2]

  • Start: 10% volume DMSO Stock (containing Ceranib-1).

  • Add: 40% volume PEG300 (Polyethylene glycol 300).[2]

    • Action: Vortex immediately.[2] The solution should remain clear.

  • Add: 5% volume Tween 80 (Polysorbate 80).[2]

    • Action: Vortex.[2] This surfactant stabilizes the hydrophobic drug molecules.[2]

  • Add: 45% volume Saline (0.9% NaCl) or PBS .

    • Action: Add slowly while vortexing.

    • Result: A clear, stable solution ready for immediate use.[2]

Critical Warning: If you add Saline before the Tween 80/PEG300, the compound will crash out of solution immediately.

Troubleshooting & FAQs

Category A: Precipitation Issues[3][4][5][6][7]

Q: I diluted my DMSO stock 1:1000 into cell culture media, and I see crystals under the microscope. Why? A: This is "solvent shock."[2] When a hydrophobic compound in DMSO hits an aqueous wall, it can crystallize locally before dispersing.

  • The Fix:

    • Pre-warm your media to 37°C. Cold media accelerates precipitation.[2]

    • Vortex the media while adding the DMSO stock (dynamic addition).

    • Limit Concentration: For simple media dilution, keep Ceranib-1 < 10-20 µM. Above this, use the 10/40/5/45 Protocol described above or complex with BSA (Bovine Serum Albumin).

Q: My stock solution in the freezer has solid flakes. Is it spoiled? A: Likely not. DMSO freezes at 19°C. The "flakes" may be solid DMSO or crystallized drug.[2]

  • The Protocol: Thaw completely at room temperature, then heat to 37°C and sonicate for 5 minutes. Do not use until the solution is perfectly clear. If it remains cloudy after sonication, the DMSO may have absorbed water (hygroscopic failure). Discard and make fresh stock with a new bottle of DMSO.

Category B: Biological Integrity[1][6]

Q: Will the PEG300/Tween 80 vehicle kill my cells? A: It might.[2] The "Golden Ratio" (Protocol 2) is designed for in vivo use or high-concentration bolus.[2]

  • In Vitro Rule: For sensitive cell lines (e.g., primary neurons), keep total co-solvent (PEG/Tween) below 0.5%.

  • Control: Always run a "Vehicle Only" control well containing the exact same ratio of DMSO/PEG/Tween to normalize for vehicle toxicity.

Q: Can I store the diluted aqueous solution for next week? A: No. Ceranib-1 is chemically stable, but thermodynamically unstable in water.[2] It is in a high-energy state and wants to precipitate.[2]

  • Rule: Prepare aqueous working solutions fresh daily (within 30 mins of use).

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing Ceranib-1 based on your experimental end-goal.

CeranibSolubility Start Solid Ceranib-1 (Powder) DMSO_Stock Primary Stock Dissolve in 100% DMSO (Conc: 25-100 mg/mL) Start->DMSO_Stock Sonicate 37°C Decision Intended Application? DMSO_Stock->Decision InVitro In Vitro (Cell Culture) Low Conc (<20 µM) Decision->InVitro InVivo In Vivo / High Conc (>20 µM or Animal Dosing) Decision->InVivo Media_Dilution Direct Dilution into Media (Warm Media + Vortex) InVitro->Media_Dilution Check_Precip Microscopic Check: Crystals? Media_Dilution->Check_Precip Success_Cells Proceed to Assay (Keep DMSO < 0.5%) Check_Precip->Success_Cells No Check_Precip->InVivo Yes (Switch Method) Step1 Step 1: Add 40% PEG300 (Vortex until clear) InVivo->Step1 Step2 Step 2: Add 5% Tween-80 (Mix thoroughly) Step1->Step2 Step3 Step 3: Add 45% Saline (Add slowly) Step2->Step3 Success_Vivo Clear Solution (Use within 30 mins) Step3->Success_Vivo

Figure 1: Decision tree for Ceranib-1 solubilization. The "In Vivo" branch utilizes the co-solvent system (DMSO/PEG300/Tween 80) to bypass aqueous solubility limits.

Summary Data Tables

Table 1: Solubility Limits
SolventSolubility LimitNotes
DMSO ~100 mg/mLRequires sonication; hygroscopic.[1][2][3]
Ethanol ~10 mg/mLLower solubility than DMSO; evaporates faster.[1][2]
PBS (pH 7.2) < 0.02 mg/mLEssentially insoluble without co-solvents.[1][2]
Corn Oil ~2.5 mg/mLAlternative for in vivo (slow absorption).[1][2]
10/40/5/45 Mix 2.5 mg/mLRecommended for high-conc aqueous use.[1][2]
Table 2: The "10/40/5/45" Recipe (Example for 1 mL)

Use this exact recipe to generate 1 mL of Working Solution.

ComponentVolumeOrder of AdditionFunction
Ceranib-1 Stock (in DMSO) 100 µL1stSolubilizer
PEG300 400 µL2ndCo-solvent / Dispersant
Tween 80 50 µL3rdSurfactant / Stabilizer
Saline / PBS 450 µL4thPhysiological Buffer
Total 1000 µL Final Conc: 10% of Stock

References

Sources

Optimization

Technical Support Center: Managing Ceranib 1 Stability in Long-Term Experiments

Introduction: The Ceramide Rheostat & Stability Ceranib 1 is a potent, non-lipid inhibitor of acid ceramidase (ASAH1) . By blocking the hydrolysis of ceramide into sphingosine and sphingosine-1-phosphate (S1P), it forces...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ceramide Rheostat & Stability

Ceranib 1 is a potent, non-lipid inhibitor of acid ceramidase (ASAH1) . By blocking the hydrolysis of ceramide into sphingosine and sphingosine-1-phosphate (S1P), it forces the cellular "sphingolipid rheostat" toward apoptosis and away from proliferation.[1][2]

The Critical Challenge: In long-term experiments (longitudinal cell survival or in vivo tumor regression), the stability of Ceranib 1 is the primary variable affecting reproducibility. As a hydrophobic small molecule (C₂₆H₂₁NO₃), it faces two main threats: precipitation in aqueous media and hydrolytic degradation over time. This guide provides the protocols to control these variables.

Part 1: Storage & Reconstitution (The Foundation)

Q: I just received Ceranib 1 powder. How should I store it to ensure long-term viability? A:

  • Powder: Store at -20°C (stable for ~1-3 years) or -80°C . Keep the vial desiccated and protected from light.

  • Stock Solution: Reconstitute in high-grade anhydrous DMSO.

    • Concentration: We recommend a stock of 10 mM to 25 mM . (Solubility limit in DMSO is ~60-100 mM, but lower concentrations reduce precipitation risk upon thawing).

    • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Q: Why is my Ceranib 1 stock solution cloudy after thawing? A: This indicates precipitation, often caused by moisture ingress into the DMSO (DMSO is hygroscopic) or insufficient warming.

  • The Fix: Warm the vial to 37°C for 5–10 minutes and sonicate in a water bath for 5 minutes.

  • The Check: Hold the vial up to a light source. If any turbidity remains, do not use it for quantitative IC50 work; the effective concentration is unknown.

Q: Can I use ethanol as a solvent instead of DMSO? A: Not recommended. Ceranib 1 has poor solubility in ethanol compared to DMSO. Ethanol also evaporates faster, altering stock concentrations during repeated handling. Stick to anhydrous DMSO for the master stock.

Part 2: In Vitro Experimental Stability

Q: I am running a 7-day clonogenic assay. Can I add Ceranib 1 once at the beginning? A: No. While Ceranib 1 is relatively stable in culture media for 24–48 hours, it will likely precipitate or degrade/bind to plastic over 7 days, leading to a "sawtooth" exposure profile rather than constant inhibition.

  • Protocol: Replenish the media containing fresh Ceranib 1 every 48 hours .

  • Why: This maintains the "pressure" on acid ceramidase. Without replenishment, cells may metabolize the accumulated ceramide or upregulate compensatory pathways (e.g., sphingomyelin synthase).

Q: Does Fetal Bovine Serum (FBS) affect Ceranib 1 potency? A: Yes. Like many hydrophobic inhibitors, Ceranib 1 can bind non-specifically to serum albumin.

  • Adjustment: If shifting from 10% FBS to low-serum (1% or 0.5%) conditions, you may observe increased potency (lower IC50) because the "free fraction" of the drug is higher.

  • Consistency: Always keep FBS concentrations constant between replicates.

Q: I see crystals in my cell culture wells after adding the drug. What happened? A: You likely exceeded the aqueous solubility limit or added the DMSO stock too quickly.

  • The "Crash" Phenomenon: Adding 100% DMSO stock directly to media can cause a local high-concentration zone where the drug crashes out before dispersing.

  • Better Protocol:

    • Dilute your DMSO stock 1:10 into sterile PBS or media in a separate tube to create a 10x intermediate.

    • Vortex immediately.

    • Add this intermediate to your cells dropwise while swirling the plate.

    • Keep final DMSO concentration <0.5% (v/v).

Part 3: In Vivo & Formulation

Q: Can I prepare a large batch of Ceranib 1 for a 2-week animal study? A: Absolutely not. Aqueous formulations of Ceranib 1 are thermodynamically unstable.

  • Rule: Prepare the formulation fresh daily (or immediately prior to injection).

  • Risk: Storing the formulated drug at 4°C overnight can lead to micro-precipitation that is invisible to the naked eye but will cause embolisms or reduced bioavailability in mice.

Q: What is the recommended vehicle for IP injection? A: Simple saline will not work. You need a surfactant/co-solvent system to solubilize the hydrophobic structure.

  • Standard Formulation:

    • 10% DMSO (Solubilizer)

    • 40% PEG300 (Co-solvent)

    • 5% Tween-80 (Surfactant)

    • 45% Saline (Diluent)

  • Mixing Order: DMSO

    
     PEG300 
    
    
    
    Tween-80
    
    
    Saline. Vortex thoroughly between each addition.
Part 4: Troubleshooting & QC

Q: How do I verify if my Ceranib 1 is actually inhibiting Ceramidase in my cells? A: Do not rely solely on cell death (MTS/MTT) as a readout, as that is a downstream effect.

  • The Gold Standard: LC-MS/MS Sphingolipid Profiling .

    • Treat cells for 24 hours.[1]

    • Lipid Extract.

    • Success Criteria: You must see a statistically significant increase in Total Ceramide (C16, C24) and a decrease in Sphingosine and S1P compared to vehicle control.

  • The "Quick" Check: If you lack LC-MS, use a fluorogenic ceramidase substrate assay (in lysates), though this measures enzyme capacity, not necessarily intracellular inhibition if the drug isn't entering the cell.

Visualizing the Mechanism & Workflow
Figure 1: Ceranib 1 Mechanism of Action

This diagram illustrates how Ceranib 1 shifts the balance from survival (S1P) to death (Ceramide).

CeranibMechanism cluster_membrane Sphingolipid Metabolism Pathway Sphingomyelin Sphingomyelin Ceramide CERAMIDE (Pro-Apoptotic) Sphingomyelin->Ceramide Hydrolysis SMase Sphingosine Sphingosine Ceramide->Sphingosine Blocked by Ceranib 1 Apoptosis APOPTOSIS (Cell Death) Ceramide->Apoptosis S1P S1P (Pro-Survival) Sphingosine->S1P Phosphorylation SK Survival Proliferation & Survival S1P->Survival SMase Sphingomyelinase AC Acid Ceramidase (ASAH1) SK Sphingosine Kinase Ceranib CERANIB 1 (Inhibitor) Ceranib->AC

Caption: Ceranib 1 blocks Acid Ceramidase, causing accumulation of pro-apoptotic Ceramide and depletion of pro-survival S1P.[1][2][3]

Figure 2: Stability & QC Decision Tree

Follow this workflow to determine if your experimental setup is valid.

StabilityWorkflow Start Start Experiment (Ceranib 1) StockCheck Check DMSO Stock (Visual Inspection) Start->StockCheck Clear Clear Solution StockCheck->Clear Cloudy Cloudy/Precipitate StockCheck->Cloudy MediaPrep Prepare Media (Max 0.5% DMSO) Clear->MediaPrep FixCloudy Warm (37°C) & Sonicate (5 min) Cloudy->FixCloudy ReCheck Still Cloudy? FixCloudy->ReCheck ReCheck->Clear No Discard DISCARD VIAL (Conc. Unknown) ReCheck->Discard Yes Microscope Microscopy Check (100x Magnification) MediaPrep->Microscope Crystals Crystals Visible? Microscope->Crystals YesCrystals Precipitation Event (Data Invalid) Crystals->YesCrystals Yes NoCrystals Proceed with Assay Crystals->NoCrystals No LongTerm Experiment > 48 Hours? NoCrystals->LongTerm Replenish Replenish Media Every 48h LongTerm->Replenish Yes

Caption: Workflow for verifying Ceranib 1 solubility before and during experiments.

Summary Data Tables
Table 1: Solubility & Storage Specifications
ParameterSpecificationNotes
MW 395.45 g/mol C₂₆H₂₁NO₃
Solubility (DMSO) ~25–60 mg/mLWarmth/Sonication often required for max solubility.
Solubility (Water) InsolubleRequires surfactant (Tween-80) or carrier (Cyclodextrin).
Stock Stability (-80°C) 6 MonthsAvoid repeated freeze-thaw.
Stock Stability (-20°C) 1 MonthHygroscopic risk increases over time.
In Vivo Formulation Use FreshDo not store >4 hours.
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Potency (High IC50) Drug degradation or precipitation.Check stock clarity; ensure fresh media replenishment every 48h.
High Toxicity (Vehicle) DMSO concentration >0.5%.Reduce DMSO; use intermediate dilution step.
Variable Replicates Inconsistent sonication of stock.Standardize sonication time (5 min) before every use.
References
  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics. Link

    • Key Finding: Establishes Ceranib 1 as an acid ceramidase inhibitor and defines the IC50 (~4 µM) in SKOV3 cells.
  • MedChemExpress. Ceranib-1 Product Datasheet & Handling.Link

    • Key Finding: Provides solubility data (DMSO) and specific storage stability timelines (-20°C vs -80°C).
  • Realini, N., et al. (2013). Ceramidases: From structure to function. Biological Chemistry. Link

    • Key Finding: Reviews the structural biology of ceramidases and the mechanism of inhibition by small molecules like Ceranib 1.
  • R&D Systems. Ceranib 1 Chemical Properties.Link

    • Key Finding: Confirms molecular weight and solubility limits.

Sources

Troubleshooting

Technical Advisory: Addressing Ceranib 1-Induced Increases in dhS1P

The following technical guide is designed for researchers and drug development professionals encountering unexpected sphingolipid profiles—specifically elevated dihydrosphingosine 1-phosphate (dhS1P)—when using the acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals encountering unexpected sphingolipid profiles—specifically elevated dihydrosphingosine 1-phosphate (dhS1P)—when using the acid ceramidase inhibitor Ceranib 1 .

Executive Summary

Users profiling the sphingolipidome of cells treated with Ceranib 1 often report a paradoxical and massive increase in dihydrosphingosine 1-phosphate (dhS1P) , sometimes exceeding 3000% of baseline. This phenomenon can confound data interpretation, as dhS1P is a bioactive lipid that activates pro-survival ERK signaling, potentially masking the apoptotic effects of the intended ceramide accumulation.

This is a known, compound-specific characteristic of Ceranib 1 and does not necessarily indicate experimental error. This guide details the mechanism behind this elevation, diagnostic steps to validate the phenotype, and protocols to mitigate its interference with apoptotic assays.

Mechanism of Action: The "dhS1P Leak"

To address the issue, one must understand that Ceranib 1 and its analog, Ceranib 2, possess distinct pharmacological profiles despite both targeting acid ceramidase (AC).

The Pathway Divergence

While both compounds inhibit AC (leading to Ceramide accumulation), Ceranib 1 uniquely triggers a shunt toward the de novo pathway intermediate dhS1P. This is distinct from Ceranib 2 , which increases dihydroceramide (dhCer) but does not elevate dhS1P.[1]

Key Causality:

  • High-Dose Effect: The dhS1P spike is dose-dependent, typically manifesting significantly at concentrations

    
     12.5 
    
    
    
    M.
  • Survival Feedback: The accumulation of dhS1P activates the ERK signaling pathway, acting as a "survival brake" against the pro-apoptotic pressure of ceramide.[2]

  • Desaturase Bypass: Evidence suggests Ceranib 1 may alter the flux through Dihydroceramide Desaturase (Des1) or Sphingosine Kinase (SphK) differently than Ceranib 2, preventing the conversion of precursors to Ceramide and instead shunting them to dhS1P.

Pathway Visualization

The following diagram illustrates the divergence in sphingolipid flux under Ceranib 1 treatment.

SphingolipidFlux cluster_legend Legend Serine Serine + Palmitoyl-CoA dhSph Sphinganine (dhSph) Serine->dhSph De Novo dhCer Dihydroceramide (dhCer) dhSph->dhCer CerS dhS1P dhS1P (Pro-Survival) dhSph->dhS1P SphK (Ceranib 1 Shunt) Cer Ceramide (Pro-Apoptotic) dhCer->Cer Des1 Sph Sphingosine Cer->Sph AC S1P S1P (Pro-Survival) Sph->S1P SphK SPT SPT CerS CerS Des1 Des1 AC Acid Ceramidase AC->Cer Inhibited by Ceranib 1 SphK SphK key Red Arrow = Pathological Shunt Dashed Arrow = Inhibited Step

Figure 1: Sphingolipid flux alteration under Ceranib 1 treatment. Note the specific shunting of Sphinganine to dhS1P, bypassing the blocked Ceramide node.

Diagnostic FAQ & Troubleshooting

Q1: I see a 30-fold increase in dhS1P. Is my LC-MS/MS method flawed?

Answer: Likely not. If you are treating with Ceranib 1 at concentrations >10


M, this is a biologically real phenotype, not an artifact.
  • Validation: Check your dhC16-Ceramide levels.[2] Ceranib 1 treatment typically causes a concurrent rise in dhC16-Cer (approx. 650% increase). If both dhS1P and dhC16-Cer are elevated, the data is valid.

Q2: Why does this matter for my cancer model?

Answer: dhS1P is not inert.[3] It binds to S1P receptors and activates ERK/MAPK pathways.

  • Impact: If you are testing Ceranib 1 as a pro-apoptotic agent, the dhS1P spike may reduce efficacy by providing a survival signal.[2] This often results in a higher IC50 compared to Ceranib 2.

Q3: How do I distinguish this from Des1 inhibition (e.g., Fenretinide)?

Answer: Des1 inhibitors (like Fenretinide) cause massive accumulation of dihydroceramides but typically do not spike dhS1P to the extent seen with Ceranib 1.

  • Test: Compare the ratio of dhCer/Cer . If the ratio is high but dhS1P is low, it's pure Des1 inhibition. If dhS1P is disproportionately high, it is the Ceranib 1 signature.

Mitigation Strategies

If the dhS1P increase interferes with your experimental goals (e.g., masking apoptosis), adopt one of the following strategies:

Strategy A: Switch to Ceranib 2

Recommendation: For pure Acid Ceramidase inhibition without the confounding dhS1P variable, Ceranib 2 is the superior tool.[4]

  • Why: Ceranib 2 inhibits AC and accumulates Ceramide/dhCer but does not induce the dhS1P spike.

  • Potency: Ceranib 2 is generally more potent (IC50 ~0.73

    
    M vs. 3.9 
    
    
    
    M for Ceranib 1).
Strategy B: Dose Optimization

Recommendation: Titrate Ceranib 1 down to the minimum effective dose.

  • Data: The dhS1P spike is negligible at < 5

    
    M.
    
  • Risk: At lower doses, AC inhibition may be incomplete. You must verify Ceramide accumulation via LC-MS.

Strategy C: Combination Blockade

Recommendation: If you must use Ceranib 1, co-treat with a Sphingosine Kinase (SphK) inhibitor to block the conversion of dhSph to dhS1P.

  • Inhibitors: Safingol (SphK1 inhibitor) or SKI-II (Dual SphK1/2 inhibitor).

Comparison Table: Ceranib 1 vs. Ceranib 2
FeatureCeranib 1Ceranib 2
Primary Target Acid Ceramidase (ASAH1)Acid Ceramidase (ASAH1)
IC50 (SKOV3 cells) ~ 3.9

M
~ 0.73

M
Effect on Ceramide IncreasesIncreases
Effect on dhS1P Increases (up to 3000%) No significant change
Effect on S1P DecreasesDecreases
Recommended Use General AC inhibition (with caveats)Potent, specific AC inhibition

Experimental Protocols

Protocol 1: Validation of dhS1P Elevation via Lipid Extraction

Use this protocol to confirm if the dhS1P spike is present in your samples.

Reagents:

  • Methanol (LC-MS grade)

  • Chloroform

  • Internal Standards: C17-Sphingosine-1-Phosphate, C17-Ceramide.

Steps:

  • Cell Lysis: Pellet

    
     cells treated with Ceranib 1 (24h). Wash with cold PBS.
    
  • Extraction: Resuspend pellet in 100

    
    L PBS. Add 600 
    
    
    
    L Methanol:Chloroform (2:1 v/v).
  • Sonication: Sonicate for 30 seconds (bath sonicator) to disrupt membranes.

  • Phase Separation: Add 100

    
    L Chloroform and 100 
    
    
    
    L alkaline water (pH 8.0). Vortex vigorously.
  • Centrifugation: Spin at 12,000 x g for 5 mins.

  • Collection: Collect the upper aqueous phase (contains S1P and dhS1P). Note: Ceramides partition to the lower organic phase.

  • Analysis: Inject onto C18 column coupled to ESI-MS/MS operating in MRM mode. Monitor transition 382.3

    
     266.3  for dhS1P.
    
Protocol 2: Rescue Assay (Functional Validation)

Determine if the dhS1P spike is protecting your cells from apoptosis.

Steps:

  • Seed Cells: Plate cells in 96-well format.

  • Treatment Groups:

    • Vehicle (DMSO)[5]

    • Ceranib 1 (10

      
      M)
      
    • Ceranib 1 (10

      
      M) + PD98059 (ERK Inhibitor, 20 
      
      
      
      M)
  • Incubation: Incubate for 24–48 hours.

  • Readout: Perform MTS or CellTiter-Glo assay.

  • Interpretation: If the combination (Ceranib 1 + ERK Inhibitor) shows significantly higher toxicity than Ceranib 1 alone, the dhS1P-ERK pathway was actively buffering the cell death.

References

  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase.[4] Molecular Cancer Therapeutics, 10(11), 2052-2061.

  • Coant, N., et al. (2017). Ceramidases, roles in sphingolipid metabolism and in health and disease. Advances in Biological Regulation, 63, 122-131.

  • Realini, N., et al. (2013). Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Scientific Reports, 3, 1035.

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of Ceranib-1 in Non-Cancerous Cell Lines

Welcome to the technical support center for Ceranib-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the cytotoxic effects...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ceranib-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the cytotoxic effects of Ceranib-1 in non-cancerous cell lines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Ceranib-1's mechanism and its associated cytotoxicity.

Q1: What is Ceranib-1 and how does it work?

A1: Ceranib-1 is a small molecule inhibitor of neutral ceramidases (nCDases).[1][2][3] These enzymes are critical regulators in sphingolipid metabolism, responsible for hydrolyzing ceramide into sphingosine and a fatty acid.[3] By inhibiting nCDase, Ceranib-1 leads to the intracellular accumulation of ceramide.[1][2] This accumulation is key to its function, as ceramide is a bioactive lipid that can initiate signaling pathways leading to cell cycle arrest and apoptosis (programmed cell death).[4][5][6] This mechanism is the primary reason for its investigation as an anti-cancer agent.[4][5]

Q2: Why does Ceranib-1 exhibit cytotoxicity in non-cancerous cell lines?

A2: The cytotoxic effects of Ceranib-1 are a direct consequence of its on-target mechanism of action. The sphingolipid pathway, particularly the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat".[4][5][6] This rheostat is fundamental to cellular fate decisions in all cell types, not just cancerous ones. By inhibiting ceramidase, Ceranib-1 shifts this balance towards ceramide accumulation, which can trigger apoptosis regardless of the cell's malignancy status.[4][5] Non-cancerous cells, while potentially less sensitive than some cancer cell lines, can still undergo apoptosis when ceramide levels surpass a critical threshold.[7]

Q3: What is the primary mechanism of Ceranib-1 induced cell death?

A3: The primary mechanism is the induction of apoptosis driven by elevated intracellular ceramide levels.[4][5] Ceramide can induce apoptosis through multiple pathways, including:

  • Mitochondrial Pathway (Intrinsic Apoptosis): Ceramide can directly affect the mitochondrial outer membrane, leading to increased permeability and the release of pro-apoptotic factors like cytochrome c.[8]

  • Caspase Activation: The accumulation of ceramide can lead to the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[9] Specifically, it can lead to the activation of caspase-3 and caspase-7.[10]

  • Caspase-Independent Pathways: In some cell types, ceramide can induce apoptosis through caspase-independent mechanisms, which may involve the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[10][11]

The following diagram illustrates the central role of Ceranib-1 in modulating the sphingolipid rheostat to induce apoptosis.

cluster_0 Sphingolipid Metabolism cluster_1 Cellular Fate Ceranib1 Ceranib-1 nCDase Neutral Ceramidase (nCDase) Ceranib1->nCDase Inhibits Ceramide Ceramide nCDase->Ceramide Hydrolyzes Sphingosine Sphingosine Ceramide->Sphingosine Metabolized to Apoptosis Apoptosis / Cytotoxicity Ceramide->Apoptosis Promotes S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylated by Survival Survival / Proliferation S1P->Survival Promotes SphK Sphingosine Kinase (SphK)

Caption: Ceranib-1 inhibits nCDase, leading to ceramide accumulation and apoptosis.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Ceranib-1.

Issue 1: Excessive Cytotoxicity at Low Concentrations

Q: I'm observing significant cell death in my non-cancerous cell line at concentrations of Ceranib-1 that are reported to be effective in cancer cells. How can I reduce this off-target toxicity?

A: This is a common challenge. The sensitivity to ceramide-induced apoptosis can vary significantly between cell lines. Here’s a systematic approach to mitigate this issue:

1. Re-evaluate Your Dosing Strategy:

  • Causality: A prolonged, high-concentration exposure to Ceranib-1 will inevitably lead to a cytotoxic accumulation of ceramide. The goal is to find a concentration that inhibits nCDase sufficiently for your experimental endpoint without triggering widespread apoptosis.

  • Solution: Perform a detailed dose-response and time-course experiment.

    Experimental Protocol: Dose-Response and Time-Course for Viability

    • Cell Seeding: Plate your non-cancerous cells at a density that ensures they are in the exponential growth phase throughout the experiment.

    • Concentration Gradient: Prepare a wide range of Ceranib-1 concentrations. Based on published data for cancer cells (e.g., IC50 of 3.9 µM in SKOV3 cells), start from a lower range (e.g., 0.1 µM) and extend to a higher range (e.g., 50 µM).[2]

    • Time Points: Expose the cells to the different concentrations of Ceranib-1 for varying durations (e.g., 6, 12, 24, 48, and 72 hours).

    • Viability Assay: At each time point, assess cell viability using a reliable method such as MTT, MTS, or a live/dead cell stain with flow cytometry.

    • Data Analysis: Plot cell viability against both concentration and time. This will allow you to determine the IC50 at different time points and identify a sub-lethal concentration range for your specific cell line.

2. Consider Serum Concentration:

  • Causality: Components in fetal bovine serum (FBS), such as growth factors, can activate pro-survival signaling pathways (e.g., PI3K/Akt) that may counteract the pro-apoptotic signals from ceramide accumulation.

  • Solution: If your experimental design allows, try increasing the serum concentration in your culture medium. Conversely, if you are working in serum-free or low-serum conditions, be aware that your cells will likely be more sensitive to Ceranib-1.

3. Investigate Co-treatment with Pro-survival Factors:

  • Causality: As the sphingolipid rheostat dictates, balancing the pro-apoptotic signal of ceramide with a pro-survival signal can mitigate cytotoxicity. Sphingosine-1-phosphate (S1P) is the natural antagonist to ceramide's effects.[5][6]

  • Solution: In mechanistic studies, co-treatment with a low concentration of exogenous S1P or an S1P receptor agonist may rescue cells from Ceranib-1-induced apoptosis. Note: This is for mechanistic understanding and may not be suitable for all experimental goals.

Issue 2: Inconsistent Results and Poor Reproducibility

Q: My results with Ceranib-1 vary significantly between experiments, even when I use the same protocol. What could be the cause?

A: Inconsistent results often stem from subtle variations in experimental conditions. Here are the key factors to control:

1. Cell Health and Confluency:

  • Causality: Cells that are stressed, overly confluent, or have been in culture for too many passages can have altered metabolic states and signaling pathways, making them unpredictably sensitive to drugs.

  • Solution:

    • Use cells with a low passage number.

    • Ensure cells are healthy and in the exponential growth phase at the time of treatment.

    • Standardize the seeding density and confluency at the start of each experiment. A confluency of 70-80% is often optimal.

2. Ceranib-1 Stock Solution and Handling:

  • Causality: Ceranib-1, like many small molecules, can degrade over time, especially with improper storage or repeated freeze-thaw cycles. It is also poorly soluble in aqueous solutions.[12]

  • Solution:

    • Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM).[2]

    • Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.

    • Store aliquots at -20°C for short-term or -80°C for long-term storage.[1]

    • When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

3. Data Normalization:

  • Causality: Variations in initial cell numbers can lead to misleading viability data.

  • Solution: Always include a vehicle control (medium with the same concentration of DMSO used for Ceranib-1 treatment) in every experiment. Normalize all your data to this control to account for any effects of the solvent or handling.

The following workflow diagram outlines a systematic approach to troubleshooting inconsistent results.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Section 3: Data and Protocols

Comparative Cytotoxicity Data

The following table summarizes reported IC50 values for Ceranib compounds in different cell lines. Note that data for non-cancerous lines are limited, emphasizing the need for empirical determination.

CompoundCell LineCell TypeIC50 Value (µM)Exposure Time (hours)Reference
Ceranib-1SKOV3Ovarian Carcinoma3.972[4]
Ceranib-2SKOV3Ovarian Carcinoma0.7372[4]
Ceranib-2A-498Human Kidney Carcinoma7348[12]
Ceranib-2T-98GGlioblastoma>5048[13]
Ceranib-2U-87MGGlioblastoma>5048[13]
Ceranib-2HNAHuman Normal Glia>5024[13]
Protocol: Assessing Apoptosis via Annexin V/Propidium Iodide Staining

This protocol provides a reliable method to quantify apoptosis and distinguish it from necrosis, helping to confirm that Ceranib-1 is inducing the expected cell death pathway.

  • Cell Treatment: Treat your non-cancerous cells with the desired concentrations of Ceranib-1 (and a vehicle control) for the predetermined time.

  • Cell Harvesting:

    • Collect the culture medium, which contains detached, potentially apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle enzyme like TrypLE Express.

    • Combine the detached cells with the cells from the medium.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Interpretation:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

This detailed analysis will provide a clear picture of the mode of cell death induced by Ceranib-1 in your specific non-cancerous cell line.

References

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]

  • El-Sawy, M. F., et al. (2021). Targeting Inhibition of Ceramidase Induces Apoptosis in Hepatocellular Carcinoma in vitro. Bratislava Medical Journal, 122(10), 733-738. [Link]

  • Yilmaz, S., et al. (2022). Efficacy of ceramidase inhibition on human renal cell carcinoma: a cell culture study. European Review for Medical and Pharmacological Sciences, 26(10), 3683-3690. [Link]

  • ANALYSING THE CYTOTOXIC EFFECTS OF CERANIB-2 ON HEPATOCELLULAR CARCINOMA CELLS. (2021). ResearchGate. [Link]

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Washington State University Research Exchange. [Link]

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]

  • Beck, B. H., et al. (2022). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica. [Link]

  • Scharstuhl, A., et al. (2009). Ceramide Induces Caspase-Independent Fibroblast Apoptosis. ResearchGate. [Link]

  • Petrache, I., et al. (2006). Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. Proceedings of the American Thoracic Society, 3(4), 341-347. [Link]

  • Xu, H., et al. (2024). Progress in the Cross-Organ Biomarker oxLDL in Promoting Pathological Neovascular Diseases. MDPI. [Link]

  • Ozturk, M., et al. (2019). Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells. Turkish Journal of Medical Sciences, 49(1), 346-352. [Link]

  • Kim, H. S., et al. (2020). Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma. Cancers, 12(10), 2811. [Link]

  • Realini, N., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]

  • Lee, J. H., et al. (2012). Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. Journal of Cellular and Molecular Medicine, 16(5), 1143-1153. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ceranib 1 Experiments

Executive Summary & Mechanism of Action Ceranib 1 is a non-lipid small molecule inhibitor of Acid Ceramidase (ASAH1) . Its primary function is to block the hydrolysis of ceramide into sphingosine, thereby shifting the ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Ceranib 1 is a non-lipid small molecule inhibitor of Acid Ceramidase (ASAH1) . Its primary function is to block the hydrolysis of ceramide into sphingosine, thereby shifting the cellular "Sphingolipid Rheostat" toward pro-apoptotic ceramide accumulation and away from pro-survival Sphingosine-1-Phosphate (S1P).[1][2]

The Core Problem: Users frequently report inconsistent IC50 values, variability in cell death assays, and precipitation issues. These are often not failures of the compound, but mismatches between assay timing , compound solubility , and basal enzyme expression .

Signaling Pathway & Mechanism

The following diagram illustrates the specific blockade point of Ceranib 1 and its downstream consequences.[3]

CeranibMechanism Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes S1P S1P (Pro-Survival) Sphingosine->S1P Sphingosine Kinase Ceranib1 Ceranib 1 (Inhibitor) Ceranib1->ASAH1 Blocks

Figure 1: Mechanism of Action. Ceranib 1 inhibits ASAH1, preventing the conversion of Ceramide to Sphingosine. This results in an accumulation of Ceramide (Red) and a depletion of S1P (Green).[4][5][6]

Diagnostic Flowchart

Before altering your protocol, use this logic gate to identify the source of inconsistency.

TroubleshootingFlow Start Start: Inconsistent Results Precip Is the media cloudy or are crystals visible? Start->Precip Solubility Issue: Solubility/Precipitation See Section 3.1 Precip->Solubility Yes Time Is the assay duration < 48 Hours? Precip->Time No Kinetics Issue: Kinetic Mismatch Enzyme inhibition ≠ Cell Death See Section 3.3 Time->Kinetics Yes Expression Is ASAH1 expressed in your cell line? Time->Expression No Target Issue: Low Target Expression Verify basal ASAH1 levels See Section 3.2 Expression->Target No Serum Is FBS > 5%? Expression->Serum Yes Binding Issue: Protein Binding Reduce Serum to 2-5% See Section 3.2 Serum->Binding Yes Pass Review Handling Protocol See Section 4 Serum->Pass No

Figure 2: Troubleshooting Logic Gate for Ceranib 1 Experiments.

Troubleshooting Guide & FAQs
3.1 Compound Handling & Solubility (The "Invisible" Variable)

Q: My stock solution is clear, but I see variability between replicates. Why? A: Ceranib 1 is highly hydrophobic. While soluble in DMSO, it is prone to "crashing out" (precipitating) when diluted into aqueous cell culture media, often forming micro-crystals invisible to the naked eye but significant enough to lower the effective concentration.

  • The Fix:

    • Sonicate: Always sonicate the DMSO stock before use.

    • Step-wise Dilution: Do not pipet DMSO stock directly into a large volume of cold media. Dilute the stock into a small volume of warm, serum-free media first, mix rapidly, and then add to the bulk media.

    • Maximum Concentration: Avoid aqueous concentrations >50 µM if possible.

3.2 Biological Context: Target & Environment

Q: Why is Ceranib 1 effective in SKOV3 cells but fails in my breast cancer line? A: Efficacy is strictly dependent on the basal level of Acid Ceramidase (ASAH1).

  • High ASAH1 Expressors: (e.g., SKOV3) rely on ASAH1 to clear ceramide. Inhibiting it causes a toxic spike in ceramide.[1][4][6]

  • Low ASAH1 Expressors: (e.g., MCF-7) may rely on other pathways (Sphingomyelin Synthase) to clear ceramide. Inhibiting ASAH1 here may have little phenotypic effect.

  • Action Item: Perform a Western Blot for ASAH1 before treating. If expression is low, Ceranib 1 will not work.

Q: Does Fetal Bovine Serum (FBS) affect potency? A: Yes. Albumin in FBS acts as a "lipid sink," binding hydrophobic drugs like Ceranib 1 and reducing bioavailability.

  • Recommendation: If IC50s are unexpectedly high, try reducing FBS from 10% to 5% or 2% during the drug treatment window (24-72h).

3.3 The Kinetic Discrepancy (The "IC50 Gap")

Q: I measured enzyme activity at 24h and saw inhibition, but cell viability (MTS) was unchanged. Is the drug working? A: Yes. This is the most common confusion point.

  • Enzyme Inhibition (Fast): Occurs within hours. You will see ceramide accumulation and S1P depletion.[2][4][5][6]

  • Cell Death (Slow): Apoptosis resulting from ceramide accumulation is a downstream event requiring 48-72 hours to manifest.

  • Data Comparison:

    • 24 Hour Assay: High IC50 (e.g., ~50 µM) because cells haven't died yet; you are only measuring acute toxicity or partial metabolic stress.

    • 72 Hour Assay: Low IC50 (e.g., ~4 µM) because the sustained metabolic shift has triggered apoptosis.

Table 1: Expected IC50 Values vs. Assay Timing (Example: SKOV3 Cells)

Assay TypeDurationExpected IC50What it Measures
Ceramidase Activity 24 Hours~50 - 60 µMDirect enzyme inhibition.[1]
Proliferation (MTS) 24 Hours> 100 µM (No effect)Acute cytotoxicity (too early for mechanism).
Proliferation (MTS) 72 Hours~3.9 - 5.0 µM Phenotypic outcome of ceramide accumulation.
Optimized Experimental Protocol

Objective: To validate Ceranib 1 activity using a self-validating workflow that accounts for solubility and kinetics.

Step 1: Stock Preparation
  • Dissolve Ceranib 1 in high-grade DMSO to 25 mM .

  • Aliquot into small volumes (avoid repeated freeze-thaw). Store at -80°C.

  • Critical: On the day of the experiment, thaw and sonicate the vial for 30 seconds to dissolve any micro-precipitates.

Step 2: Cell Seeding
  • Seed cells (e.g., SKOV3) at a density that ensures they are in log-phase growth but not confluent at 72 hours (e.g., 3,000 - 5,000 cells/well in 96-well plate).

  • Allow attachment for 24 hours.

Step 3: Treatment (The "Intermediate Step")
  • Prepare a 2X Working Solution in media containing 5% FBS (reduced from 10%).

  • Example: To achieve 10 µM final, prepare 20 µM in warm media.

  • Vortex the 2X solution vigorously.

  • Add equal volume of 2X solution to the wells. This prevents "shocking" the cells with pure DMSO and improves dispersion.

Step 4: Endpoint Selection
  • For Mechanism Proof (24h): Harvest cells for Lipidomics (LC-MS/MS). Look for C16-Ceramide elevation and Sphingosine depletion .

  • For Efficacy Proof (72h): Perform MTS/MTT or Annexin V assay.

References
  • Draper, J. M., et al. (2011). "Discovery and evaluation of inhibitors of human ceramidase."[2][4] Molecular Cancer Therapeutics. Identifies Ceranib-1 and establishes the discrepancy between enzymatic IC50 (~55 µM) and antiproliferative IC50 (~4 µM).

  • MedChemExpress. "Ceranib-1 Product Information & Solubility Data." Provides physical properties, solubility limits in DMSO (100 mM), and storage stability (-80°C for 6 months).

  • Vethakanraj, H. S., et al. (2018). "Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines." Discusses the activation of SAPK/JNK and p38 MAPK pathways downstream of ceramidase inhibition.

  • Realini, N., et al. (2013). "Ceramidases: From Cellular Signaling to Disorders of Sphingolipid Metabolism." Journal of Biological Chemistry. Reviews the "Rheostat" mechanism and the role of ASAH1 in cancer cell survival.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Selecting Appropriate Controls for Ceranib-1 Studies

Welcome to the technical support center for Ceranib-1, a potent inhibitor of ceramidase activity. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ceranib-1, a potent inhibitor of ceramidase activity. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for designing robust experiments with the appropriate controls. Ensuring the validity and reproducibility of your findings is paramount, and a well-designed control strategy is the cornerstone of scientifically sound research.

This guide will navigate the critical aspects of selecting and implementing controls for your Ceranib-1 studies, moving beyond a simple checklist to explain the scientific rationale behind each choice.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise when designing experiments involving Ceranib-1.

Q1: What is the bare minimum set of controls I should use in my Ceranib-1 experiment?

A1: For any experiment with Ceranib-1, the following controls are essential to ensure that the observed effects are due to the intended inhibition of ceramidase activity:

  • Vehicle Control: This is the most fundamental control. The vehicle is the solvent used to dissolve Ceranib-1 (typically DMSO). This control accounts for any effects the solvent itself might have on your experimental system.

  • Untreated Control: This sample does not receive any treatment and represents the baseline state of your cells or system.

  • Positive Control (Functional Assay): In a functional assay (e.g., cell viability, apoptosis), you should include a compound known to induce the same effect through a well-characterized mechanism, independent of ceramidase inhibition. This ensures your assay is working as expected.

Q2: How do I confirm that Ceranib-1 is active and inhibiting ceramidase in my specific cell type?

A2: It is crucial to functionally validate the activity of Ceranib-1 in your experimental system. This can be achieved by:

  • Direct Measurement of Ceramidase Activity: Perform a cellular ceramidase activity assay using a fluorogenic substrate. A significant decrease in fluorescence in Ceranib-1-treated cells compared to vehicle-treated cells indicates target engagement and inhibition.

  • Quantification of Sphingolipid Levels: The primary consequence of ceramidase inhibition is the accumulation of ceramides and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1][2] Measuring the intracellular levels of these lipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides direct evidence of Ceranib-1's on-target activity.

Q3: What is the best negative control for Ceranib-1?

A3: The ideal negative control would be a structurally analogous molecule to Ceranib-1 that is devoid of inhibitory activity against ceramidase. While a commercially available, validated inactive analog of Ceranib-1 is not readily documented, a multi-pronged approach to negative controls is the most rigorous alternative:

  • Ceranib-2 as a Comparative Control: Ceranib-2 is a more potent analog of Ceranib-1.[3][4][5] Including Ceranib-2 can help establish a dose-response relationship and confirm that the observed biological effects correlate with the potency of ceramidase inhibition.

  • Alternative Ceramidase Inhibitors: Employing a structurally different ceramidase inhibitor, such as B-13 or D-MAPP, can help confirm that the observed phenotype is a result of ceramidase inhibition and not an off-target effect specific to the quinolinone scaffold of Ceranib-1.

  • Genetic Controls: The most definitive negative control is the genetic ablation of the target. Using siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding neutral ceramidase (ASAH2) will demonstrate whether the effect of Ceranib-1 is dependent on the presence of its target. In these knockout/knockdown cells, Ceranib-1 should have a significantly diminished effect compared to wild-type cells.

Q4: Should I be concerned about off-target effects of Ceranib-1?

A4: All small molecule inhibitors have the potential for off-target effects. Ceranib-1 belongs to the quinolinone class of compounds, which have been reported to interact with various biological targets.[6][7][8][9][10] While a comprehensive selectivity profile for Ceranib-1 is not publicly available, it is prudent to consider potential off-target effects and design experiments to mitigate this risk. The use of genetic controls (siRNA/CRISPR) and structurally distinct ceramidase inhibitors are the best strategies to confirm that your observed phenotype is due to on-target ceramidase inhibition.

Experimental Workflows & Protocols

To ensure the integrity of your research, we provide the following detailed protocols for key validation experiments.

Workflow for Validating Ceranib-1 Activity

This workflow outlines the essential steps to confirm that Ceranib-1 is active in your experimental system.

Caption: A logical workflow for the initial validation of Ceranib-1 activity in a cellular context.

Protocol 1: Cellular Neutral Ceramidase Activity Assay

This protocol provides a method to directly measure the inhibition of neutral ceramidase activity in intact cells using a fluorogenic substrate.[11][12][13][14]

Materials:

  • Cells of interest

  • Ceranib-1

  • Vehicle (DMSO)

  • 96-well black, clear-bottom plates

  • Fluorogenic ceramidase substrate (e.g., RBM14-C12)

  • Reaction Buffer (e.g., 25 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 0.6% Triton X-100)

  • Sodium periodate (NaIO₄) solution (2.5 mg/mL in 100 mM glycine, pH 10.6)

  • Methanol

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of Ceranib-1 in cell culture medium. Remove the old medium from the cells and add the medium containing Ceranib-1 or vehicle. Incubate for the desired pre-treatment time (e.g., 1-4 hours) at 37°C.

  • Substrate Addition: Prepare the fluorogenic substrate in the reaction buffer. Add an equal volume of the substrate solution to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 2 hours in the dark.

  • Reaction Quenching: Stop the reaction by adding 50 µL of methanol, followed by 100 µL of the sodium periodate solution to each well.

  • Signal Development: Incubate the plate at room temperature for 2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the data to the vehicle control. Calculate the IC₅₀ value for Ceranib-1.

Protocol 2: Quantification of Intracellular Ceramide and S1P by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of intracellular sphingolipids.[15][16][17][18] Specific parameters will need to be optimized for your instrument and cell type.

Materials:

  • Cultured cells treated with Ceranib-1 or vehicle

  • Internal standards (e.g., C17-ceramide, C17-S1P)

  • Methanol (ice-cold)

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add the internal standards.

    • Add chloroform and vortex vigorously.

    • Add water and vortex again to induce phase separation.

    • Centrifuge to pellet the protein interface.

  • Sample Preparation:

    • Transfer the lower organic phase to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable column (e.g., C18).

    • Detect and quantify the different ceramide species and S1P using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the concentration of each lipid species by comparing the peak area of the endogenous lipid to the peak area of the corresponding internal standard.

    • Normalize the lipid levels to the total protein content or cell number.

Protocol 3: siRNA-Mediated Knockdown of Neutral Ceramidase (ASAH2)

This protocol provides a general guideline for transiently knocking down the expression of the ASAH2 gene.[19][20][21][22][23][24][25][26][27]

Materials:

  • Validated siRNA targeting human ASAH2 (and a non-targeting control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cells of interest

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or protein level (by Western blot).

  • Functional Assay: Once knockdown is confirmed, perform your experiment with Ceranib-1 on both the ASAH2-knockdown cells and the non-targeting control cells.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular environment.[28][29][30][31][32] This is a generalized protocol that will require optimization for your specific target and antibody.

Materials:

  • Cells of interest

  • Ceranib-1 and vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (containing protease inhibitors)

  • Antibody against neutral ceramidase (ASAH2)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with Ceranib-1 or vehicle for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (containing the soluble, stabilized protein) and analyze the levels of ASAH2 by Western blot.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of Ceranib-1 indicates target engagement and stabilization.

Data Presentation

Table 1: Example Data from a Ceranib-1 Validation Experiment

Treatment GroupCeramidase Activity (% of Vehicle)Total Ceramide (pmol/mg protein)S1P (pmol/mg protein)Cell Viability (% of Vehicle)
Vehicle (DMSO)100 ± 550 ± 410 ± 1100 ± 6
Ceranib-1 (10 µM)35 ± 3120 ± 104 ± 0.560 ± 5
Ceranib-2 (10 µM)15 ± 2180 ± 152 ± 0.340 ± 4
ASAH2 siRNA + Ceranib-1 (10 µM)85 ± 665 ± 59 ± 0.895 ± 7

Data are presented as mean ± SEM.

Visualization of Key Concepts

The Sphingolipid Rheostat

The balance between pro-apoptotic ceramide and pro-survival S1P is critical for cell fate. Ceranib-1 shifts this balance towards ceramide accumulation.

Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Promotes S1P S1P Sphingosine->S1P Sphingosine Kinase Proliferation Proliferation S1P->Proliferation Promotes Ceranib1 Ceranib1 Ceramidase Ceramidase Ceranib1->Ceramidase Inhibits

Caption: The impact of Ceranib-1 on the sphingolipid metabolic pathway.

References

  • A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. PMC. [Link]

  • Neutral ceramidase-active site inhibitor chemotypes and binding modes. PMC. [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. [Link]

  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. [Link]

  • Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. ResearchGate. [Link]

  • Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]

  • Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC. [Link]

  • Discovery and evaluation of inhibitors of human ceramidase. PubMed. [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC. [Link]

  • Human ASAH2 siRNA Oligo. genomics-online.com. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • (PDF) New fluorogenic probes for neutral and alkaline ceramidases. ResearchGate. [Link]

  • In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. [Link]

  • ASAH2 N-acylsphingosine amidohydrolase 2 [Homo sapiens (human)]. NCBI Gene. [Link]

  • Quinoline and quinolinone derivatives with multi-target activity. ResearchGate. [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry. [Link]

  • Cytotoxic Activity and Structure Activity Relationship of Ceramide Analogues in Caki-2 and HL-60 Cells. PMC. [Link]

  • ASAH2 Gene - N-Acylsphingosine Amidohydrolase 2. GeneCards. [Link]

  • A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]

  • siRNA Transfection Protocol. YouTube. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Guidelines for transfection of siRNA. QIAGEN. [Link]

  • VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central. [Link]

  • Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. ACS Publications. [Link]

  • DeepSilencer: A Novel Deep Learning Model for Predicting siRNA Knockdown Efficiency. arXiv. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Time for Maximal Ceranib-1 Efficacy

Core Directive & Executive Summary The "Time-Lag" Paradox in Ceramidase Inhibition Researchers often encounter a disconnect between target engagement and phenotypic readout when using Ceranib-1. Unlike cytotoxic agents t...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The "Time-Lag" Paradox in Ceramidase Inhibition Researchers often encounter a disconnect between target engagement and phenotypic readout when using Ceranib-1. Unlike cytotoxic agents that directly damage DNA, Ceranib-1 acts by inhibiting Acid Ceramidase (ASAH1). This inhibition forces a metabolic shift—the accumulation of pro-apoptotic ceramide and the depletion of pro-survival Sphingosine-1-Phosphate (S1P).[1][2][3][4]

Critical Insight: This metabolic shift is not instantaneous. While enzymatic inhibition occurs within hours, the accumulation of ceramide to a lethal threshold (the "Apoptotic Tipping Point") typically requires 48 to 72 hours . Short incubations (<24h) often yield false negatives in viability assays despite successful enzyme inhibition.

This guide provides a self-validating framework to synchronize your incubation times with the specific biological readout you are measuring.

Mechanism of Action: The Sphingolipid Rheostat

To optimize incubation, one must visualize the pathway. Ceranib-1 blocks the conversion of Ceramide to Sphingosine.[1][2][5][6]

Ceranib_Mechanism Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis / Growth Arrest Ceramide->Apoptosis Accumulation ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Enzyme Action S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Sphingosine Kinase Proliferation Proliferation / Survival S1P->Proliferation Ceranib Ceranib-1 (Inhibitor) Ceranib->ASAH1 Blocks

Figure 1: The Ceramide/S1P Rheostat.[1][2][4][5][7] Ceranib-1 inhibits ASAH1, causing a backlog of pro-apoptotic Ceramide and a reduction in pro-survival S1P.

Frequently Asked Questions (Technical FAQ)

Q1: Why do I see no toxicity at 24 hours, even at high concentrations (e.g., 50 µM)?

A: This is a common observation, particularly in robust lines like SKOV3 or A549. At 24 hours, Ceranib-1 has likely inhibited the ASAH1 enzyme, but the cellular pool of ceramide has not yet risen high enough to trigger the caspase cascade.

  • Evidence: In SKOV3 cells, 24-hour exposure shows minimal cytotoxicity (viability >90%), whereas 72-hour exposure yields an IC50 of ~4 µM [1, 2].

  • Recommendation: Use 24-hour timepoints only for measuring lipid levels (LC-MS/MS) or enzyme activity. Use 72 hours for MTT/SRB viability assays.

Q2: Is Ceranib-1 stable in culture media for 72 hours?

A: Ceranib-1 is a lipophilic small molecule. While generally stable, its effective concentration can decrease due to serum protein binding (albumin) or cellular metabolism.

  • Technical Tip: For incubations longer than 48 hours, consider a "spike-in" replenishment or a full media change with fresh compound at the 48-hour mark to maintain inhibitory pressure, especially if using fast-metabolizing cell lines (e.g., hepatocytes, aggressive carcinomas).

Q3: Should I treat cells at confluence or in log phase?

A: It depends on the assay:

  • For Cytotoxicity (MTT/SRB): Treat cells in exponential growth phase (30-50% confluency). Ceranib-1 is antiproliferative; treating fully confluent cells (which are already contact-inhibited) will mask the drug's efficacy.

  • For Lipidomics/Enzyme Assay: Treat at near-confluence (80-90%). This maximizes the signal-to-noise ratio for lipid extraction and ensures the readout reflects enzymatic inhibition rather than cell death [4].

Troubleshooting Guide: Optimization Logic

Use this decision matrix to diagnose "failed" experiments where efficacy is lower than expected.

SymptomProbable CauseCorrective Action
High IC50 (>50 µM) Incubation too short.Extend incubation to 72 hours .
High IC50 (>50 µM) High Serum Binding.Reduce FBS to 5% or 2% during treatment (if cells tolerate) to increase free drug fraction.
Inconsistent Replicates Precipitation.Ceranib-1 is hydrophobic. Ensure DMSO stock is fully dissolved (warm to 37°C) and do not exceed 0.5% final DMSO concentration. Vortex media immediately upon addition.
No Apoptosis (Annexin V) Wrong Timing.Apoptosis is transient. If measuring at 72h, cells may already be necrotic (secondary necrosis). Measure Annexin V at 48h .

Experimental Protocol: The "Biphasic" Validation System

To scientifically validate Ceranib-1 efficacy, do not rely on a single endpoint.[6] Use this biphasic approach to confirm mechanism (Phase 1) and phenotype (Phase 2).

Phase 1: Target Engagement (24 Hours)

Objective: Confirm ASAH1 inhibition and Ceramide accumulation.

  • Seed: SKOV3 or A375 cells at 2 × 10^5 cells/well (6-well plate). Allow attachment (24h).

  • Treat: Add Ceranib-1 (10 µM) vs. Vehicle (DMSO). Incubate for 24 hours .

  • Readout:

    • Option A (Lipidomics): Extract lipids and measure C16:0-Ceramide levels via LC-MS/MS. Expect >2-fold increase [1].[2]

    • Option B (Activity): Use a fluorogenic ceramidase substrate.[2] Expect >50% reduction in fluorescence.

Phase 2: Phenotypic Efficacy (72 Hours)

Objective: Determine IC50 for cell death.

  • Seed: 3,000 - 5,000 cells/well (96-well plate). Cells must be in log phase.

  • Treat: Serial dilution of Ceranib-1 (0.1 µM to 100 µM).

  • Incubate: 72 hours continuous exposure.

    • Note: Do not wash cells.

  • Readout: MTT, MTS, or SRB assay.[1][2]

    • Data Analysis: Plot Log(concentration) vs. % Viability.

    • Success Metric: A sigmoidal dose-response curve with an IC50 < 10 µM (cell line dependent) [2, 5].

Visualization: Optimization Workflow

Optimization_Flow Start Start: Define Experimental Goal Goal_Q What is your primary readout? Start->Goal_Q Lipids Enzyme Activity / Lipid Levels Goal_Q->Lipids Target Engagement Viability Cytotoxicity / IC50 Goal_Q->Viability Phenotype Apoptosis Apoptosis Mechanism (Caspase/Annexin) Goal_Q->Apoptosis Mechanism Time_24 Incubation: 24 Hours (Prevents cell death artifacts) Lipids->Time_24 Time_72 Incubation: 72 Hours (Allows ceramide accumulation) Viability->Time_72 Time_48 Incubation: 48 Hours (Capture early apoptotic events) Apoptosis->Time_48 Action_Lipid Protocol: High Confluency Readout: LC-MS or Fluorogenic Substrate Time_24->Action_Lipid Action_Viability Protocol: Low Confluency (Log Phase) Readout: MTT/SRB Assay Time_72->Action_Viability Action_Apop Protocol: Mid Confluency Readout: Western Blot (PARP) / Flow Cytometry Time_48->Action_Apop

Figure 2: Decision Tree for Ceranib-1 Incubation Times. Select the duration based on whether you are assessing upstream enzymatic inhibition or downstream cellular fate.

References

  • Draper, J. M., et al. (2011). "Discovery and evaluation of inhibitors of human ceramidase." Molecular Cancer Therapeutics, 10(11), 2052-2061.[2]

  • R&D Systems. "Ceranib-1 Product Information & Biological Activity." Bio-Techne.

  • MedChemExpress. "Ceranib-1 Datasheet and Protocol." MedChemExpress.

  • Realini, N., et al. (2013). "Acid ceramidase in melanoma: expression, localization, and effects of pharmacological inhibition." Journal of Biological Chemistry.

  • Camacho, L., et al. (2013). "Acid ceramidase as a therapeutic target in metastatic prostate cancer." Journal of Lipid Research.

Sources

Optimization

Ceranib-1 Technical Support &amp; Optimization Hub

Executive Summary & Molecule Profile Ceranib-1 is a non-lipid, small-molecule inhibitor of Acid Ceramidase (ASAH1) . By inhibiting ASAH1, Ceranib-1 prevents the hydrolysis of ceramide into sphingosine, forcing an accumul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ceranib-1 is a non-lipid, small-molecule inhibitor of Acid Ceramidase (ASAH1) . By inhibiting ASAH1, Ceranib-1 prevents the hydrolysis of ceramide into sphingosine, forcing an accumulation of intracellular ceramide. This "ceramide stress" triggers apoptotic signaling cascades, making it a potent tool in oncology research.

However, its translation to in vivo models is frequently stalled by its physicochemical properties. It is highly lipophilic (hydrophobic), leading to precipitation in aqueous buffers and poor systemic bioavailability.

Molecule Quick-Facts
PropertySpecificationImplication for Delivery
Target Acid Ceramidase (ASAH1)Lysosomal localization required for efficacy.
LogP (Est.) ~4.5 - 5.0High hydrophobicity; requires non-aqueous vehicles or nanocarriers.
Solubility DMSO (>25 mM)Soluble in organic solvents; precipitates in PBS/Saline.
Key Challenge "Crash-out" precipitationImmediate crystallization upon contact with physiological fluids.

Formulation & Solubility: The Critical Bottleneck

The most common support ticket we receive regarding Ceranib-1 is: "I injected the compound, and the animal died immediately," or "I see white crystals in the syringe." This is almost always a vehicle issue.

Method A: The "Standard" IP Injection Vehicle (Suspension)

Best for: Intraperitoneal (IP) administration in mice where slight precipitation is tolerable.

The Protocol: Do not attempt to dissolve Ceranib-1 directly in saline. You must use a co-solvent system.

  • Stock: Dissolve Ceranib-1 in 100% DMSO to a concentration of 25 mg/mL .

  • Vehicle Prep: Prepare a mixture of PEG300 (40%) , Tween-80 (5%) , and Saline (45%) .

  • Mixing (Critical Step):

    • Add the DMSO stock (10% of final volume) to the PEG300 first. Vortex thoroughly.

    • Add Tween-80.[1][2] Vortex.

    • Slowly add warm Saline (37°C) dropwise while vortexing.

    • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2]

Troubleshooting Guide:

Symptom Cause Solution
Cloudiness immediately after saline addition Rapid polarity shift. Add saline slower. Ensure saline is warm (37°C). Sonicate for 10 mins.
Phase separation (Oil droplets) Insufficient surfactant. Increase Tween-80 to 8-10% (monitor toxicity).

| Animal writhing post-injection | Vehicle toxicity (DMSO/PEG). | Reduce injection volume. Switch to Method B (Nanoliposomes). |

Method B: Nanoliposomal Encapsulation (Advanced)

Best for: Intravenous (IV) administration, high-dose studies, and maximizing bioavailability.

Why this works: Ceranib-1 is hydrophobic. It will not load into the aqueous core of a liposome; it must be embedded in the lipid bilayer.

Workflow Diagram (Graphviz):

LiposomeProtocol Start Lipid Mix (DSPC:Chol:DSPE-PEG2000) DrugAdd Add Ceranib-1 (Dissolved in Chloroform) Start->DrugAdd Co-solubilization Evap Rotary Evaporation (Thin Film Formation) DrugAdd->Evap Solvent Removal Hydrate Hydration (Add PBS > T_m) Evap->Hydrate 45-60 mins @ 60°C Extrude Extrusion (100nm Polycarb Filter) Hydrate->Extrude Size Unification Dialysis Dialysis (Remove Free Drug) Extrude->Dialysis Purification

Caption: Workflow for embedding hydrophobic Ceranib-1 into the lipid bilayer of PEGylated liposomes to ensure stability and solubility.

Step-by-Step Protocol:

  • Lipid Mix: Combine DSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5) in chloroform.[3]

  • Drug Loading: Add Ceranib-1 directly to the chloroform mixture. (Target drug-to-lipid ratio: 1:20 w/w).

  • Film Formation: Evaporate solvent under vacuum (Rotavap) to form a thin, dry film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the lipid transition temperature). Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude 10-15 times through 100nm polycarbonate membranes using a mini-extruder.

  • Purification: Dialyze against PBS using a 10kDa MWCO membrane to remove unencapsulated Ceranib-1.

Pharmacokinetics & Efficacy Validation

If the drug is delivered but the tumor doesn't shrink, you must validate the mechanism. Ceranib-1 is not a general cytotoxic agent; it works by manipulating the Sphingolipid Rheostat .

Mechanism of Action Diagram:

MOA Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis / Cell Death Ceramide->Apoptosis Accumulation Triggers ASAH1 Acid Ceramidase (ASAH1) ASAH1->Sphingosine S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P SphK1/2 S1P->Apoptosis Promotes Survival (Inhibits Death) Ceranib Ceranib-1 Ceranib->ASAH1 Inhibits

Caption: Ceranib-1 inhibits ASAH1, blocking the conversion of Ceramide to Sphingosine.[2][4][5][6] This shifts the balance toward Ceramide accumulation and apoptosis.

FAQ: Why is there no efficacy in my xenograft model?

  • Target Expression: Does your tumor line actually express ASAH1? If the tumor relies on other pathways (e.g., glucosylceramide synthase) to clear ceramide, Ceranib-1 will be ineffective.

    • Action: Perform Western Blot for ASAH1 on tumor lysates before starting in vivo work.

  • Biomarker Confirmation: You must confirm the drug reached the target.

    • Action: Extract lipids from the tumor 24h post-dose. Run LC-MS/MS. You must see an elevation in C16-Ceramide and a decrease in Sphingosine . If Ceramide levels are unchanged, your delivery method failed.

Safety & Dosing Guidelines

Starting Dose (Mouse):

  • Range: 10 mg/kg to 50 mg/kg.

  • Frequency: Daily (QD) or Every Other Day (QOD).

  • Route: IP (Intraperitoneal).[1]

Toxicity Signs to Monitor:

  • Weight Loss: >15% body weight loss indicates systemic toxicity (often due to the vehicle, not just the drug).

  • Lethargy: Common immediately after IP injection if DMSO concentration is >10%.

References

  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase.[7] Molecular Cancer Therapeutics, 10(11), 2052-2061.[4][6]

  • Realini, N., et al. (2013). Acid ceramidase in melanoma: expression, localization, and effects of pharmacological inhibition. Journal of Biological Chemistry, 288(2), 915-927.

  • MedChemExpress. Ceranib-1 Product Datasheet & Solubility Protocol.

  • Tocris Bioscience. Ceranib-1 Technical Data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ceranib-1 and Ceranib-2 Potency in Ovarian Cancer Models

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Ceranib-1 and its analog, Ceranib-2, focusing on their potency as ceramidase inhibitors in the context...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ceranib-1 and its analog, Ceranib-2, focusing on their potency as ceramidase inhibitors in the context of ovarian cancer. We will delve into the underlying mechanism of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology and sphingolipid-targeted drug discovery.

The Scientific Rationale: Targeting the Ceramide/S1P Rheostat in Ovarian Cancer

The sphingolipid metabolic pathway is a critical regulator of cell fate, governing the balance between cell survival and apoptosis. Central to this regulation is the "ceramide/sphingosine-1-phosphate (S1P) rheostat".[1][2] Ceramide, a pro-apoptotic lipid, and S1P, a pro-survival and proliferative signaling molecule, exist in a dynamic equilibrium.[3] An accumulation of intracellular ceramide pushes cells towards programmed cell death, a desirable outcome in cancer therapy.[3][4]

Ceramidases are key enzymes that control this balance by hydrolyzing ceramide into sphingosine, the direct precursor of S1P.[1][5] In many cancers, including ovarian cancer, ceramidases are upregulated, which shifts the rheostat towards S1P production, thereby promoting cell proliferation and therapeutic resistance. This makes ceramidases a compelling target for anticancer drug development.[1][6] Ceranib-1 and Ceranib-2 are novel, non-lipid small molecule inhibitors designed to block ceramidase activity, forcing an accumulation of pro-apoptotic ceramide.[1][7]

Mechanism of Action: From Ceramidase Inhibition to Apoptosis

Both Ceranib-1 and Ceranib-2 function by inhibiting the enzymatic activity of cellular ceramidases. This inhibition prevents the breakdown of various endogenous ceramide species.[1][7] The direct consequence is a significant increase in intracellular ceramide levels and a corresponding decrease in the levels of its metabolic products, sphingosine and S1P.[1][8] This pharmacologically-induced shift in the ceramide/S1P rheostat is the primary driver of the anti-proliferative and pro-apoptotic effects observed in cancer cells.[1]

cluster_pathway Sphingolipid Signaling Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Ceramidase Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Proliferation Proliferation & Survival S1P->Proliferation Ceramidase->Sphingosine Inhibitors Ceranib-1 & Ceranib-2 Inhibitors->Ceramidase Inhibition start Start step1 1. Cell Seeding Seed SKOV3 cells in 96-well plates (e.g., 5,000 cells/well). Incubate for 24 hours. start->step1 step2 2. Compound Treatment Prepare serial dilutions of Ceranib-1 & Ceranib-2. Treat cells and incubate for 72 hours. step1->step2 step3 3. MTS Reagent Addition Add MTS reagent to each well. Incubate for 1-4 hours at 37°C. step2->step3 step4 4. Absorbance Reading Measure absorbance at 490 nm using a microplate reader. step3->step4 step5 5. Data Analysis Normalize data to vehicle control. Plot dose-response curve and calculate IC50. step4->step5 end End step5->end

Caption: Workflow for MTS-based cell viability and IC50 determination.

  • Cell Culture: SKOV3 cells are maintained in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are harvested, counted, and seeded into 96-well clear-bottom plates at a density of 3,000-5,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment: Prepare stock solutions of Ceranib-1 and Ceranib-2 in DMSO. A serial dilution series is then prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various drug concentrations (including a vehicle-only control).

  • Incubation: The treated plates are incubated for 72 hours at 37°C.

  • MTS Assay: 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well. The plates are incubated for 1-4 hours at 37°C, protected from light. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are normalized to the vehicle control wells (representing 100% viability). A dose-response curve is generated by plotting percent viability against the logarithm of the drug concentration. The IC50 value is calculated using non-linear regression analysis.

Protocol 2: Cell-Based Ceramidase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic breakdown of a fluorescent ceramide substrate within intact cells.

  • Cell Seeding: Seed SKOV3 cells in 96-well black-walled, clear-bottom plates and allow them to attach overnight, as described above.

  • Inhibitor Pre-incubation: Treat cells with various concentrations of Ceranib-1 or Ceranib-2 (and controls) for 1-2 hours prior to adding the substrate.

  • Substrate Addition: Add a fluorescent ceramide analog substrate (e.g., NBD C12-ceramide) to each well. This substrate is taken up by the cells and processed by endogenous ceramidases.

  • Incubation: Incubate the plates for a defined period (e.g., 4-6 hours) to allow for enzymatic conversion of the substrate.

  • Metabolite Extraction: The reaction is stopped, and lipids are extracted from the cells.

  • Analysis: The fluorescent product of ceramidase activity (e.g., NBD C12-sphingosine) is separated from the parent substrate using thin-layer chromatography (TLC).

  • Quantification: The fluorescence intensity of the product spots on the TLC plate is quantified. The activity is calculated relative to control cells, and the IC50 for ceramidase inhibition is determined by plotting percent inhibition against inhibitor concentration.

Conclusion and Future Directions

The available evidence robustly demonstrates that Ceranib-2 is a significantly more potent anti-proliferative agent against ovarian cancer cells than its predecessor, Ceranib-1. [1]This enhanced potency appears to stem from a combination of more effective direct enzyme inhibition and a more favorable downstream signaling profile that avoids compensatory pro-survival pathways. [1]The successful in vivo efficacy and favorable toxicity profile of Ceranib-2 underscore its potential as a valuable lead compound. [1]Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, exploration of its efficacy in combination with other standard-of-care and novel therapeutics, and the identification of predictive biomarkers to guide its potential clinical application in ovarian cancer treatment.

References

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(12), 2052–2061. [Link]

  • Nakamura, T., et al. (2018). Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells. Journal of Lipid Research, 59(11), 2157-2169. [Link]

  • Doğan, A., et al. (2018). Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells. Turkish Journal of Biology, 42, 25-34. [Link]

  • ResearchGate. (n.d.). Ceranib-1 and synthesis of Ceranib-2. Retrieved from [Link]

  • Vethakanraj, H. S., et al. (2017). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Journal of Biochemical and Molecular Toxicology, 31(10). [Link]

  • Can, G., et al. (2017). The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro. Bratislava Medical Journal, 118(1), 23-31. [Link]

  • ResearchGate. (n.d.). Discovery and Evaluation of Inhibitors of Human Ceramidase. Retrieved from [Link]

Sources

Comparative

Ceranib-1 vs. B13: A Technical Guide to Ceramidase Inhibition

Executive Summary In the modulation of the sphingolipid rheostat, B13 and Ceranib-1 represent two distinct generations of Acid Ceramidase (AC) inhibitors. B13 (Ceramide Analog): The historical "gold standard" for in vitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modulation of the sphingolipid rheostat, B13 and Ceranib-1 represent two distinct generations of Acid Ceramidase (AC) inhibitors.

  • B13 (Ceramide Analog): The historical "gold standard" for in vitro enzymatic characterization. However, its utility in live-cell models is severely limited by poor solubility, lysosomal instability, and off-target toxicity at required high doses.

  • Ceranib-1 (Non-Lipid Small Molecule): A non-lipid quinolone derivative designed to overcome the pharmacokinetic limitations of B13. It offers superior cell permeability and bioavailability, making it the preferred choice for in vitro cell-based assays and phenotypic screening (e.g., apoptosis induction), despite a moderate IC50 for enzymatic inhibition.

Mechanistic Profile & Signaling Context

Both compounds target Acid Ceramidase (ASAH1) , the lysosomal enzyme responsible for hydrolyzing Ceramide into Sphingosine and Free Fatty Acid (FFA).[1][2] This hydrolysis is the "gatekeeper" step that shifts the cell from a pro-apoptotic state (High Ceramide) to a pro-survival/proliferative state (High Sphingosine


 S1P).
The Sphingolipid Rheostat & Inhibition Points

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Growth Arrest) Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival/Migration) Sphingosine->S1P Phosphorylation AC Acid Ceramidase (ASAH1) AC->Ceramide Catalyzes SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine Catalyzes B13 B13 (Lipid Analog) B13->AC Blocks (In Vitro) Ceranib1 Ceranib-1 (Non-Lipid) Ceranib1->AC Blocks (Cellular)

Caption: The Sphingolipid Rheostat. B13 and Ceranib-1 block the conversion of Ceramide to Sphingosine, forcing an accumulation of pro-apoptotic Ceramide.

Head-to-Head Performance Metrics
FeatureB13 (D-NMAPPD) Ceranib-1
Chemical Class Lipid Analog (Ceramide mimic)Non-Lipid Small Molecule (Quinolone)
Primary Target Acid Ceramidase (ASAH1)Acid Ceramidase (ASAH1)
Enzymatic IC50 ~10 µM (Purified Enzyme)~28–55 µM (Cell-based assay)
Cellular IC50 (Viability) > 50 µM (Often Toxic/Inactive)~2–4 µM (SKOV3 cells)
Solubility Poor (Hydrophobic)Moderate (DMSO soluble)
Cell Permeability Low (Lysosomotropic issues)High
Primary Utility Cell-free enzymatic assays; Structural biology.Live-cell signaling studies; Cancer phenotyping.
Stability Susceptible to metabolic degradation.Stable in cell culture media (24-72h).

Critical Insight: Note the discrepancy in Ceranib-1's IC50 values. It inhibits cell proliferation at ~4 µM but requires ~50 µM to inhibit 50% of AC enzymatic activity in whole-cell lysates. This suggests that even partial inhibition of AC by Ceranib-1 is sufficient to trigger a lethal rheostat shift, or that local concentrations in the lysosome differ from whole-cell averages.

Experimental Protocols
A. Preparation of Stock Solutions
  • Ceranib-1: Dissolve in high-grade DMSO to 10-50 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • B13: Dissolve in Ethanol or DMSO. Note that B13 may precipitate in aqueous media rapidly; rapid mixing is required.

B. Cell-Based Acid Ceramidase Activity Assay (Ceranib-1 Focus)

Use this protocol to validate target engagement in live cells.

Materials:

  • SKOV3 or MCF7 cells.[3]

  • Fluorogenic Substrate: NBD-Ceramide (C6-NBD-Cer) or R110-Ceramide .

  • Ceranib-1 (Treatment) vs. DMSO (Control).[4]

Workflow:

  • Seeding: Plate cells (e.g.,

    
     cells/well) in a 96-well black-walled plate. Allow attachment (24h).
    
  • Treatment: Replace media with fresh media containing Ceranib-1 (Gradient: 0.5 µM – 50 µM). Incubate for 4–24 hours .

    • Note: B13 is typically ineffective here due to poor lysosomal accumulation.[3]

  • Substrate Addition: Add NBD-Ceramide (Final conc: 5–10 µM). Incubate for 3 hours at 37°C.

  • Extraction (Crucial Step):

    • Remove media. Wash with cold PBS.

    • Lipid extraction using Chloroform:Methanol (2:1) .[3]

    • The NBD-fluorophore is attached to the fatty acid tail. Hydrolysis yields NBD-Fatty Acid (product) and Sphingosine.[1]

    • Separate product from substrate via Thin Layer Chromatography (TLC) or HPLC.

  • Quantification: Measure fluorescence of the product fraction (Excitation/Emission: ~460/535 nm).

C. Mass Spectrometry Lipid Profiling (Gold Standard)

This protocol confirms the "Rheostat Shift" (Ceramide


 / S1P 

).

MSWorkflow Step1 Cell Treatment (Ceranib-1: 10 µM, 24h) Step2 Lipid Extraction (Bligh & Dyer Method) Step1->Step2 Step3 Internal Standards Spike (C17-Ceramide, C17-S1P) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Normalization (pmol lipid / mg protein) Step4->Step5

Caption: LC-MS/MS workflow for validating ceramidase inhibition. Spike internal standards prior to extraction to account for recovery loss.

Limitations & Troubleshooting

B13 Limitations:

  • The "Lysosomal Trap" Issue: B13 is a neutral lipid analog. It does not protonate effectively in the acidic lysosome, leading to poor retention at the active site of Acid Ceramidase.

  • Albumin Binding: In serum-containing media (FBS), B13 binds non-specifically to albumin, drastically reducing its free concentration. Solution: Use low-serum media (1% FBS) if B13 use is mandatory.

Ceranib-1 Limitations:

  • Off-Target Toxicity: At high concentrations (>50 µM), Ceranib-1 may exhibit non-specific cytotoxicity unrelated to AC inhibition. Always run a parallel viability assay (MTS/MTT).

  • Solubility: While better than B13, it can precipitate in culture media if the DMSO spike exceeds 0.5%.

References
  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics.

    • Key Finding: Identification of Ceranib-1 and Ceranib-2; demonstration of Ceranib-1's superiority over B13 in cellular assays.
  • MedChemExpress. Ceranib-1 Product Datasheet & Biological Activity.

    • Key Finding: IC50 values for SKOV3 cells and handling protocols.
  • R&D Systems. Ceranib 1: Ceramidase Inhibitor Specifications.

    • Key Finding: Chemical structure confirmation and solubility d
  • Bielawska, A., et al. (1996). (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase.[3] Journal of Biological Chemistry.[3]

    • Key Finding: The foundational characterization of B13 as a specific acid ceramidase inhibitor in vitro.

Sources

Validation

Comprehensive Validation Guide: Ceranib-1 On-Target Specificity via ASAH1 siRNA

Executive Summary: The Imperative of Genetic Validation In the development of sphingolipid-targeting therapeutics, small molecule inhibitors like Ceranib-1 are critical tools for modulating Acid Ceramidase (ASAH1) activi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Genetic Validation

In the development of sphingolipid-targeting therapeutics, small molecule inhibitors like Ceranib-1 are critical tools for modulating Acid Ceramidase (ASAH1) activity. However, small molecules often carry the risk of off-target toxicity, which can confound experimental data. To rigorously validate that a phenotypic observation—such as apoptosis induction or ceramide accumulation—is driven specifically by ASAH1 inhibition and not by polypharmacology, researchers must employ a "Target Validation Loop."

This guide outlines the technical framework for validating Ceranib-1 (Product) against its genetic equivalent, ASAH1 siRNA (Alternative). By comparing the pharmacologic profile of the inhibitor with the genetic silence of the target, researchers can establish authoritative proof of mechanism.

Mechanistic Grounding: The Sphingolipid Rheostat

Ceranib-1 functions by inhibiting the catalytic cysteine of Acid Ceramidase (ASAH1), an enzyme responsible for hydrolyzing ceramide into sphingosine. This inhibition disrupts the "Sphingolipid Rheostat," shifting the cellular balance toward pro-apoptotic ceramides and away from pro-survival Sphingosine-1-Phosphate (S1P).[1][2][3][4][5]

Visualization: The Target Pathway

The following diagram illustrates the precise intervention point of Ceranib-1 versus siRNA within the sphingolipid metabolic pathway.

SphingolipidRheostat Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-Apoptotic) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Blocked by Ceramide->Sphingosine Hydrolysis S1P S1P (Pro-Survival) Sphingosine->S1P Sphingosine Kinase ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes Ceranib1 Ceranib-1 (Inhibitor) Ceranib1->ASAH1 Inhibits Activity siRNA ASAH1 siRNA (Genetic Knockdown) siRNA->ASAH1 Degrades mRNA

Figure 1: Mechanism of Action.[6] Ceranib-1 and ASAH1 siRNA converge to block the conversion of Ceramide to Sphingosine, forcing an accumulation of apoptotic Ceramide.

Comparative Performance Analysis

To validate Ceranib-1, the observed effects must mirror the effects of ASAH1 knockdown. Discrepancies often indicate off-target effects of the small molecule.

Table 1: Pharmacologic (Ceranib-1) vs. Genetic (siRNA) Profiles
FeatureCeranib-1 (Small Molecule)ASAH1 siRNA (Genetic Knockdown)Validation Goal
Time to Effect Rapid (4–24 hours) . Direct enzymatic inhibition occurs immediately upon cellular entry.Delayed (48–72 hours) . Requires mRNA degradation and turnover of existing protein.Temporal Correlation: Does the fast drug effect match the slow genetic phenotype?
Specificity Moderate . Potential interaction with other ceramidases or lipid-binding proteins.High . Sequence-specific degradation of ASAH1 mRNA.Phenotypic Match: If siRNA kills the cell, Ceranib-1 killing is likely on-target.
Lipid Profile Increases C16:0-Ceramide; Decreases Sphingosine/S1P.Increases C16:0-Ceramide; Decreases Sphingosine/S1P.Lipidomic Convergence: The mass spec profiles must be identical.
IC50 / Potency ~3.9 µM (SKOV3 cells) [1].[3][7]>70% Protein reduction required for phenotype.Dose Justification: Use minimal effective dose to avoid non-specific toxicity.
Technical Insight: The "Phenocopy" Standard

Research by Draper et al. (2011) established that Ceranib-1 treatment results in a significant accumulation of multiple ceramide species and a reduction in S1P [1]. For a study to be authoritative, the siRNA control must replicate this specific lipidomic shift . If Ceranib-1 induces cell death without elevating ceramide (or if siRNA elevates ceramide but doesn't induce death), the inhibitor's mechanism in that specific context is suspect.

Experimental Protocols for Validation

The following workflows are designed to generate self-validating data sets.

Protocol A: Chemical Inhibition (Ceranib-1)

Objective: Establish the phenotypic baseline for ASAH1 inhibition.

  • Seeding: Seed cells (e.g., SKOV3, MCF7) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Preparation: Dissolve Ceranib-1 in DMSO to a 10 mM stock.

  • Treatment: Treat cells with a dose titration (0.5 µM – 50 µM). Include a Vehicle Control (DMSO matched).

    • Critical Step: Maintain DMSO concentration <0.5% to prevent solvent toxicity.

  • Incubation: Incubate for 24 hours . (Note: Longer incubations may require media replenishment due to compound stability).

  • Assay: Perform viability assay (MTS/CellTiter-Glo) or Lipid extraction for LC-MS/MS.

Protocol B: Genetic Validation (ASAH1 siRNA)

Objective: Confirm that loss of ASAH1 protein drives the phenotype.[8]

  • Reagents: Use a pool of 3 target-specific siRNAs (e.g., Santa Cruz sc-105032) to minimize off-target seed effects [2].

  • Transfection:

    • Mix siRNA (final conc. 10–50 nM) with transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

    • Incubate complex for 20 minutes at RT.

    • Add complex to cells (Reverse transfection is often more efficient for high-throughput).

  • Timeline:

    • 24h: Change media to remove transfection reagent.

    • 48h: Harvest subset for WB/qPCR to verify knockdown efficiency (>70% required).

    • 72h: Perform Viability or Lipidomics assay.

  • Control: Must use a Scrambled Non-Targeting siRNA as the negative control, not just untreated cells.

Protocol C: The Convergence Assay (Lipidomics)

Objective: The ultimate proof of on-target activity.

  • Extract lipids from Ceranib-1 treated (24h) and siRNA transfected (72h) cells.

  • Normalize to total protein or phosphate.

  • Analyze via LC-MS/MS targeting C16-, C18-, C24-Ceramides and Sphingosine.

  • Success Criteria: Both groups must show a statistically significant >2-fold increase in Ceramide relative to their respective controls.

Validation Workflow Visualization

This logic flow ensures that positive results are not false positives due to off-target toxicity.

ValidationLogic Start Start Validation Exp1 Exp 1: Ceranib-1 Treatment (24h) Start->Exp1 Exp2 Exp 2: ASAH1 siRNA Transfection (72h) Start->Exp2 Lipidomics Lipidomics (LC-MS/MS) Measure Ceramide/S1P Ratio Exp1->Lipidomics Phenotype Phenotype Assay (Viability / Apoptosis) Exp1->Phenotype Exp2->Lipidomics Exp2->Phenotype Compare Compare Profiles Lipidomics->Compare Phenotype->Compare Result_Valid VALIDATED Mechanisms Converge Compare->Result_Valid Match Result_Invalid INVALID / OFF-TARGET Profiles Diverge Compare->Result_Invalid Mismatch

Figure 2: The Target Validation Loop. A rigorous decision tree for confirming Ceranib-1 specificity using genetic tools.

References

  • Draper, J. M., et al. (2011).[4][5] Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061.[2][4]

  • Santa Cruz Biotechnology. Acid Ceramidase siRNA (h): sc-105032. Product Specifications and Protocols.

  • Li, J., et al. (2022).[8] Dysregulation of Acid Ceramidase-mediated Sphingolipid Metabolism Contributes to Tumor Progression in Tuberous Sclerosis Complex.[8] bioRxiv.

Sources

Comparative

Assessing the Specificity of Ceranib 1 for Different Ceramidase Isoforms: A Comparative Guide

Executive Summary Ceranib 1 is a non-lipid, small-molecule inhibitor of ceramidase activity, primarily targeting Acid Ceramidase (ASAH1) .[1] It functions by disrupting the sphingolipid rheostat—the critical balance betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceranib 1 is a non-lipid, small-molecule inhibitor of ceramidase activity, primarily targeting Acid Ceramidase (ASAH1) .[1] It functions by disrupting the sphingolipid rheostat—the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2] While Ceranib 1 is a valuable tool for probing sphingolipid metabolism, its specificity profile requires rigorous validation due to the existence of multiple ceramidase isoforms (Acid, Neutral, and Alkaline) with overlapping substrate specificities.

This guide provides a technical framework for researchers to assess Ceranib 1's isoform specificity, compare it against more potent analogs like Ceranib 2 , and validate its activity using industry-standard protocols.

Scientific Background: The Ceramidase Isoform Landscape

To accurately assess Ceranib 1, one must first understand the target landscape. Human ceramidases are classified by their optimal pH and subcellular localization. Specificity claims for Ceranib 1 must be tested against these distinct isoforms.

IsoformGenepH OptimumLocalizationKey SubstratesSensitivity to Ceranib 1
Acid Ceramidase (AC) ASAH14.5 – 5.0LysosomeC6–C16 CeramidesHigh (Primary Target)
Neutral Ceramidase (NC) ASAH27.0 – 7.5Plasma Membrane, MitochondriaC16–C18 CeramidesModerate/Low (Assay Dependent)
Alkaline Ceramidase 1 (ACER1) ACER1~9.0ERVery Long Chain (C24:0, C24:1)Low / Negligible
Alkaline Ceramidase 2 (ACER2) ACER2~9.0GolgiC16, C18, C20, C24Low / Negligible
Alkaline Ceramidase 3 (ACER3) ACER3~9.0ER/GolgiPhytoceramide, C18:1Low / Negligible
Mechanism of Action

Ceranib 1 mimics the ceramide structure, binding to the catalytic site of the enzyme. By inhibiting the hydrolysis of ceramide into sphingosine, it forces an accumulation of intracellular ceramide. This shifts the cell toward apoptosis (via mitochondrial outer membrane permeabilization) and reduces the pool of sphingosine available for phosphorylation into the mitogenic S1P.

Visualizing the Signaling Pathway[3]

The following diagram illustrates the "Sphingolipid Rheostat" and the specific intervention point of Ceranib 1 within the ceramidase network.

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Phosphorylation AC Acid Ceramidase (ASAH1) AC->Ceramide Target Substrate SK Sphingosine Kinase (SPHK1/2) Ceranib1 Ceranib 1 (Inhibitor) Ceranib1->AC Blocks

Caption: Ceranib 1 blocks the conversion of Ceramide to Sphingosine by inhibiting Acid Ceramidase, shifting the balance toward apoptosis.[1]

Comparative Analysis: Ceranib 1 vs. Alternatives

When designing an experiment, it is crucial to benchmark Ceranib 1 against its more potent analog (Ceranib 2) and other standard inhibitors.

Performance Benchmarking Table
CompoundPrimary TargetIC50 (SKOV3 Cells)Specificity ProfileExperimental Use Case
Ceranib 1 Acid Ceramidase (ASAH1)~55 µMModerate. High affinity for AC; potential overlap with NC in high-dose assays.Initial screening; establishing baseline toxicity profiles.
Ceranib 2 Acid Ceramidase (ASAH1)~28 µM (down to 4 µM in some assays)High. Structurally optimized for better potency than Ceranib 1.Preferred for potency studies and inducing rapid apoptosis.
Carmofur Acid Ceramidase~10-20 µMModerate. Also an antineoplastic 5-FU prodrug (off-target effects).Positive control for AC inhibition; drug repurposing studies.
B13 Acid Ceramidase~10 µMHigh (AC specific).Standard reference inhibitor for lysosomal AC.
DMAPP N/ANo InhibitionN/ANegative control lipid analog.

Key Insight: While Ceranib 1 is effective, Ceranib 2 is consistently reported as approximately 2-5x more potent in cell-based viability assays.[2] If your study requires maximal inhibition with lower off-target toxicity, Ceranib 2 is the superior candidate.

Experimental Validation Protocols

To rigorously assess specificity, you cannot rely on a single assay. You must use a Self-Validating System combining enzymatic activity assays with mass spectrometry.

Protocol A: Fluorogenic Ceramidase Activity Assay (Screening)

This assay measures general ceramidase activity.[2] Note that the standard fluorogenic substrate is hydrolyzed by both Acid and Neutral ceramidases, but NOT Alkaline ceramidases.

Materials:

  • Substrate: N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide (Fluorogenic Ceramide).[2]

  • Cell Line: SKOV3 (or tissue of interest).

  • Buffer: 25 mM sodium acetate buffer (pH 4.5 for AC) vs. 25 mM Tris buffer (pH 7.4 for NC).

Workflow:

  • Seeding: Plate cells (2x10^4 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add Ceranib 1 (0–100 µM dose curve) for 24h.

  • Substrate Addition: Replace media with buffer containing 16 µM Fluorogenic Ceramide.

    • Critical Step: To test Specificity , run parallel plates at pH 4.5 (Optimal for AC) and pH 7.4 (Optimal for NC).

  • Incubation: Incubate for 3–6 hours at 37°C.

  • Quantification: Measure fluorescence (Ex 355 nm / Em 460 nm).

  • Validation: A drop in fluorescence at pH 4.5 indicates AC inhibition. A drop at pH 7.4 indicates NC cross-reactivity.

Protocol B: LC-MS/MS Sphingolipid Profiling (Gold Standard)

Mass spectrometry provides the definitive "fingerprint" of inhibition. Ceranib 1 should cause an elevation in specific ceramide chain lengths.

Workflow:

  • Treatment: Treat cells with Ceranib 1 (IC50 concentration) for 24h.[1][3]

  • Lipid Extraction: Harvest cells; extract lipids using the Bligh and Dyer method (Chloroform:Methanol:Water).

  • Internal Standards: Spike samples with C17-Ceramide and C17-Sphingosine (non-natural standards) for normalization.

  • LC-MS/MS Analysis:

    • Monitor transitions for C16:0, C18:0, C24:0, and C24:1 Ceramides .

    • Monitor Sphingosine and S1P levels.[1][2][4][3]

  • Data Interpretation:

    • AC Inhibition Signature: Significant increase in C16-Ceramide (primary AC substrate) and decrease in Sphingosine/S1P.

    • ACER Cross-reactivity: If Very Long Chain Ceramides (C24:1) are disproportionately unaffected, it confirms lack of ACER inhibition.

Experimental Workflow Diagram

This diagram outlines the logical flow for validating Ceranib 1 specificity using the protocols described above.

ValidationWorkflow Compound Ceranib 1 (Test Compound) FluorAssay Fluorogenic Assay (Protocol A) Compound->FluorAssay LCMS LC-MS/MS Profiling (Protocol B) Compound->LCMS Cells Target Cells (e.g., SKOV3) Cells->FluorAssay Cells->LCMS pH45 pH 4.5 Buffer (Acid Ceramidase) FluorAssay->pH45 pH74 pH 7.4 Buffer (Neutral Ceramidase) FluorAssay->pH74 ResultAC IC50 Calculation (AC Specificity) pH45->ResultAC Primary Inhibition pH74->ResultAC Check Cross-reactivity ResultProfile Lipid Fingerprint (C16 vs C24 Ceramide) LCMS->ResultProfile Definitive Validation

Caption: Dual-stream validation workflow: Fluorogenic assays determine pH-dependent enzymatic inhibition, while LC-MS/MS provides molecular specificity fingerprints.

References

  • Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics. Link

  • Realini, N., et al. (2013). Ceramidases in society: key players in sphingolipid metabolism and signaling. Advances in Biological Regulation. Link

  • Coant, N., et al. (2017). Ceramidases, roles in sphingolipid metabolism and in health and disease. Advances in Biological Regulation. Link

  • Camacho, L., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Link

  • Gao, X., et al. (2024). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica. Link

Sources

Validation

Technical Guide: Cross-Validation of Ceranib 1 Efficacy via Targeted LC-MS/MS Lipidomics

Executive Summary: The Imperative of Mass Spectrometry In the study of sphingolipid metabolism, reliance on fluorogenic substrates to validate Acid Ceramidase (ASAH1) inhibition is a necessary but insufficient first step...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Mass Spectrometry

In the study of sphingolipid metabolism, reliance on fluorogenic substrates to validate Acid Ceramidase (ASAH1) inhibition is a necessary but insufficient first step. While high-throughput fluorescence assays are useful for screening, they frequently suffer from off-target hydrolysis and lack the specificity to distinguish between specific ceramide chain lengths.

Ceranib 1 , a non-lipid inhibitor of ASAH1, requires rigorous validation to confirm its mechanism of action: the blockade of ceramide hydrolysis into sphingosine. This guide outlines the definitive cross-validation workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Unlike indirect assays, LC-MS/MS provides stoichiometric proof of target engagement by quantifying the accumulation of endogenous ceramides and the concurrent depletion of sphingosine and Sphingosine-1-Phosphate (S1P).

Mechanistic Grounding: The Sphingolipid Rheostat

To validate Ceranib 1, one must first map the specific enzymatic node it targets. ASAH1 controls the critical "rheostat" between pro-apoptotic ceramides and pro-survival S1P.

Biological Pathway Diagram

The following diagram illustrates the specific blockade point of Ceranib 1 within the sphingolipid metabolic pathway.

SphingolipidPathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Growth Arrest) Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival/Migration) Sphingosine->S1P Phosphorylation ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Accumulation ASAH1->Sphingosine Depletion SK Sphingosine Kinase (SPHK1/2) Ceranib1 Ceranib 1 (Inhibitor) Ceranib1->ASAH1 Blocks

Figure 1: Mechanism of Action. Ceranib 1 inhibits ASAH1, forcing a buildup of substrate (Ceramide) and reduction of downstream metabolites (Sphingosine/S1P).

Comparative Analysis: Ceranib 1 vs. Alternatives

When selecting a chemical probe for ASAH1, researchers often weigh Ceranib 1 against Carmofur (a clinical antineoplastic) and genetic silencing. The table below objectively compares these tools based on specificity and validation requirements.

Table 1: Product Performance & Specificity Profile
FeatureCeranib 1CarmofursiRNA / shRNA (ASAH1)
Primary Target Acid Ceramidase (ASAH1)Acid Ceramidase (ASAH1)ASAH1 mRNA
Mechanism Non-competitive inhibitionCovalent modification (Cys143)Translational silencing
Off-Target Effects Moderate (at high concentrations)High (Inhibits FAAH, NAAA)Low (Sequence dependent)
Potency (IC50) ~4 µM (Cell-based)~29 nM (Enzymatic)N/A (Efficiency dependent)
MS Validation Profile Required . Must confirm Ceramide accumulation without FAAH substrate interference.Critical . Must distinguish ASAH1 effects from endocannabinoid changes (FAAH inhibition).Benchmark . Used to validate the phenotype of chemical inhibitors.[1]

Expert Insight: While Carmofur is more potent in cell-free assays, its off-target inhibition of Fatty Acid Amide Hydrolase (FAAH) confounds lipidomic interpretation in complex systems. Ceranib 1, validated by MS, offers a cleaner sphingolipid profile for research purposes [1, 5].

Experimental Protocol: Targeted LC-MS/MS Validation

This protocol is designed to be self-validating. If the extraction fails, the Internal Standards (IS) will reveal it. If the instrument drifts, the calibration curve will catch it.

Phase A: Sample Preparation & Extraction

Principle: Sphingolipids are amphipathic. A modified Bligh-Dyer extraction is required to recover both hydrophobic ceramides and slightly more polar sphingoid bases.

  • Cell Treatment:

    • Seed cells (e.g., SKOV3) at

      
       cells/well.
      
    • Treat with Ceranib 1 (10 µM) or Vehicle (DMSO) for 24 hours.

    • Control: Include a Positive Control well treated with C6-Ceramide (substrate) to track hydrolysis rates.

  • Internal Standard Spiking (Critical Step):

    • Harvest cells and pellet.

    • Add Internal Standard Cocktail before extraction to account for recovery loss.

    • Recommended IS: C17-Ceramide (non-endogenous) and C17-Sphingosine.

  • Biphasic Extraction:

    • Resuspend pellet in 200 µL PBS.

    • Add 750 µL Methanol:Chloroform (2:1 v/v). Vortex 30s.

    • Add 250 µL Chloroform. Vortex.

    • Add 250 µL Water. Vortex.

    • Centrifuge (1000 x g, 5 min) to split phases.

    • Collection: Collect the lower organic phase (Lipids). Dry under nitrogen gas.

Phase B: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis or QTRAP). Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C16-Ceramide 538.5 [M+H]+264.330
C18-Ceramide 566.5 [M+H]+264.332
Sphingosine (d18:1) 300.3 [M+H]+282.320
S1P 380.3 [M+H]+264.325
C17-Ceramide (IS) 552.5 [M+H]+264.330

Note: The product ion 264.3 corresponds to the sphingoid base backbone, a signature fragment for sphingolipids [14, 16].

Data Interpretation & Logic Workflow

The following workflow demonstrates how to process the MS data to confirm Ceranib 1 efficacy.

ValidationLogic RawData Raw LC-MS Data (Peak Areas) Norm Normalization: (Analyte Area / IS Area) RawData->Norm IS_Data Internal Standard (C17-Cer) IS_Data->Norm Quant Quantification (pmol/mg protein) Norm->Quant Check1 Ceramide Levels > 150% vs Control? Quant->Check1 Check2 Sphingosine Levels < 70% vs Control? Check1->Check2 Yes Invalid VALIDATION FAILURE: Check Dosing or Extraction Check1->Invalid No Valid VALIDATION SUCCESS: Target Engagement Confirmed Check2->Valid Yes Check2->Invalid No

Figure 2: Logical workflow for interpreting MS data. Both Ceramide elevation and Sphingosine suppression are required for confirmation.

Expected Results

If Ceranib 1 is active:

  • Total Ceramide: Should increase by 1.5 to 3-fold compared to vehicle.

  • Sphingosine: Should decrease significantly (often >50% reduction).

  • Chain Specificity: You will observe broad elevation across C16, C18, and C24 ceramide species, confirming that ASAH1 (which has broad specificity) is inhibited, rather than a specific Ceramide Synthase [1, 4].

References

  • Draper, J. M., et al. (2011).[2][3][4] Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics.

  • Realini, N., et al. (2013). Discovery of highly potent acid ceramidase inhibitors with in vivo activity. Scientific Reports.

  • Lipid Maps Consortium. (2023). Sphingolipid extraction and LC-MS/MS protocols.[4][5][6] Lipid Maps.

  • Bedia, C., et al. (2005). Cytotoxicity and acid ceramidase inhibitory activity of the antineoplastic drug carmofur.[1] Biochimica et Biophysica Acta.

  • Pizzirani, D., et al. (2013).[7] Benzoxazolone Carboxamides: A Potent Class of Acid Ceramidase Inhibitors.[8][9] Journal of Medicinal Chemistry.

Sources

Comparative

evaluating the synergistic effects of Ceranib 1 with other chemotherapeutics

Executive Summary: The Ceramidase Target Resistance to chemotherapy often stems from alterations in the sphingolipid rheostat —a biostatistical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ceramidase Target

Resistance to chemotherapy often stems from alterations in the sphingolipid rheostat —a biostatistical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2] Acid Ceramidase (ASAH1) is the rate-limiting enzyme that hydrolyzes ceramide into sphingosine, effectively neutralizing the cell's apoptotic signal and fueling proliferation.

Ceranib 1 (and its analog Ceranib 2) acts as a potent, non-lipid inhibitor of ASAH1. By blocking this enzymatic conversion, Ceranib 1 forces an accumulation of intracellular ceramide, sensitizing resistant tumor cells to standard chemotherapeutics like taxanes and platinums. This guide outlines the rigorous evaluation of Ceranib 1's synergistic potential, moving beyond simple toxicity assays to mechanistic validation.

Mechanistic Basis: The Sphingolipid Rheostat

To evaluate synergy, one must first understand the collision of pathways. Chemotherapeutics like Paclitaxel and Cisplatin induce cellular stress that should trigger ceramide generation. However, high ASAH1 activity in resistant cells rapidly converts this ceramide to S1P.

Ceranib 1 Intervention:

  • Inhibition: Binds to the catalytic site of ASAH1.[3]

  • Accumulation: Prevents hydrolysis, causing ceramide levels to spike.

  • Sensitization: The "ceramide wave" lowers the apoptotic threshold, making the DNA damage from co-administered drugs lethal at lower doses.

Diagram: The Synergistic Mechanism

The following diagram illustrates how Ceranib 1 shifts the metabolic flow from survival (S1P) to death (Ceramide) during chemotherapy.

SphingolipidRheostat Chemo Chemotherapy (Paclitaxel/Cisplatin) SM Sphingomyelin Chemo->SM Induces hydrolysis Ceramide CERAMIDE (Pro-Apoptotic) SM->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis ASAH1 Acid Ceramidase (ASAH1) hydrolysis_step hydrolysis_step ASAH1->hydrolysis_step Catalyzes S1P S1P (Pro-Survival/Metastasis) Sphingosine->S1P Phosphorylation SK Sphingosine Kinase Ceranib Ceranib 1 (Inhibitor) Ceranib->ASAH1 BLOCKS (IC50 ~28 μM)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] Ceranib 1 blocks the conversion of pro-apoptotic Ceramide to pro-survival S1P, enhancing the efficacy of upstream chemotherapy agents.

Comparative Analysis of Combinations

The following table summarizes experimentally observed interactions between Ceranib 1 (or its close analog Ceranib 2) and standard agents. Note that "Synergy" is defined by a Combination Index (CI) < 1.0.[10]

Combination PartnerTarget MechanismPrimary Cell Line ModelsInteraction OutcomeKey Data Point
Paclitaxel Microtubule StabilizationSKOV3 (Ovarian)Additive / Synergistic Co-treatment reduced IC50 of Paclitaxel significantly; prevented S1P-mediated rescue.
Cisplatin DNA CrosslinkingA549 (Lung), SKOV3Synergistic Ceramide accumulation prevents DNA repair signaling often mediated by S1P.
Radiation (20 Gy) DNA Damage (IR)MCF-7 (Breast)Strong Synergy Ceranib 2 + IR induced massive apoptosis where IR alone showed resistance.
Doxorubicin Topoisomerase II InhibitionMCF-7 / MDA-MB-231Additive Enhanced apoptosis observed; interaction is dose-dependent.

Critical Insight: While Ceranib 1 is effective, its hydrophobicity requires precise formulation (see Protocol) to avoid precipitation, which can mask true synergistic effects in vitro.

Protocol: The Synergy Validation Workflow

To rigorously evaluate Ceranib 1, researchers must utilize the Chou-Talalay Method . Simple "add-on" experiments (Drug A + Fixed Dose B) are insufficient for claiming synergy.

Phase 1: Preparation & Solubility (Critical Step)

Ceranib 1 is highly lipophilic. Improper dissolution leads to micro-precipitation and false-negative toxicity data.

  • Stock Solution: Dissolve Ceranib 1 in DMSO to 25 mg/mL. Store at -20°C.

  • Working Solution (In Vitro):

    • Start with DMSO stock.[4]

    • Add PEG300 (40% final vol).

    • Add Tween-80 (5% final vol).

    • Add Saline (45% final vol) slowly with vortexing.

    • Result: A clear solution stable for acute assays.

Phase 2: The Dose-Matrix Design

Do not use a single concentration. You must generate an Isobologram .

  • Determine IC50: First, determine the IC50 of Ceranib 1 alone and the Chemotherapeutic (e.g., Paclitaxel) alone in your specific cell line (72h MTT assay).

  • Constant Ratio Design: Treat cells with combinations at a fixed ratio (e.g., IC50_A : IC50_B).

    • Doses: 0.25x, 0.5x, 1x, 2x, and 4x of the IC50.

  • Non-Constant Ratio: (Optional) Fix Ceranib 1 at a sub-lethal dose (e.g., IC20) and vary the Chemotherapeutic.

Diagram: Experimental Workflow

SynergyWorkflow Start Start: Drug Prep Solubility Solubility Check (DMSO/PEG300/Tween) Start->Solubility SingleAgent Single Agent IC50 (72h MTT/CCK-8) Solubility->SingleAgent Design Experimental Design SingleAgent->Design FixedRatio Fixed Ratio (Ray Design) (e.g., 1:1 of IC50s) Design->FixedRatio NonFixed Non-Fixed Ratio (Ceranib @ IC20 + Drug X) Design->NonFixed Readout Readout: Absorbance & Normalization FixedRatio->Readout NonFixed->Readout Analysis CompuSyn / Chou-Talalay Calculate CI Values Readout->Analysis Decision Interpretation Analysis->Decision

Figure 2: Step-by-step workflow for validating synergistic effects using the Chou-Talalay method.

Data Interpretation: The Combination Index (CI)

When analyzing your data (using software like CompuSyn), the Combination Index (CI) is the definitive metric.

  • CI < 0.9: Synergism . The drugs work together better than the sum of their parts. (Ceranib 1 + Paclitaxel often falls here).

  • CI = 0.9 - 1.1: Additive . The effect is purely summative.

  • CI > 1.1: Antagonism . The drugs interfere with each other.[6][11]

Validation Check: If you observe synergy (CI < 0.9), validate the mechanism by measuring Ceramide levels (LC-MS/MS or Immunofluorescence). True Ceranib 1 synergy must correlate with elevated C16 or C18 ceramide species compared to the chemotherapeutic alone.

References

  • Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics.[7][11] Link

  • Realini, N., et al. (2013). Ceramidases: From Structure to Function and Therapeutic Potential. FEBS Letters. Link

  • Vethakanraj, H. S., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines. Anti-Cancer Drugs.[1][2][3][4][5][6][7][9][11][12] Link

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research.[2][8][11] Link

  • MedChemExpress. Ceranib-1 Product Information and Solubility Protocol. Link

Sources

Validation

confirming the pro-apoptotic activity of Ceranib 1 in different cell lines

A Comparative Guide to Confirming the Pro-Apoptotic Activity of Ceranib-1 This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and compare the pro-apopt...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Confirming the Pro-Apoptotic Activity of Ceranib-1

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and compare the pro-apoptotic activity of Ceranib-1 in various cell lines. We will delve into the mechanism of action, provide detailed experimental protocols, and present a comparative analysis with other apoptosis-inducing agents.

The "Sphingolipid Rheostat": A Delicate Balance of Life and Death

At the heart of cellular fate lies a critical balance known as the "sphingolipid rheostat".[1][2] This concept hinges on the opposing roles of two key sphingolipids: ceramide and sphingosine-1-phosphate (S1P).[1][2][3] Ceramide, a pro-apoptotic molecule, pushes the cell towards programmed cell death, or apoptosis.[3][4] Conversely, S1P promotes cell proliferation, survival, and angiogenesis.[3][5] The enzyme acid ceramidase (AC) plays a pivotal role in this rheostat by hydrolyzing ceramide into sphingosine, which is then converted to S1P.[1][2][3] In many cancer cells, AC is overexpressed, tipping the balance towards survival and proliferation.[3][6]

Ceranib-1 is a potent inhibitor of ceramidase.[7][8] By blocking the activity of this enzyme, Ceranib-1 leads to the accumulation of intracellular ceramide, thereby shifting the rheostat towards apoptosis.[7][8] This makes Ceranib-1 a promising candidate for anticancer drug development.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase ac Acid Ceramidase (AC) ceramide->ac Hydrolysis apoptosis Apoptosis ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P) proliferation Proliferation & Survival s1p->proliferation sphk Sphingosine Kinase (SK) ac->sphk Sphingosine sphk->s1p ceranib1 Ceranib-1 ceranib1->ac Inhibition

Caption: The Sphingolipid Rheostat and the inhibitory action of Ceranib-1.

Experimental Workflow for Assessing Pro-Apoptotic Activity

To rigorously validate the pro-apoptotic effects of Ceranib-1, a multi-faceted experimental approach is essential. The following workflow provides a logical sequence of assays to quantify cell viability, and detect and confirm apoptosis.

start Cell Culture (e.g., MCF-7, U-87MG) treatment Treatment: - Ceranib-1 (Dose-Response) - Alternative Agent (e.g., Ceranib-2) - Vehicle Control start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection mechanism Mechanism Confirmation (Western Blot for Cleaved Caspase-3) treatment->mechanism end Data Analysis & Comparison viability->end apoptosis_detection->end mechanism->end

Caption: A streamlined workflow for the experimental validation of Ceranib-1's pro-apoptotic activity.

Methodologies

Select appropriate cancer cell lines for your study. Breast cancer cell lines like MCF-7 and MDA-MB-231, as well as glioma cell lines such as T-98G and U-87MG, have shown susceptibility to ceramidase inhibitors.[3][9] Culture the cells in their recommended media and conditions. For treatment, prepare a stock solution of Ceranib-1 in DMSO.[8] A dose-response experiment is crucial to determine the optimal concentration and time point for inducing apoptosis.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[11]

  • Treat the cells with varying concentrations of Ceranib-1 and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][12][13]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15]

Protocol:

  • Seed cells in a 6-well plate and treat with Ceranib-1 as determined from the MTT assay.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[16]

  • Incubate for 15-20 minutes at room temperature in the dark.[16][17]

  • Analyze the cells by flow cytometry within one hour.[17]

Caspase-3 is a key executioner caspase in the apoptotic pathway.[18] Its cleavage from an inactive zymogen to its active form is a hallmark of apoptosis.[19]

Protocol:

  • Lyse the treated and control cells and determine the protein concentration.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detect the protein bands using a chemiluminescence reagent.[18] Reprobe the blot with an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal loading.[18]

Comparative Data Analysis

To provide a comprehensive evaluation, it is beneficial to compare the pro-apoptotic activity of Ceranib-1 with a related compound, such as Ceranib-2, or other known apoptosis inducers.

Table 1: Comparative IC50 Values of Ceranib-1 and Ceranib-2 in Different Cancer Cell Lines

Cell LineCeranib-1 IC50 (µM)Ceranib-2 IC50 (µM)
SKOV3 (Ovarian)3.9[7][8]0.73[1]
T-98G (Glioma)Not Reported7 (24h), 0.9 (48h)[9]
MCF-7 (Breast)Not ReportedIC50 dose used[3]
MDA-MB-231 (Breast)Not ReportedIC50 dose used[3]

Table 2: Comparative Apoptotic Effects of Ceranib-1 and Ceranib-2

Cell LineCompoundConcentration% Early Apoptosis% Late Apoptosis/Necrosis
T-98GCeranib-210 µM (24h)~18%[9]Not Specified
T-98GCeranib-225 µM (24h)~21%[9]Not Specified
C6 (Rat Glioma)Ceranib-225 µM (24h)15%[9]Not Specified
C6 (Rat Glioma)Ceranib-250 µM (24h)36%[9]Not Specified

Note: The provided data is based on published literature and serves as an example. Researchers should generate their own data for a direct comparison under their specific experimental conditions.

Alternative Ceramidase Inhibitors and Apoptosis Inducers

For a broader comparative analysis, consider including other ceramidase inhibitors or compounds that induce apoptosis through different mechanisms.

  • Other Ceramidase Inhibitors: Carmofur, ARN14974, and N-oleoylethanolamine (NOE) are other known inhibitors of ceramidase.[20][21]

  • BCL-2 Family Inhibitors: These compounds, such as Venetoclax (ABT-199), target the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins and are in clinical use for certain cancers.[22]

Conclusion

This guide provides a robust framework for confirming and comparing the pro-apoptotic activity of Ceranib-1. By following the detailed protocols and employing a comparative approach, researchers can generate reliable and comprehensive data to support the potential of Ceranib-1 as a therapeutic agent. The key to a successful investigation lies in meticulous experimental design, careful execution of protocols, and a thorough analysis of the results in the context of the underlying biological mechanisms.

References

  • Tuğrul F, Vejselova Sezer C, Kutlu HM. Proapoptotic effects of ceranib-2 in combination with radiation therapy on human breast cancer cells. European Review for Medical and Pharmacological Sciences. 2024 Mar 29;28(6):2323-2330.
  • Cengiz M, Vejselova Sezer C, Gür B, Kutlu HM. The role of ceranib-2 and its nanoform on the decrease of telomerase levels in human non-small cell cancer.
  • Vethakanraj HS, Sesurajan BP, Padmanaban VP, Jayaprakasam M, Murali S, Sekar AK. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. PubMed. 2018 Jan;29(1):50-60.
  • Draper JM, Xia Z, Smith RA, Zhuang Y, Wang W, Smith CD. Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC - NIH. 2011 Nov;10(11):2052-61.
  • Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. ResearchGate. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Kus G, Akca H, Ozdil B, Kucukosmanoglu M. Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells. PMC - NIH. 2017;18(3):211-218.
  • Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. Available from: [Link]

  • Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma.
  • Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. PMC. Available from: [Link]

  • Western blot measurement of caspase-3 and cleaved caspase-3. A Western... ResearchGate. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Caspase Protocols in Mice. PMC - PubMed Central - NIH. Available from: [Link]

  • How can I detect cleaved-caspase 3 by western blotting? ResearchGate. 2019 Sep 23. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 2013 May 1. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. 2024 Nov 12. Available from: [Link]

  • Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry. 2014 Jun 16;34(1):1-14.
  • Wieder T, Geilen CC, Kolter T, Sadeghlar F, Sandhoff K, Brossmer R, Ihrig P, Perry D, Orfanos CE, Hannun YA. Bcl-2 antagonizes apoptotic cell death induced by two new ceramide analogues. PubMed. 1997 Jul 14;411(2-3):260-4.
  • Apoptosis and MTT assay. Bio-protocol. Available from: [Link]

  • High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Taylor & Francis Online. Available from: [Link]

  • Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. YouTube. 2017 Jan 19. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Ceranib-1 Disposal and Handling

Introduction: The Scientific Context of Disposal Effective waste management of Ceranib-1 (CAS: 328076-61-5) is not merely a regulatory compliance task; it is a biological imperative. As a potent inhibitor of acid ceramid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of Disposal

Effective waste management of Ceranib-1 (CAS: 328076-61-5) is not merely a regulatory compliance task; it is a biological imperative. As a potent inhibitor of acid ceramidase (AC) , Ceranib-1 disrupts the sphingolipid rheostat, blocking the conversion of pro-apoptotic ceramide into pro-proliferative sphingosine-1-phosphate (S1P).[1]

Because this compound actively drives apoptosis in mammalian cells at micromolar concentrations (IC50 ~3.9 μM in SKOV3 cells), improper disposal into municipal water systems poses a theoretical risk to aquatic life and downstream biological systems. This guide provides a self-validating protocol for the containment and destruction of Ceranib-1, ensuring zero environmental release.

Hazard Profile & Physical Properties

Before initiating disposal, verify the physical state and concentration of your material against the data below.

PropertySpecificationOperational Implication
Chemical Name 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinoneComplex organic structure requiring high-temperature incineration.[2]
CAS Number 328076-61-5Unique identifier for waste manifesting.
Solubility DMSO (100 mM), Ethanol (Low)Do not use aqueous bleach for decontamination; material will precipitate, not degrade.
Stability Stable at -20°C; Hydrolysis resistantChemical deactivation is unreliable. Thermal destruction is mandatory.
GHS Classification Irritant (Skin/Eye), Aquatic Toxicity (Predicted)treat as Hazardous Chemical Waste , not general trash.
Core Disposal Protocols

The following workflows are designed to segregate Ceranib-1 from general waste streams to prevent cross-contamination.

Protocol A: Solid Waste (Pure Powder & Residues)

Applicability: Expired vials, weighing boats, residual powder.

  • Primary Containment: Do not empty vials. Cap the original container tightly.

  • Secondary Containment: Place the capped vial into a clear, sealable hazardous waste bag (e.g., polyethylene).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Ceranib-1[1][2][3][4][5]

    • Hazard Checkbox: Toxic / Irritant

    • State: Solid

  • Disposal Path: Transfer to the High-Temperature Incineration stream.

    • Why: The quinolinone backbone is thermally stable; standard autoclaving is insufficient to guarantee ring cleavage and detoxification.

Protocol B: Liquid Waste (Stock Solutions in DMSO)

Applicability: Aliquots in DMSO, typically 10 mM - 100 mM.

  • Segregation: Never pour into sink drains.

  • Solvent Compatibility: Collect in a dedicated "Halogenated/Organic Solvent" waste carboy.

    • Note: While Ceranib-1 is not halogenated, it is often dissolved in DMSO. If your facility separates Non-Halogenated and Halogenated, DMSO stocks usually go to Non-Halogenated Organic unless mixed with chloroform/DCM.

  • Rinsing: Triple-rinse empty vials with acetone or ethanol. Collect the rinsate into the same organic waste carboy.

  • Disposal Path: Fuel Blending/Incineration .

Protocol C: Aqueous Waste (Cell Culture Media)

Applicability: Media containing dilute Ceranib-1 (e.g., 1 μM - 50 μM).

  • Deactivation (Optional but Recommended): Add 10% bleach (sodium hypochlorite) to the media to kill biological agents (cells), but note this does not destroy Ceranib-1.

  • Collection: Collect all treated media in a "Aqueous Hazardous Waste" container.

    • Critical: Do not assume dilution renders it safe for the sewer. The lipophilic nature of Ceranib-1 allows it to accumulate in sludge.

  • Disposal Path: Chemical Waste Treatment (Aqueous).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating Ceranib-1 waste.

CeranibDisposal Start Ceranib-1 Waste Material StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Vials, Weighing Boats) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Tips, Gloves) StateCheck->Debris Incineration High-Temp Incineration (Solid Waste Stream) Solid->Incineration Double Bag SolventCheck Solvent Type? Liquid->SolventCheck DMSO Organic Solvent (DMSO/Ethanol Stocks) SolventCheck->DMSO >90% Organic Aqueous Aqueous / Media (Dilute <100µM) SolventCheck->Aqueous Mostly Water FuelBlend Fuel Blending / Incineration (Organic Waste Stream) DMSO->FuelBlend ChemTreat Chemical Treatment (Aqueous Waste Stream) Aqueous->ChemTreat Do NOT Drain Debris->Incineration Sharps/Bio Bin

Figure 1: Decision matrix for segregating Ceranib-1 waste streams based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a spill, immediate containment is required to prevent aerosolization (solids) or surface absorption (liquids).

Scenario 1: Powder Spill

  • PPE: Wear nitrile gloves, lab coat, and N95 mask (to prevent inhalation of bioactive dust).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp powder/towel mixture carefully.

  • Disposal: Place all cleanup materials into a hazardous waste bag (Protocol A).

  • Surface Decon: Wipe the area with 70% Ethanol.

Scenario 2: Liquid Spill (DMSO Stock)

  • PPE: Double gloving (Nitrile) is recommended as DMSO permeates skin and carries the inhibitor with it.

  • Absorption: Use an inert absorbent (vermiculite or polypropylene pads).

  • Cleanup: Collect saturated absorbent into a sealable bag.

  • Wash: Clean the surface with water and detergent.

References
  • Draper, J. M., et al. (2011).[4] Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061.[1]

  • Tocris Bioscience. (n.d.). Ceranib-1 Product Information & Physical Data. Tocris.com.

  • MedChemExpress. (2024).[2][6] Ceranib-1 Safety Data Sheet (SDS) and Handling. MedChemExpress.

  • Cayman Chemical. (2022).[6][7] Safety Data Sheet Guidelines for Ceramidase Inhibitors. CaymanChem.com.

Sources

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